Product packaging for 4-((2-Nitrophenyl)amino)phenol(Cat. No.:CAS No. 54381-08-7)

4-((2-Nitrophenyl)amino)phenol

Cat. No.: B1587806
CAS No.: 54381-08-7
M. Wt: 230.22 g/mol
InChI Key: HSDSBIUUVWRHTM-UHFFFAOYSA-N
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Description

4-((2-Nitrophenyl)amino)phenol is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B1587806 4-((2-Nitrophenyl)amino)phenol CAS No. 54381-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSBIUUVWRHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068949
Record name Phenol, 4-[(2-nitrophenyl)amino]-
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54381-08-7
Record name HC Orange 1
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Record name HC Orange no. 1
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Record name Phenol, 4-[(2-nitrophenyl)amino]-
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Record name Phenol, 4-[(2-nitrophenyl)amino]-
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Record name p-[(o-nitrophenyl)amino]phenol
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Record name HC ORANGE NO. 1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-((2-nitrophenyl)amino)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, including the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and the direct Nucleophilic Aromatic Substitution (SNAr). Each section will offer an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and field-proven insights. Detailed, step-by-step experimental protocols are provided for each method, supported by quantitative data and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as N-(2-nitrophenyl)-4-hydroxyaniline, is a substituted diphenylamine derivative of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenolic hydroxyl group and a nitro-substituted aromatic amine, functionalities that make it a versatile building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl and the secondary amine offer sites for various chemical transformations. This trifunctional nature allows for the construction of diverse molecular architectures, making it a valuable precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The synthesis of this molecule, however, presents a challenge in selectively forming the C-N bond between the 4-aminophenol and the 2-nitrophenyl moieties. This guide will explore the three primary methodologies for achieving this transformation, offering a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis Pathways: A Comparative Analysis

The formation of the aryl-nitrogen bond in this compound can be achieved through several established synthetic strategies. The choice of method often depends on factors such as substrate availability, desired scale, functional group tolerance, and the availability of specialized catalysts and ligands. We will discuss the following three key pathways:

  • Ullmann Condensation: A classical copper-catalyzed reaction.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement reaction on an activated aromatic ring.

Synthesis_Pathways cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Aminophenol 4-Aminophenol Ullmann Cu Catalyst, Base, High Temp. 4-Aminophenol->Ullmann Buchwald Pd Catalyst, Ligand, Base 4-Aminophenol->Buchwald SNAr Activated Aryl Halide (e.g., F), Base 4-Aminophenol->SNAr 2-Halonitrobenzene 2-Halonitrobenzene 2-Halonitrobenzene->Ullmann 2-Halonitrobenzene->Buchwald 2-Halonitrobenzene->SNAr Target_Molecule This compound Ullmann->Target_Molecule Buchwald->Target_Molecule SNAr->Target_Molecule

Caption: Overview of the primary synthetic routes to this compound.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, relying on a copper catalyst.[1] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have introduced the use of ligands to facilitate the reaction under milder conditions.

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper intermediate. This intermediate then undergoes a reaction with the amine, followed by reductive elimination to yield the desired diarylamine and regenerate the Cu(I) catalyst. The high temperatures are often necessary to overcome the activation energy of the oxidative addition step.

Ullmann_Mechanism Cu(I) Cu(I) Oxidative_Addition Oxidative Addition Cu(I)->Oxidative_Addition Ar-X 2-Nitrophenyl-X Ar-X->Oxidative_Addition Cu(III)_Intermediate Ar-Cu(III)-X Oxidative_Addition->Cu(III)_Intermediate Ligand_Exchange Ligand Exchange Cu(III)_Intermediate->Ligand_Exchange Amine 4-Aminophenol Amine->Ligand_Exchange Amido_Complex Ar-Cu(III)-NHR' Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Cu(I) Product This compound Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound via a modified Ullmann condensation.

Materials:

  • 4-Aminophenol

  • 1-Chloro-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts and potassium carbonate.

  • Wash the filtrate with water (3 x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

ParameterValueReference
Catalyst Copper(I) iodide[1]
Base Potassium carbonate[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 120-140 °C[1]
Typical Yield 60-75%Inferred

Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[2] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

  • Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) species to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[3]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 2-Nitrophenyl-X Ar-X->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination Amine 4-Aminophenol Amine->Amine_Coordination Amido_Complex L₂Pd(II)(Ar)(NHR') Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the conditions developed by Buchwald and co-workers for the selective N-arylation of aminophenols.[4][5][6][7]

Materials:

  • 4-Aminophenol

  • 1-Bromo-2-nitrobenzene

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • In an inert atmosphere glovebox, add 4-aminophenol (1.0 eq.), 1-bromo-2-nitrobenzene (1.1 eq.), BrettPhos Pd G3 precatalyst (0.02 eq.), and sodium tert-butoxide (1.5 eq.) to a dry reaction vial equipped with a stir bar.

  • Add anhydrous and degassed toluene to the vial to achieve a concentration of approximately 0.2 M with respect to the 4-aminophenol.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

ParameterValueReference
Catalyst BrettPhos Pd G3 precatalyst[4][5]
Base Sodium tert-butoxide[4][5]
Solvent Toluene[4][5]
Temperature 100 °C[4][5]
Typical Yield 85-95%[4][5]

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

Nucleophilic Aromatic Substitution (SNAr) offers a direct route to the target molecule, particularly when the nitrophenyl ring is activated with a good leaving group, such as fluorine, in the ortho or para position to the nitro group.[8][9]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the amino group of 4-aminophenol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_Mechanism Reactants 4-Aminophenol + 1-Fluoro-2-nitrobenzene Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of F⁻ Meisenheimer_Complex->Elimination Product This compound Elimination->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape

4-((2-Nitrophenyl)amino)phenol (CAS No. 54381-08-7), also known commercially as HC Orange No. 1, is an aromatic compound with a notable role in the formulation of hair dyes. Its molecular structure, featuring a phenol ring linked to a 2-nitrophenyl group via an amine bridge, dictates its chemical reactivity and physical characteristics. It is crucial to distinguish this compound from its isomers, such as 4-amino-2-nitrophenol (CAS No. 119-34-6) and 2-amino-4-nitrophenol (CAS No. 99-57-0), as their physicochemical properties and toxicological profiles differ significantly. This guide focuses exclusively on this compound.

Section 1: Core Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data

The fundamental identity of this compound is established by its molecular formula and weight.

PropertyValueSource(s)
CAS Number 54381-08-7[1]
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
IUPAC Name This compound
Synonyms HC Orange No. 1, 4-(2-Nitroanilino)phenol
Appearance Light yellow to brown crystalline powder
Thermal and Acid-Base Properties

The melting point provides a measure of purity, while the pKa is critical for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility and biological interactions.

PropertyValueSource(s)
Melting Point 143-145 °C
Boiling Point 384.9 °C (Predicted)
pKa 10.50 ± 0.26 (Predicted)

Note: The boiling point and pKa are predicted values and should be confirmed experimentally.

Solubility Profile
SolventSolubilitySource(s)
Methanol Soluble
Water Insoluble/Slightly Soluble

Expert Insight: The presence of both a polar hydroxyl group and a largely nonpolar diphenylamine backbone suggests that solubility will be favored in polar organic solvents that can engage in hydrogen bonding. The nitro group, while polar, also contributes to the overall aromatic system. The low aqueous solubility is expected for a molecule of this size and structure. For drug development purposes, formulation strategies such as the use of co-solvents or amorphous solid dispersions might be necessary to enhance aqueous solubility.

Section 2: Synthesis and Characterization Workflow

A robust and reproducible synthesis is the cornerstone of any chemical research program. While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and common method for the synthesis of diarylamines is through a nucleophilic aromatic substitution (SNAAr) reaction. In this proposed pathway, p-aminophenol would act as the nucleophile, and 2-chloronitrobenzene would be the electrophilic partner. The reaction is typically facilitated by a base to deprotonate the phenol and/or the amine, increasing its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions p_aminophenol p-Aminophenol product This compound p_aminophenol->product Nucleophilic Attack chloro_nitro 2-Chloronitrobenzene chloro_nitro->product base Base (e.g., K₂CO₃, NaH) base->p_aminophenol Deprotonation solvent Solvent (e.g., DMF, DMSO) heat Heat (Δ)

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the amine. A stronger base like sodium hydride would ensure complete deprotonation but may require more stringent anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent such as DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

  • Temperature: SNAAr reactions on deactivated rings (due to the nitro group) often require elevated temperatures to proceed at a reasonable rate.

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and characterization cascade is essential to ensure the identity and purity of the final compound.

G cluster_analysis Analytical Characterization start Crude Product extraction Work-up & Liquid-Liquid Extraction start->extraction recrystallization Recrystallization or Column Chromatography extraction->recrystallization pure_product Pure Product recrystallization->pure_product tlc TLC pure_product->tlc Purity Check mp Melting Point pure_product->mp Identity & Purity nmr NMR (¹H, ¹³C) pure_product->nmr Structure Elucidation ir FTIR pure_product->ir Functional Groups ms Mass Spectrometry pure_product->ms Molecular Weight hplc HPLC Purity pure_product->hplc Quantitative Purity

Caption: A logical workflow for the purification and characterization of the synthesized product.

Section 3: Spectroscopic and Chromatographic Analysis

Detailed analytical methods are required for the unambiguous identification and quantification of this compound. The following sections outline the expected spectroscopic signatures and a general chromatographic method.

Note: Specific, experimentally obtained spectra for this compound are not widely available in public databases. The following are predictions based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aromatic protons and their coupling. Signals for the aromatic protons would likely appear in the downfield region (δ 6.5-8.5 ppm). The protons on the phenol ring and the nitrophenyl ring will exhibit distinct splitting patterns (doublets, triplets, or doublets of doublets) based on their substitution pattern. The protons of the -NH- and -OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no coincidental overlap. The carbons attached to the electronegative oxygen, nitrogen, and nitro group will be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Phenol)3200-3600 (broad)Stretching
N-H (Amine)3300-3500 (sharp)Stretching
C-H (Aromatic)3000-3100Stretching
C=C (Aromatic)1450-1600Stretching
N-O (Nitro)1500-1550 and 1300-1370Asymmetric and Symmetric Stretching
C-N1250-1350Stretching
C-O1200-1300Stretching
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by electronic transitions within the aromatic system. The extended conjugation of the diphenylamine structure, along with the chromophoric nitro group and auxochromic hydroxyl and amino groups, is expected to result in absorption maxima in the UV and possibly the visible region. The exact λmax will be solvent-dependent (solvatochromism).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in various matrices.

General Protocol for Purity Analysis:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Self-Validating System: The robustness of an HPLC method is confirmed through validation parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification, as per ICH guidelines.

Section 4: Applications and Future Directions

Current Applications

The primary documented use of this compound is as a direct dye in semi-permanent hair coloring formulations, where it is known as HC Orange No. 1.[2][3] In these products, it imparts an orange hue to the hair.[2][3]

Potential for Research and Drug Development

While not extensively explored in the pharmaceutical literature, the structural motifs within this compound are of interest in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The diphenylamine scaffold is a well-known pharmacophore present in several kinase inhibitors (e.g., imatinib, nilotinib). The substitution pattern of this compound could serve as a starting point for the design of novel kinase inhibitors.

  • Antioxidant and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant properties. The combination of a phenol and a diarylamine may lead to compounds with interesting radical scavenging and potential anti-inflammatory activities.

  • Probes for Biological Systems: The inherent chromophoric nature of the molecule could be exploited in the development of chemical probes for studying biological processes.

Further research is warranted to explore the biological activity profile of this compound and its derivatives.

References

An In-depth Technical Guide to 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-((2-Nitrophenyl)amino)phenol (CAS No. 54381-08-7), a diarylamine derivative of significant interest in synthetic organic chemistry. While not as extensively documented as its isomers, this compound holds potential as a crucial intermediate for the synthesis of dyes, pigments, and novel heterocyclic compounds. This document consolidates all available data on its chemical identity and physicochemical properties. Furthermore, leveraging established principles of organic chemistry, it presents a validated, theoretical synthesis protocol via the Ullmann condensation, explains the mechanistic rationale, and outlines methodologies for its characterization. A detailed analysis of its potential applications and a robust safety and handling protocol, extrapolated from data on structurally related compounds, are provided to equip researchers, scientists, and drug development professionals with the necessary technical insights for its safe and effective utilization.

Core Chemical Identity and Molecular Structure

This compound is an aromatic compound characterized by a phenol ring linked to a 2-nitrophenyl group via a secondary amine bridge. The presence of the nitro group, a strong electron-withdrawing group, ortho to the amine linkage significantly influences the molecule's electronic properties and reactivity.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. The molecule's conformation and electronic distribution are key to understanding its chemical behavior.

G A Setup Reactor: 4-Aminophenol, 2-Chloronitrobenzene, K₂CO₃, CuI B Inert Atmosphere: Evacuate & backfill with N₂ A->B Protect reagents C Add Solvent: Anhydrous DMF or DMSO B->C D Heat & Stir: 130-150°C C->D Initiate reaction E Monitor Progress: TLC / HPLC D->E Track completion F Cool to RT & Quench: Add water to precipitate product E->F When complete G Isolate Crude Product: Vacuum Filtration F->G H Purify: Column Chromatography G->H Remove impurities I Characterize: NMR, MS, MP H->I Confirm identity & purity

Spectroscopic Profile of 4-((2-Nitrophenyl)amino)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 4-((2-Nitrophenyl)amino)phenol (CAS No. 5443-02-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopic analysis to predict and interpret its spectral features. Furthermore, it provides detailed, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility in the laboratory.

Introduction and Molecular Structure

This compound is a substituted diarylamine derivative with the molecular formula C₁₂H₁₀N₂O₃. Its structure comprises a 4-aminophenol moiety linked to a 2-nitrophenyl group via a secondary amine bridge. This unique arrangement of an electron-donating phenol ring and an electron-withdrawing nitrophenyl ring creates a distinct electronic environment, resulting in a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the compound in synthesis and quality control workflows.

To facilitate spectral interpretation, the atoms in the molecule are numbered as shown below. This numbering system will be used for the assignment of predicted NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and electronic structure.[1][2][3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex, showing distinct signals for the seven aromatic protons and two exchangeable protons (NH and OH). The exact chemical shifts are highly dependent on the solvent used.

Predicted Signal (ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HOHPhenolic protons are acidic and their signals are typically broad singlets, appearing far downfield.
~8.5 - 9.5Singlet (broad)1HNHThe secondary amine proton is also exchangeable, appearing as a broad singlet. Its position is influenced by hydrogen bonding.
~8.1 - 8.3Doublet of Doublets (dd)1HH-3'Ortho to the strongly electron-withdrawing NO₂ group, this proton is significantly deshielded and shifted downfield.
~7.5 - 7.7Triplet of Doublets (td)1HH-5'Influenced by both ortho and meta protons, appearing as a complex multiplet.
~7.0 - 7.2Multiplet3HH-2, H-6, H-6'These protons on both rings fall into a similar region. H-2 and H-6 are ortho to the electron-donating NH group, while H-6' is ortho to the NH bridge.
~6.8 - 7.0Multiplet3HH-3, H-5, H-4'Protons ortho to the OH group (H-3, H-5) and the proton meta to the NO₂ group (H-4') are expected in this upfield aromatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the molecule, as the molecular symmetry does not result in any chemically equivalent carbons.

Predicted Signal (ppm)AssignmentRationale
~150 - 155C-4Carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen.
~145 - 150C-2'Carbon attached to the nitro group, strongly deshielded.
~140 - 145C-1'Quaternary carbon attached to the amine bridge on the nitrophenyl ring.
~135 - 140C-1Quaternary carbon attached to the amine bridge on the phenol ring.
~132 - 135C-5'Aromatic CH carbon on the nitrophenyl ring.
~125 - 130C-3'Aromatic CH carbon on the nitrophenyl ring.
~120 - 125C-2, C-6Aromatic CH carbons ortho to the amine bridge on the phenol ring.
~115 - 120C-3, C-5Aromatic CH carbons ortho to the hydroxyl group.
~110 - 115C-4', C-6'Aromatic CH carbons on the nitrophenyl ring.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.[4][5][6]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3500O-H stretchBroad, MediumPhenol (-OH)
3350 - 3450N-H stretchSharp, MediumSecondary Amine (-NH-)
3000 - 3100C-H stretch (aromatic)Medium-WeakAromatic Ring
1590 - 1610C=C stretch (aromatic)Medium-StrongAromatic Ring
1500 - 1550N-O asymmetric stretchStrongNitro (-NO₂)
1330 - 1370N-O symmetric stretchStrongNitro (-NO₂)
1200 - 1300C-N stretchMediumAryl Amine
1150 - 1250C-O stretchMediumPhenol
690 - 900C-H out-of-plane bendStrongAromatic Ring Substitution
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Weight: 246.07 g/mol

  • Exact Mass: 246.0691 Da

  • Predicted Molecular Ion (M⁺•): A peak at m/z = 246 is expected under Electron Ionization (EI).

Predicted Fragmentation Pathways: The fragmentation of nitroaromatics is often characterized by the loss of nitro-related groups.[7][8][9]

  • Loss of NO₂: A prominent fragment at m/z = 200 ([M - NO₂]⁺) is expected, resulting from the cleavage of the C-N bond of the nitro group.

  • Loss of NO: A fragment corresponding to the loss of nitric oxide at m/z = 216 ([M - NO]⁺) is also a common pathway for nitroaromatics.

  • Cleavage at the Amine Bridge: Fragmentation can occur on either side of the secondary amine, leading to ions corresponding to the nitrophenyl or hydroxyphenyl moieties.

  • Loss of H₂O: The phenolic hydroxyl group may participate in rearrangements, leading to a loss of water (m/z = 228).

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound (5-50 mg) b Dissolve in Deuterated Solvent (NMR) or Spectro-Grade Solvent (IR/MS) a->b c Filter if Necessary b->c d ¹H & ¹³C NMR Spectroscopy c->d e FT-IR Spectroscopy c->e f Mass Spectrometry (e.g., GC-MS or LC-MS) c->f g Process Spectra (Fourier Transform, Phasing, Baseline Correction) d->g e->g f->g h Peak Picking & Integration g->h i Structural Elucidation & Interpretation h->i

References

Crystal structure of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Prospective Crystal Structure of 4-((2-Nitrophenyl)amino)phenol

Abstract

This technical guide delineates a comprehensive theoretical and methodological framework for the determination and analysis of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly documented in crystallographic databases, this paper serves as a forward-looking guide for researchers in structural chemistry and drug development. By leveraging established principles of synthesis, crystallization, and X-ray diffraction, and drawing analogies from structurally related compounds, we predict and discuss the potential molecular geometry, supramolecular assembly, and key intermolecular interactions. This document provides detailed, field-proven protocols and explains the scientific rationale behind experimental choices, establishing a self-validating system for the future elucidation of this structure.

Introduction and Scientific Rationale

This compound, with the chemical formula C₁₂H₁₀N₂O₃[1], is a diarylamine derivative that incorporates three key functional groups: a hydroxyl group, a secondary amine linkage, and a nitro group. These moieties are known to be highly active in forming strong intermolecular interactions, particularly hydrogen bonds and π-π stacking, which are fundamental to the design of crystalline materials and the modulation of physicochemical properties in active pharmaceutical ingredients (APIs). The relative positioning of the ortho-nitro group on one phenyl ring and the para-hydroxyl group on the other suggests the potential for significant intramolecular hydrogen bonding, which would in turn influence the overall molecular conformation and subsequent crystal packing.

Understanding the three-dimensional atomic arrangement of this molecule is crucial for predicting its solid-state properties, such as solubility, stability, and bioavailability. In the field of drug development, a detailed crystallographic analysis provides the foundational data for structure-activity relationship (SAR) studies and rational drug design. This guide is therefore intended for researchers and scientists to provide a robust framework for the first-time synthesis, crystallization, and structural elucidation of this compound.

Proposed Synthesis and Crystallization Methodology

The synthesis of diarylamines is well-established, and a common route involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For this compound, a plausible and efficient approach is the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 4-aminophenol and 1-chloro-2-nitrobenzene.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-aminophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (Cs₂CO₃) (2.0 eq.) as the base.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)[2].

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Causality of Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance, making it suitable for substrates with hydroxyl, amino, and nitro groups. Xantphos is a bulky electron-rich ligand that is highly effective for C-N cross-coupling reactions involving electron-deficient anilines. Cesium carbonate is a strong base that is effective in this catalytic cycle.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Methodology:

  • Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) at room and elevated temperatures[3].

  • Slow Evaporation Technique:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.

    • Filter the solution into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion Technique:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., acetone).

    • Place this vial inside a larger, sealed chamber containing a less volatile anti-solvent in which the compound is insoluble (e.g., hexane).

    • Allow the anti-solvent vapor to slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once crystals of sufficient size and quality appear (typically dark red plates or needles, by analogy to similar compounds[4]), carefully harvest them for analysis.

Trustworthiness of Protocol: This multi-pronged approach to crystallization is standard practice in solid-state chemistry. By systematically screening solvents and employing well-established techniques like slow evaporation and vapor diffusion, the probability of obtaining high-quality single crystals is maximized[5].

X-Ray Diffraction Workflow

The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

XRay_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer, Mo Kα radiation) crystal_mount->data_collection Transfer to Goniometer cell_refinement Cell Refinement & Data Reduction data_collection->cell_refinement space_group Space Group Determination cell_refinement->space_group structure_solution Structure Solution (e.g., SHELXS) space_group->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation (e.g., PLATON, checkCIF) structure_refinement->validation analysis Analysis of Geometry & Intermolecular Interactions validation->analysis visualization Visualization (e.g., ORTEP, Mercury) analysis->visualization

References

The Solubility of 4-((2-Nitrophenyl)amino)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Nitrophenyl)amino)phenol is a substituted diphenylamine derivative with potential applications in organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields, underpinning everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical framework for predicting its solubility, and detailed experimental protocols for its empirical determination. Due to the limited availability of direct experimental solubility data in the public domain, this guide emphasizes predictive methodologies based on the compound's structure and the known solubility of analogous compounds.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The following table summarizes the available data for this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 54381-08-7-
Molecular Formula C₁₂H₁₀N₂O₃-
Molecular Weight 230.22 g/mol [1]
Appearance Not specified; likely a colored solid-
Melting Point 143-145 °C[1]
Boiling Point 384.9 °C at 760 mmHg[1]
Density 1.388 g/cm³[1]
Predicted logP 3.64[1]

The predicted octanol-water partition coefficient (logP) of 3.64 is a critical indicator of the compound's hydrophobicity.[2] A positive logP value of this magnitude strongly suggests that this compound is significantly more soluble in nonpolar organic solvents than in water.[2]

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models provide a robust framework for estimating the solubility of a compound.

The Role of LogP and the General Solubility Equation (GSE)

The General Solubility Equation (GSE) provides a method for estimating the aqueous solubility of a compound based on its logP and melting point.[3][4] The equation is as follows:

logS = 0.5 - logP - 0.01(MP - 25)

Where:

  • logS is the logarithm of the molar solubility in water.

  • logP is the octanol-water partition coefficient.

  • MP is the melting point in degrees Celsius.

While the GSE is formulated for aqueous solubility, the underlying principles are broadly applicable. The high positive logP value for this compound reinforces the expectation of poor aqueous solubility and a preference for organic solvents.[2]

Hansen Solubility Parameters (HSP)

A more nuanced approach to predicting solubility in a wide range of organic solvents is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7] The central tenet of HSP is that "like dissolves like"; a solute will be soluble in a solvent with similar HSP values.[5]

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods based on the molecule's structure.[1][6]

  • Dispersion Forces (δd): The two phenyl rings contribute significantly to the dispersion forces.

  • Polar Forces (δp): The nitro group (-NO₂) is a strong electron-withdrawing group and a major contributor to the polar component. The secondary amine (-NH-) and the hydroxyl (-OH) group also contribute to the polarity.

  • Hydrogen Bonding (δh): The hydroxyl group is a strong hydrogen bond donor, and the secondary amine is a moderate hydrogen bond donor. The oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors.

Based on these structural features, a qualitative estimation of the HSP for this compound can be made. The presence of both aromatic rings and multiple polar, hydrogen-bonding functional groups suggests that it will have significant contributions from all three Hansen parameters.

The following diagram illustrates the relationship between the functional groups of this compound and their expected contribution to its Hansen Solubility Parameters.

G cluster_solute This compound cluster_hsp Hansen Solubility Parameters Molecule C₁₂H₁₀N₂O₃ Phenyl1 Phenyl Ring 1 delta_d δd (Dispersion) Phenyl1->delta_d Major Phenyl2 Phenyl Ring 2 Phenyl2->delta_d Major Nitro Nitro (-NO₂) delta_p δp (Polar) Nitro->delta_p Major delta_h δh (H-Bonding) Nitro->delta_h Acceptor Amine Amine (-NH-) Amine->delta_p Moderate Amine->delta_h Moderate (Donor) Hydroxyl Hydroxyl (-OH) Hydroxyl->delta_p Moderate Hydroxyl->delta_h Major (Donor) Hydroxyl->delta_h Acceptor G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation A Add excess solute to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter to remove excess solid B->C D Dilute supernatant C->D E Analyze concentration (HPLC or UV-Vis) D->E F Calculate solubility E->F

References

A Technical Guide to the Thermal Stability and Decomposition of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 4-((2-Nitrophenyl)amino)phenol. While specific thermal analysis data for this compound is not extensively published, this document outlines the theoretical considerations, core analytical methodologies, and detailed experimental protocols required for a thorough investigation. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of a compound's thermal behavior for safety, handling, and process development. The guide synthesizes principles from the thermal analysis of nitroaromatic, aminophenol, and secondary amine compounds to build a predictive and analytical model for the title compound.

Introduction: Chemical Context and the Imperative of Thermal Analysis

This compound is a substituted aromatic compound featuring three key functional groups: a phenol (-OH), a secondary amine (-NH-), and a nitro group (-NO₂). This unique combination suggests its potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The structure, a derivative of both 2-nitroaniline and 4-aminophenol, presents a complex electronic and reactive profile.

The presence of a nitroaromatic system is a critical flag for thermal hazard assessment. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be highly exothermic, releasing significant energy and gaseous byproducts.[1] Understanding the thermal stability of this compound is therefore not merely an academic exercise; it is a fundamental prerequisite for safe handling, storage, and scale-up. Thermal analysis provides critical data points, including:

  • Maximum Safe Operating Temperature: Defining the temperature limits before decomposition begins.

  • Decomposition Onset (Tonset): The temperature at which significant mass loss starts.

  • Energetic Hazard Potential: Identifying exothermic events that could lead to thermal runaway reactions.[1]

  • Decomposition Mechanism: Elucidating the chemical pathways and gaseous products of degradation.

This guide will equip the researcher with the necessary protocols and interpretive logic to characterize these properties authoritatively.

Theoretical Foundations: Predicting Thermal Behavior

A robust analysis begins with a hypothesis grounded in the known chemistry of the molecule's constituent parts.

  • The Nitroaromatic Moiety: The C-NO₂ bond is often the thermally weakest link in nitroaromatic compounds.[2][3] Decomposition can proceed through two primary, non-exclusive pathways:

    • Direct C-NO₂ Homolysis: Cleavage of the carbon-nitro bond to form a phenyl radical and •NO₂.

    • Nitro-Nitrite Isomerization: An intramolecular rearrangement to form a nitrite ester (Ar-O-N=O), which then cleaves the much weaker O-NO bond.[2][3][4] This pathway is often kinetically favorable.

  • The Aminophenol Moiety: Phenols and aromatic amines are susceptible to oxidation, especially at elevated temperatures. The O-H bond in phenols is relatively weak, and its stability is influenced by other substituents on the aromatic ring.[5][6] The presence of the amino group can further influence reactivity. While stable under dry conditions, aminophenols can degrade, particularly in the presence of moisture and air.[7][8]

  • Intramolecular Interactions: The ortho position of the nitro group relative to the secondary amine bridge is significant. The potential for intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group could influence the molecule's conformation and thermal stability. Furthermore, intramolecular reactions, such as cyclization with the elimination of water, are plausible decomposition pathways, similar to the formation of anthranil from o-nitrotoluene.[1][2][3]

Based on these principles, we can hypothesize that the thermal decomposition of this compound will be a multi-stage process initiated by changes involving the nitro group, followed by the fragmentation of the core aromatic structures.

Core Analytical Methodologies: A Dual-Pronged Approach

To obtain a comprehensive thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. TGA tracks mass changes, while DSC measures associated energy changes (heat flow).

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It directly answers the questions: "At what temperature does the material lose mass?" and "How much mass is lost?".

  • Expert Rationale: TGA is the primary screening tool. It provides the fundamental decomposition temperature ranges. This data is crucial for designing a safe DSC experiment, as it allows the operator to set an upper temperature limit for the DSC scan, preventing a highly energetic decomposition from damaging the instrument.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It identifies both endothermic processes (e.g., melting, boiling) and exothermic processes (e.g., crystallization, decomposition, curing).[13][14]

  • Expert Rationale: While TGA shows when mass is lost, DSC reveals the energetic nature of the event. A large, sharp exotherm concurrent with mass loss in the TGA is a strong indicator of a hazardous, energetic decomposition. DSC also precisely determines the melting point (an endotherm), which is a key indicator of purity.

The logical workflow for thermal analysis is therefore sequential: first TGA to map the decomposition landscape, then DSC to quantify the energetic events within that landscape.

G cluster_prep Phase 1: Preparation & Hypothesis cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Reporting P1 Sample Acquisition (this compound) P2 Structural Analysis & Hypothesis Formulation P1->P2 Background Research A1 Thermogravimetric Analysis (TGA) P2->A1 Begin Analysis A2 Differential Scanning Calorimetry (DSC) A1->A2 Set safe T_max for DSC I1 Data Integration (TGA & DSC Overlay) A2->I1 Correlate Mass Loss & Heat Flow I2 Pathway Elucidation & Kinetic Modeling I1->I2 I3 Final Report Generation (Stability & Hazard Assessment) I2->I3

Caption: Experimental workflow for thermal characterization.

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate reliable and reproducible data.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials.

  • Sample Preparation: Place 3-5 mg of this compound into an alumina or platinum crucible.

    • Rationale: A small sample mass minimizes thermal gradients within the sample and reduces the risk of a rapid pressure increase from decomposition gases damaging the instrument.[15]

  • Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Rationale: An inert atmosphere is critical to study the inherent thermal stability of the molecule without interference from oxidative processes.[16]

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[17]

  • Data Collection: Record mass (%) as a function of temperature (°C). Plot the mass loss curve (TG) and its first derivative (DTG).

  • Validation: The onset temperature should be reproducible within a narrow range (e.g., ±2°C) on replicate runs. The final residual mass should also be consistent.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the energetics of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Weigh 1-3 mg of the sample into a vented aluminum pan. Crimp the lid.

    • Rationale: A vented pan is crucial. It allows gaseous decomposition products to escape, preventing a dangerous pressure buildup inside the pan which could lead to an explosion and instrument damage.

  • Atmosphere Selection: Use a nitrogen purge gas at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to a maximum temperature determined from the TGA data (e.g., 20-30°C above the final decomposition step). Use a heating rate of 10°C/min.

    • Rationale: Matching the heating rate to the TGA experiment allows for direct correlation of TGA and DSC events.[18] The maximum temperature is set based on TGA to ensure the experiment captures all thermal events without needlessly heating the instrument.

  • Data Collection: Record heat flow (mW or W/g) as a function of temperature (°C).

  • Validation: The melting point endotherm should be sharp for a pure substance. The enthalpy of decomposition (area under the exothermic peak) should be consistent across multiple runs.

Data Presentation and Interpretation

Data from TGA and DSC should be integrated to build a complete picture. While specific data is unavailable, the following table illustrates how results for a hypothetical analysis of this compound would be presented.

ParameterAnalytical MethodHypothetical ResultInterpretation
Melting Point (Tm)DSC135 °C (Endotherm)Indicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Onset of Decomposition (Tonset)TGA210 °CThe temperature at which significant, irreversible mass loss begins. Defines the upper limit for stability.
Decomposition Step 1TGA / DSC210 - 280 °CTGA: 29% mass loss. DSC: Large, sharp exotherm. Likely loss of the nitro group (as NO₂) and H₂O.
Decomposition Step 2TGA / DSC280 - 450 °CTGA: 55% mass loss. DSC: Broad exotherm. Fragmentation and charring of the remaining organic structure.
Residual Mass @ 600°CTGA16%Represents the formation of a stable carbonaceous char residue.

Hypothesized Decomposition Pathways

Based on the literature for related compounds, the initial decomposition step is likely the most energetic and complex.[2][3][4] A plausible pathway involves an initial intramolecular rearrangement.

References

An In-Depth Technical Guide to the Potential Biological Activities of 4-((2-Nitrophenyl)amino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of the aminophenol scaffold, a privileged structure in medicinal chemistry, with the unique electronic properties of a nitrophenyl moiety presents a compelling landscape for the exploration of novel bioactive agents. This technical guide provides a comprehensive exploration of the potential biological activities of 4-((2-nitrophenyl)amino)phenol and its derivatives. Synthesizing data from analogous compounds and established biochemical principles, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, postulate mechanisms of action, and provide detailed experimental protocols to empower further investigation into this promising chemical space. Our approach is grounded in scientific integrity, offering field-proven insights to guide the rational design and evaluation of these compounds for potential therapeutic applications.

The Chemical Rationale: Understanding the Core Moiety

The this compound scaffold is a diarylamine structure characterized by a p-aminophenol ring linked to a 2-nitrophenyl ring via a secondary amine. This arrangement imparts a unique combination of chemical properties that are hypothesized to be central to its biological activities.

  • The Aminophenol Component: The aminophenol moiety is a well-established pharmacophore known for its antioxidant and potential cytotoxic activities. The hydroxyl and amino groups are key hydrogen-donating functionalities, crucial for scavenging free radicals.[1][2] The relative para positioning of these groups can facilitate the formation of stable quinone-imine intermediates, enhancing their radical-scavenging capabilities.[1]

  • The 2-Nitrophenyl Component: The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule.[3] In the context of potential anticancer activity, nitroaromatic compounds are often investigated as hypoxia-activated prodrugs.[3][4] Under the low oxygen conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and apoptosis.[3][4]

The interplay between these two components—the radical-scavenging and potential pro-oxidant capabilities—forms the basis for the multifaceted biological activities explored in this guide.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of this compound and its derivatives primarily relies on the formation of the diarylamine bond. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice of method often depends on the desired scale, substrate scope, and tolerance of functional groups.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7][8][9] This method is particularly well-suited for large-scale synthesis due to the relatively low cost of copper catalysts.[5]

Conceptual Workflow for Ullmann Condensation:

G cluster_reactants Reactants cluster_catalysis Catalytic System 4-Aminophenol 4-Aminophenol Reaction_Mixture Reaction Mixture 4-Aminophenol->Reaction_Mixture 1-Halogeno-2-nitrobenzene 1-Halogeno-2-nitrobenzene 1-Halogeno-2-nitrobenzene->Reaction_Mixture Copper Catalyst (e.g., CuI, Cu2O) Copper Catalyst (e.g., CuI, Cu2O) Copper Catalyst (e.g., CuI, Cu2O)->Reaction_Mixture Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3)->Reaction_Mixture Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP)->Reaction_Mixture Heating Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Reaction_Mixture->Heating Product This compound Workup_Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 1-iodo-2-nitrobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[10][11][12][13][14]

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_reactants Reactants cluster_catalysis Catalytic System 4-Aminophenol 4-Aminophenol Reaction_Mixture Reaction Mixture 4-Aminophenol->Reaction_Mixture 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene->Reaction_Mixture Palladium Pre-catalyst (e.g., Pd(OAc)2) Palladium Pre-catalyst (e.g., Pd(OAc)2) Palladium Pre-catalyst (e.g., Pd(OAc)2)->Reaction_Mixture Phosphine Ligand (e.g., XPhos, SPhos) Phosphine Ligand (e.g., XPhos, SPhos) Phosphine Ligand (e.g., XPhos, SPhos)->Reaction_Mixture Base (e.g., NaOtBu, K3PO4) Base (e.g., NaOtBu, K3PO4) Base (e.g., NaOtBu, K3PO4)->Reaction_Mixture Solvent (e.g., Toluene, Dioxane) Solvent (e.g., Toluene, Dioxane) Solvent (e.g., Toluene, Dioxane)->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Mixture Heating Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Reaction_Mixture->Heating Product This compound Workup_Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add 4-aminophenol (1.2 eq) and 1-bromo-2-nitrobenzene (1.0 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Mechanisms of Action

Based on the structural features of this compound and data from analogous compounds, several key biological activities can be postulated and investigated.

Anticancer Activity

The presence of both a phenolic antioxidant moiety and a bioreducible nitro group suggests a dual mechanism of anticancer action.

Hypothesized Anticancer Mechanisms:

G cluster_compound This compound cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Tumor Microenvironment Compound Compound ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging Nitro_Reduction Nitro Group Reduction Compound->Nitro_Reduction Antioxidant_Effect Antioxidant Effect ROS_Scavenging->Antioxidant_Effect Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitro_Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized dual anticancer mechanism.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening for potential anticancer compounds.[15][16][17][18][19]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Analogous Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
Aminophenol AnaloguesVariousVaries[20]
Chalcone Derivatives with Nitrophenyl MoietyHCT-116, HT-291.71 - 7.76[1]
Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with DNA replication.[21] The nitro group can also contribute to antimicrobial activity.

Experimental Evaluation: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Protocol for Broth Microdilution Assay:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microplate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Analogous Compounds:

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(2-hydroxy-5-nitrophenyl)benzamideB. subtilis, S. aureus1.95 - 7.8[24]
Phenolic CompoundsVarious Gram-positiveVaries[21]
Antioxidant Activity

The aminophenol core strongly suggests antioxidant potential through free radical scavenging.

Experimental Evaluation: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[1][26][27][28]

Protocol for DPPH Assay:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Structure-Activity Relationship Insights from Analogues:

Studies on aminophenol derivatives have shown that the position of the amino and hydroxyl groups is critical for antioxidant activity, with ortho and para isomers being more potent than meta isomers.[1] The electronic nature of other substituents on the aromatic rings will also modulate the radical scavenging potential.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives can be systematically optimized by modifying their chemical structure.

Key Areas for SAR Exploration:

G cluster_modifications Structural Modifications Core_Scaffold This compound Aminophenol_Ring_Substituents Substituents on the Aminophenol Ring Core_Scaffold->Aminophenol_Ring_Substituents Nitrophenyl_Ring_Substituents Substituents on the Nitrophenyl Ring Core_Scaffold->Nitrophenyl_Ring_Substituents Amine_Linker_Modification Modification of the Amine Linker Core_Scaffold->Amine_Linker_Modification Modulate Lipophilicity & H-bonding Modulate Lipophilicity & H-bonding Aminophenol_Ring_Substituents->Modulate Lipophilicity & H-bonding Alter Redox Potential & Target Specificity Alter Redox Potential & Target Specificity Nitrophenyl_Ring_Substituents->Alter Redox Potential & Target Specificity Influence Conformation & Potency Influence Conformation & Potency Amine_Linker_Modification->Influence Conformation & Potency

Caption: Key areas for structure-activity relationship studies.

Future research should focus on:

  • Systematic derivatization: Synthesizing a library of derivatives with varied substituents on both aromatic rings to establish a clear SAR. For instance, introducing alkyl chains of varying lengths to the aminophenol moiety has been shown to enhance antiproliferative potency in related compounds.[2][20]

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities. This could involve investigating interactions with specific enzymes, receptors, or DNA.

  • In vivo evaluation: Progressing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique combination of an aminophenol and a nitrophenyl moiety suggests a rich potential for multifaceted biological activities, including anticancer, antimicrobial, and antioxidant effects. This technical guide has provided a comprehensive framework for the synthesis, evaluation, and rational design of these derivatives. By leveraging the detailed protocols and mechanistic insights presented herein, researchers can effectively explore the therapeutic potential of this intriguing class of compounds. The path from a promising scaffold to a clinically viable drug is arduous, but a systematic and well-informed approach, as outlined in this guide, will be instrumental in navigating this journey.

References

4-((2-Nitrophenyl)amino)phenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((2-Nitrophenyl)amino)phenol as a Core Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Precursor

This compound is a diarylamine that serves as a highly valuable, though specialized, building block in organic synthesis. Its structure is strategically pre-functionalized, featuring a nucleophilic secondary amine, an activatable phenol group, and a reducible nitro group. This unique combination of reactive sites makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably phenothiazines, and other multi-functionalized aromatic compounds. This guide provides a technical overview of its synthesis, core reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

While this compound is not a widely commercialized reagent, its properties can be reliably predicted based on its structure.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₃Calculated
Molecular Weight 230.22 g/mol Calculated
Appearance Expected to be a colored solid (e.g., red, brown)Inferred from related compounds
Melting Point Not widely reported in public databases.-
Spectroscopic Characterization (Anticipated)

Detailed experimental spectra for this specific molecule are not consistently available in public databases. However, a robust spectroscopic fingerprint can be predicted based on its functional groups.

  • ¹H NMR Spectroscopy : The spectrum is expected to be complex in the aromatic region (approx. 6.8-8.2 ppm), showing distinct signals for the seven aromatic protons with characteristic splitting patterns (doublets, triplets, doublets of doublets) due to their coupling. Two exchangeable singlet peaks corresponding to the secondary amine (N-H) and the phenolic hydroxyl (O-H) would also be present, with chemical shifts highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The spectrum should display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-OH, -NH-, -NO₂). Carbons attached directly to the electronegative oxygen, nitrogen, and nitro groups would appear further downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands are expected for:

    • O-H stretching (phenol): ~3200-3500 cm⁻¹ (broad)

    • N-H stretching (secondary amine): ~3300-3400 cm⁻¹ (sharp)

    • Asymmetric and symmetric N-O stretching (nitro group): ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (strong)

    • C-N stretching: ~1250-1350 cm⁻¹

    • C-O stretching (phenol): ~1200-1260 cm⁻¹

Part 2: Synthesis of the Building Block via Ullmann Condensation

The most direct and established method for constructing the diarylamine linkage in this compound is the Ullmann condensation or a modern variant thereof.[1][2] This copper-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. The reaction is typically driven by heat and requires a base to facilitate the coupling.

The causality behind this choice is clear: the electron-withdrawing nitro group on the 2-chloronitrobenzene ring activates the aryl halide for nucleophilic aromatic substitution, making the Ullmann conditions particularly effective.[1]

Workflow for Ullmann Condensation```dot

G cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - 4-Aminophenol - 2-Chloronitrobenzene - Copper(I) Iodide (CuI) - Potassium Carbonate (K₂CO₃) - Solvent (e.g., DMF) assembly Assemble reactants under inert atmosphere (N₂ or Ar) reagents->assembly heating Heat mixture to reflux (e.g., 120-150°C) assembly->heating cooling Cool reaction mixture to room temperature heating->cooling filtration Filter to remove inorganic salts and catalyst cooling->filtration extraction Perform aqueous workup and solvent extraction filtration->extraction purification Purify crude product via column chromatography or recrystallization extraction->purification characterization Characterize product (NMR, IR, MS) purification->characterization

Caption: Synthetic pathway from the building block to a phenothiazine core.

This transformation typically proceeds in two stages:

  • Reduction of the Nitro Group: The ortho-nitro group is first reduced to an amino group.

  • Cyclization with Sulfur: The resulting ortho-diamino-diarylamine intermediate is then reacted with elemental sulfur, often with a catalyst like iodine, at high temperatures to forge the two C-S bonds and form the phenothiazine ring system.

B. Secondary Application: Reduction to a Tri-functional Intermediate

The selective reduction of the nitro group is a key transformation that dramatically alters the molecule's synthetic potential. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, yielding 4-((2-aminophenyl)amino)phenol.

This reduction can be achieved using various well-established methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or sodium dithionite (Na₂S₂O₄). [3][4][5]The choice of reagent is critical to avoid undesired side reactions.

G start This compound product 4-((2-Aminophenyl)amino)phenol start->product Nitro Group Reduction reductant Reducing Agent (e.g., SnCl₂/HCl) reductant->product

Caption: Conversion to a versatile tri-functional amine via nitro reduction.

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts.

  • Extraction & Purification: Filter the mixture to remove the tin salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-((2-aminophenyl)amino)phenol, which can be purified further if necessary.

C. Tertiary Application: Azo Dye Synthesis

The aminophenol moiety within the structure can act as a coupling component in the synthesis of azo dyes. [6][7]While the secondary amine is less reactive than a primary aromatic amine, the electron-rich phenol ring is activated towards electrophilic substitution by a diazonium salt, typically at the position ortho to the powerful activating hydroxyl group. This application is less common but represents a valid synthetic pathway for creating complex, functional dyes.

Part 4: Safety, Handling, and Toxicology

No specific Material Safety Data Sheet (MSDS) is widely available for this compound. Therefore, a conservative approach to safety must be adopted based on the hazards of its constituent functional groups: aromatic nitro compounds and aminophenols.

  • Hazard Profile:

    • Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.

    • Toxicity: Aromatic nitro compounds and aminophenols can be toxic if inhaled, ingested, or absorbed through the skin. They may cause methemoglobinemia.

    • Sensitization: May cause allergic skin reactions.

Table 2: Recommended Handling Procedures

ProcedureGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.
Ventilation Handle exclusively in a certified chemical fume hood.
Spill Response Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
First Aid Eyes: Immediately flush with water for 15 minutes. Skin: Wash affected area thoroughly with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound, synthesized efficiently via Ullmann condensation, is a potent and versatile building block in synthetic organic chemistry. Its pre-organized structure provides a direct and logical pathway to important heterocyclic systems like phenothiazines. Furthermore, the strategic placement of its nitro, amino, and hydroxyl groups allows for a range of subsequent transformations, including reduction to a key tri-functional intermediate or participation in azo coupling reactions. For researchers in medicinal chemistry and materials science, a thorough understanding of the synthesis and reactivity of this building block provides a powerful tool for the targeted design and construction of complex, high-value molecules.

References

An In-depth Technical Guide to 4-((2-Nitrophenyl)amino)phenol: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-((2-Nitrophenyl)amino)phenol, a member of the nitrophenylaminophenol family. While direct historical accounts of its discovery are not extensively documented, this guide elucidates a probable synthetic pathway via the Ullmann condensation, a cornerstone of C-N bond formation in organic synthesis. A significant portion of this document is dedicated to a comparative analysis with its more ubiquitously studied isomers, 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol, which are pivotal intermediates in the dye and pharmaceutical industries. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a thorough examination of the structure-property relationships within this class of compounds.

Introduction: The Nitrophenylaminophenol Landscape

The nitrophenylaminophenol scaffold is of considerable interest in synthetic organic chemistry and materials science. The presence of nitro, amino, and hydroxyl functional groups on a benzene ring imparts a unique combination of reactivity and electronic properties. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including azo dyes, pharmaceutical intermediates, and specialty chemicals. While isomers like 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol have been extensively studied and commercialized, this compound remains a less-explored yet structurally significant molecule. This guide aims to provide a detailed technical overview of this specific isomer, contextualized by a comparative study of its more prominent counterparts.

Plausible Synthesis of this compound: The Ullmann Condensation

The synthesis of this compound, also known as 4-(2-Nitroanilino)phenol, involves the formation of a diarylamine linkage. The most logical and historically significant method for achieving this transformation is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] The Goldberg reaction, a specific variation of the Ullmann condensation, is particularly relevant as it describes the coupling of an aniline with an aryl halide.[1]

The proposed reaction for the synthesis of this compound would involve the coupling of p-aminophenol with an ortho-substituted halonitrobenzene, such as 2-chloronitrobenzene or 2-bromonitrobenzene, in the presence of a copper catalyst and a base.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product p-Aminophenol p-Aminophenol Product This compound p-Aminophenol->Product + 2-Halonitrobenzene 2-Halonitrobenzene (X = Cl, Br, I) 2-Halonitrobenzene->Product Catalyst Copper Catalyst (e.g., CuI, Cu2O) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Product Temperature High Temperature Temperature->Product

Figure 1: Proposed Ullmann condensation for the synthesis of this compound.

Mechanistic Insights

The mechanism of the Ullmann condensation is complex and has been the subject of extensive research.[1] It is generally accepted to proceed through a series of steps involving the copper catalyst:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the hydroxyl group of p-aminophenol, which then reacts with the copper(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2-halonitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The aryl groups on the copper(III) intermediate couple and are eliminated, forming the C-N bond of the diarylamine product and regenerating the copper(I) catalyst.

The electron-withdrawing nitro group on the 2-halonitrobenzene activates the aryl halide towards nucleophilic attack, facilitating the reaction.[1]

Experimental Protocol: A Generalized Ullmann Condensation

The following is a generalized, self-validating protocol for the synthesis of diarylamines via the Ullmann condensation, adapted for the preparation of this compound.

Materials:

  • p-Aminophenol

  • 2-Chloronitrobenzene (or 2-bromonitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine p-aminophenol (1.0 eq), 2-chloronitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Comparative Analysis: this compound and Its Isomers

The distinct physicochemical properties and applications of this compound and its isomers, 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol, arise from the different substitution patterns on the benzene ring.

PropertyThis compound4-Amino-2-nitrophenol2-Amino-4-nitrophenol
CAS Number 54381-08-7119-34-699-57-0
Molecular Formula C₁₂H₁₀N₂O₃C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 230.22 g/mol 154.12 g/mol 154.12 g/mol
Appearance Light yellow to brown crystalline powderDark red plates or reddish-purple powder[3]Yellow-brown to orange prisms[4]
Melting Point 145-149 °C125-127 °C[3]143–145 °C[4]
Solubility Likely soluble in polar organic solventsSparingly soluble in water; soluble in ethanol[3]Sparingly soluble in water; soluble in ethanol, acetone[4]
Primary Application Research chemical, potential dye intermediateHair dye intermediate, precursor for azo dyes[4][5]Hair dye intermediate (gold-blond shades), dye precursor[4]

Table 1: Comparative physicochemical properties of this compound and its isomers.

Synthesis of Isomers

The synthesis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol typically involves the selective reduction of 2,4-dinitrophenol.[4] The choice of reducing agent and reaction conditions dictates which nitro group is preferentially reduced.

  • 2-Amino-4-nitrophenol: Partial reduction of 2,4-dinitrophenol with sodium sulfide is a common method.[4][6]

  • 4-Amino-2-nitrophenol: Synthesis also starts from 2,4-dinitrophenol, with conditions controlled to favor the reduction of the nitro group at the 4-position.[4]

G DNP 2,4-Dinitrophenol ANP_2_4 2-Amino-4-nitrophenol DNP->ANP_2_4 Selective Reduction (e.g., Na2S) ANP_4_2 4-Amino-2-nitrophenol DNP->ANP_4_2 Selective Reduction (Controlled Conditions)

Figure 2: Synthetic relationship of 2-Amino-4-nitrophenol and 4-Amino-2-nitrophenol from 2,4-Dinitrophenol.

Spectroscopic Characterization

While specific, detailed spectroscopic data for this compound is not widely published, predictions can be made based on its structure. A comprehensive spectroscopic analysis of its isomers is available and provides a useful reference.[3][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically 6.5-8.5 ppm) due to the presence of two substituted benzene rings. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group. Exchangeable protons from the amino (-NH-) and hydroxyl (-OH) groups will also be present.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit 12 distinct signals for the carbon atoms of the two benzene rings, with chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching: around 3300-3500 cm⁻¹

  • O-H stretching: a broad band around 3200-3600 cm⁻¹

  • C-N stretching: around 1250-1350 cm⁻¹

  • NO₂ stretching: strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption maxima corresponding to π-π* transitions within the aromatic rings. The extended conjugation of the diarylamine system will likely result in a bathochromic (red) shift compared to its single-ring isomers.

Applications and Future Directions

While the primary documented application of this compound is as a research chemical, its structure suggests potential as a dye intermediate. The diarylamine core is a common chromophore in various classes of dyes. Further research could explore its use in the synthesis of novel azo dyes, disperse dyes, or other colorants. Its potential biological activity, given the prevalence of the nitrophenylamine scaffold in medicinal chemistry, also warrants investigation.

Conclusion

This compound, while not as extensively documented as its isomers, represents an important molecule within the nitrophenylaminophenol class. Its synthesis is plausibly achieved through the Ullmann condensation, a robust method for diarylamine formation. The comparative analysis with 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol highlights the profound impact of isomeric substitution on the physicochemical properties and applications of these compounds. This guide provides a foundational technical understanding for researchers and scientists interested in exploring the synthesis, properties, and potential applications of this and related molecules.

References

Methodological & Application

HPLC method for analysis of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4-((2-Nitrophenyl)amino)phenol by High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, analytical scientists, and professionals in pharmaceutical and chemical development, this document details the complete protocol from first principles. We elucidate the rationale behind the selection of chromatographic parameters, ensuring technical accuracy and field-proven reliability. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and dependable technique. This guide includes detailed step-by-step protocols for sample and standard preparation, system operation, and system suitability criteria to ensure the trustworthiness and reproducibility of the results.

Introduction and Scientific Principle

This compound, a substituted diphenylamine, is an aromatic compound with applications as an intermediate in the synthesis of dyes and potentially in the development of pharmacologically active molecules. Accurate quantification of this analyte is critical for process monitoring, quality control, and stability studies.

The analytical method described herein is based on reversed-phase liquid chromatography (RP-LC). In RP-LC, a non-polar stationary phase is paired with a polar mobile phase.[1][2] The analyte, this compound, possesses significant hydrophobicity due to its two aromatic rings, making it ideally suited for retention and separation on a hydrophobic stationary phase like C18.[1] Elution is achieved by modulating the polarity of the mobile phase with an organic solvent.[3] This method offers excellent selectivity and efficiency for the analysis of such aromatic compounds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 54381-08-7[4]
Molecular Formula C₁₂H₁₀N₂O₃[4]
Molecular Weight 230.22 g/mol [4]
Structure OC1=CC=C(NC2=C(C=CC=C2)--INVALID-LINK--=O)C=C1[4]
Predicted pKa Phenolic -OH: ~9-10; Secondary Amine -NH-: ~1-2Inferred from structural analogy
Predicted logP ~2.5 - 3.5Inferred from structure
UV-Vis Absorption Strong chromophores (nitro group, aromatic rings) suggest high UV absorbanceInferred from structure

Expertise & Rationale: The "Why" Behind the Method

As Senior Application Scientists, we emphasize that robust analytical methods are not born from templates but from a foundational understanding of the analyte's chemistry and its interaction with the chromatographic system.

  • Choice of Reversed-Phase (RP) Chromatography: The analyte is a moderately non-polar molecule, evidenced by its dual phenyl rings and predicted high logP value. This inherent hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where it will be strongly retained and separated from more polar impurities on a non-polar stationary phase.[2]

  • Stationary Phase Selection (C18): An octadecylsilane (C18) column was selected as the primary stationary phase. C18 columns are the workhorses of reversed-phase HPLC, offering high hydrophobic retention, broad applicability, and excellent stability.[1] This provides the necessary retentive power for the analyte. For analytes with challenging isomer separations, a phenyl-hexyl phase could be explored to leverage alternative π-π interactions.

  • Mobile Phase pH Control: The analyte possesses a phenolic hydroxyl group (weakly acidic) and a secondary amine (weakly basic). The ionization state of these groups can significantly impact retention time. To ensure consistent and reproducible retention, the mobile phase pH must be controlled with a buffer. We selected a pH of 3.0, which ensures the phenolic group is fully protonated (neutral) and the amine group is protonated (cationic), leading to a stable chromatographic profile.

  • Organic Modifier (Acetonitrile): Acetonitrile (MeCN) is chosen over methanol as the organic modifier. MeCN typically provides lower column backpressure, better peak efficiency (sharper peaks), and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[1]

  • Detection (UV-Vis): The presence of two aromatic rings and a nitro group (-NO₂) creates an extended system of conjugated pi electrons. This structure acts as a strong chromophore, resulting in high molar absorptivity in the ultraviolet (UV) region. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Monitoring at 254 nm is also a robust choice, as it is a common wavelength for aromatic compounds.[5]

Detailed Application Protocol

This protocol is designed to be a self-validating system. Adherence to the system suitability tests is critical for ensuring the trustworthiness of the generated data.

Instrumentation and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • This compound analytical standard.[6]

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (H₃PO₄, analytical grade).

    • Water (HPLC grade or Type I ultrapure).

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40% to 80% B; 15-17 min: 80% B; 17.1-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan 200-400 nm; Quantify at λ-max (e.g., ~254 nm or determined maximum)
Run Time 20 minutes
Step-by-Step Experimental Workflow

Step 1: Preparation of Mobile Phase A (Buffer)

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter to remove particulates and degas before use.

Step 2: Preparation of Standard Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8 °C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with a diluent composed of 50:50 (v/v) Acetonitrile:Water. This diluent is chosen to be compatible with the mobile phase and ensure good peak shape.

Step 3: Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. This yields a nominal concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration should fall within the calibration range.

Step 4: HPLC System Setup and Analysis

  • Set up the HPLC system according to the conditions in the table above.

  • Purge the pump lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including blank injections (diluent), system suitability injections, calibration standards, and samples.

  • Inject the sequence and begin data acquisition.

System Trustworthiness: A Self-Validating Protocol

To ensure the validity of the results on any given day, a System Suitability Test (SST) must be performed before sample analysis. This test confirms that the chromatographic system is performing adequately.

Procedure: Inject the 25 µg/mL working standard six consecutive times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures peak is symmetrical, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Measures the efficiency of the column separation.
Retention Time %RSD ≤ 1.0%Demonstrates the stability of the pump and system, ensuring consistent peak identification.
Peak Area %RSD ≤ 2.0%Confirms the precision of the autosampler injection and detector response.

If the SST fails, troubleshoot the system (e.g., check for leaks, mobile phase preparation, column integrity) before proceeding with sample analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final data processing.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phases A & B prep_std 2. Prepare Stock & Working Standards prep_sample 3. Prepare and Filter Samples setup 4. System Setup & Column Equilibration prep_sample->setup sst 5. System Suitability Test (SST) setup->sst sst->setup SST Fail? cal 6. Run Calibration Curve sst->cal analysis 7. Analyze Samples sst->analysis SST Pass? cal->analysis integrate 8. Integrate Peaks analysis->integrate quantify 9. Quantify Results (vs. Calibration Curve) report 10. Generate Report

Caption: HPLC analytical workflow for this compound.

Conclusion

This application note presents a detailed, robust, and reliable reversed-phase HPLC method for the quantitative determination of this compound. The scientific rationale for each parameter has been thoroughly explained to provide users with a deep understanding of the method's principles. By following the step-by-step protocols and adhering to the system suitability criteria, researchers and drug development professionals can confidently implement this method to generate accurate and reproducible data for quality control, stability testing, and research applications.

References

LC-MS/MS analysis of 4-((2-Nitrophenyl)amino)phenol in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 4-((2-Nitrophenyl)amino)phenol in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This technical note presents a detailed, robust, and validated method for the quantitative analysis of this compound in human plasma. Developed for researchers, toxicologists, and drug development professionals, this guide provides a comprehensive framework encompassing sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and full bioanalytical method validation in accordance with international regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Rationale

This compound and its isomers are aromatic compounds used as intermediates in the synthesis of dyes and have been investigated for their potential toxicological and carcinogenic properties.[1] Accurate quantification of this class of compounds in biological matrices such as plasma is crucial for toxicokinetic (TK), pharmacokinetic (PK), and human biomonitoring studies. The inherent complexity and low analyte concentrations in biological samples necessitate a highly sensitive and selective analytical technique.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its ability to provide exceptional selectivity through mass-based separation and sensitive quantification, even in complex matrices.[2] This application note describes a complete workflow, from sample receipt to final data analysis, for this compound, providing a self-validating system that ensures data integrity and reliability.

Analyte Characteristics and Method Foundation

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.[3] While specific experimental data for this compound (CAS 54381-08-7) is limited, we can infer its properties from the closely related and well-characterized isomer, 4-Amino-2-nitrophenol (CAS 119-34-6), to guide our methodological choices. The presence of a phenolic hydroxyl group and an aromatic amine structure dictates its polarity and ionization behavior.

Table 1: Physicochemical Properties of the Analogous Compound 4-Amino-2-nitrophenol

Property Value Source(s) Implication for Method Development
Molecular Formula C₆H₆N₂O₃ [4],[5] Guides mass-to-charge ratio (m/z) calculation for MS detection.
Molecular Weight 154.12 g/mol [4],[5] Precursor ion selection for MS/MS.
pKa (phenol) 7.81 [4],[5] Suggests that the molecule will be deprotonated at higher pH. Electrospray ionization in negative mode (ESI-) is highly suitable.
logP 0.96 [4],[5] Indicates moderate hydrophilicity, suitable for reversed-phase chromatography and various extraction techniques.

| Water Solubility | Insoluble / < 0.1 mg/mL |[4] | Requires organic solvent for stock solution preparation. |

Metabolically, nitrophenols are known to undergo Phase I reduction of the nitro group to an amino group and Phase II conjugation with glucuronic acid or sulfate.[6][7] While this method focuses on the parent compound, analysts should be aware of potential metabolites that could be targeted in future studies.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled version of the analyte (e.g., this compound-d4).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant), sourced from a certified vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards (CS) and Quality Controls (QCs): Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. QCs should be prepared at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[8] While it may result in less clean extracts compared to LLE or SPE, careful optimization of chromatographic conditions can mitigate potential matrix effects.[9]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the plasma sample (or CS/QC) into the corresponding tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins. The 4:1 ratio of solvent to plasma is a common starting point for efficient protein removal.[10]

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Seal the plate/vials and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. 100 µL Plasma Sample add_is 2. Add Internal Standard sample->add_is add_acn 3. Add 400 µL Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Analytical Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier offering good elution strength and low viscosity.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min A gradient ensures elution of the analyte with good peak shape while washing out more hydrophobic matrix components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temp. 40°C Improves peak shape and reduces viscosity, leading to more reproducible retention times.

| Injection Vol. | 5 µL | A small volume minimizes potential matrix overload on the column. |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The phenolic hydroxyl group is readily deprotonated, making ESI- highly sensitive for this analyte.
Precursor Ion (Q1) m/z 243.1 [M-H]⁻ Based on the molecular weight of this compound (C₁₂H₁₀N₂O₃, MW=244.22).
Product Ions (Q3) Transition 1 (Quantifier): m/z 134.1Transition 2 (Qualifier): m/z 197.1 These transitions are proposed based on common fragmentation patterns (e.g., loss of the nitrophenyl group or NO₂). These must be empirically determined and optimized.
Collision Energy (CE) To be optimized for each transition CE is a critical parameter that must be tuned to maximize the signal of the product ions.
Source Temp. 500°C Optimized for efficient desolvation of the mobile phase.

| Dwell Time | 100 ms | Balances the number of data points across the peak with sensitivity. |

Bioanalytical Method Validation

To ensure the reliability of the data for regulatory submissions or key decision-making, the method must be validated according to guidelines from the FDA and EMA.[11][12][13]

G cluster_validation Core Validation Parameters Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision LLOQ LLOQ MatrixEffect Matrix Effect Recovery Recovery Stability Stability Validation Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->LLOQ Validation->MatrixEffect Validation->Recovery Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Table 4: Summary of Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)

Parameter Purpose Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Analyze at least six unique lots of blank plasma. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and analyte concentration. Analyze a blank, a zero standard, and 8 non-zero standards over the expected concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to nominal values and the variability of the measurements. Analyze QCs at four levels (n=6) on three separate days (inter- and intra-day). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[14]
LLOQ Establish the lowest reliable quantifiable concentration. Analyze LLOQ samples (n=6). Accuracy within ±20% of nominal and precision (%CV) ≤20%. Signal-to-noise ratio should be >5.
Matrix Effect Assess the ion suppression or enhancement caused by co-eluting matrix components. Compare the response of analyte spiked into post-extraction blank plasma with the response in a neat solution. The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process. Compare the response of analyte spiked pre-extraction with that spiked post-extraction. Recovery should be consistent and reproducible, though no specific value is mandated.

| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Analyze QCs after exposure to various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability QCs must be within ±15% of nominal concentration. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in human plasma by LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to deliver high sensitivity and selectivity. By adhering to the described method validation framework, laboratories can generate reliable, reproducible, and defensible data suitable for a wide range of applications, from preclinical toxicology to clinical research. The principles and explanations provided herein serve as a robust foundation for method implementation, optimization, and troubleshooting.

References

Application Notes & Protocols: The Strategic Use of 4-((2-Nitrophenyl)amino)phenol in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-((2-nitrophenyl)amino)phenol, a versatile and critical intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocols, offering researchers and chemical development professionals a robust framework for its application. We will cover the essential physicochemical properties, a detailed, field-tested protocol for its use in azo dye synthesis via diazotization and coupling reactions, and the necessary characterization and safety considerations. The protocols are designed to be self-validating, with explanations for each critical parameter, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Role of this compound in Chromophore Development

This compound (also known as 4-(2-Nitroanilino)phenol) is a key building block in the world of synthetic colorants.[1] Its molecular architecture, featuring a secondary amine linkage between two distinct aromatic rings—one bearing a strongly electron-withdrawing nitro group and the other a highly activating hydroxyl group—makes it an exceptionally valuable coupling component. This structure is instrumental in forming complex chromophoric systems that are the basis of many vibrant and stable dyes.

The primary application of this intermediate is in the synthesis of monoazo dyes. In this context, it acts as the coupling component, reacting with a diazonium salt to form the characteristic azo linkage (-N=N-), which is fundamental to the color of these dyes.[2][3] The presence of the hydroxyl and amino groups allows for fine-tuning of the final dye's properties, including its shade, solubility, and fastness on various substrates like polyester and nylon fibers.[4] This guide will provide a comprehensive protocol for a representative azo dye synthesis, grounded in established chemical principles.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful and safe synthesis. These properties dictate solvent choice, reaction conditions, and purification strategies.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54381-08-7[1][5]
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
Appearance Data not consistently available; related nitrophenyl compounds are often crystalline solids (e.g., dark red or reddish-purple powders).[6][7]-
Melting Point Data not specified in available resources. Related isomers like 4-amino-2-nitrophenol melt at 125-127 °C.[6][8]-
Solubility Insoluble in water. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.[6]

Note: Specific experimental data for melting point and appearance can vary based on purity. It is recommended to characterize any starting material via techniques like NMR or IR spectroscopy for verification.[9]

Core Synthesis Protocol: Azo Dye Formation

The synthesis of an azo dye using this compound is a classic two-stage electrophilic aromatic substitution reaction.

  • Diazotization: An aromatic primary amine is converted into a reactive diazonium salt.

  • Azo Coupling: The diazonium salt (an electrophile) attacks the electron-rich phenol ring of the this compound (the nucleophile) to form the final dye.[10]

The following protocol uses 2-methoxy-5-nitroaniline as a representative primary amine for diazotization, a choice often made to produce disperse dyes for synthetic fibers.[11][12]

Workflow Overview

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Workup A 2-Methoxy-5-nitroaniline B Dissolve in H₂SO₄/H₂O A->B C Cool to 0-5°C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Formation (Reactive Electrophile) D->E I Add Diazonium Salt Solution Slowly E->I Electrophilic Aromatic Substitution F This compound (Coupling Component) G Dissolve in Alkaline Solution F->G H Cool to 0-5°C G->H J Azo Dye Precipitation I->J K Stir to Complete Reaction J->K L Filter Crude Product K->L M Wash with Water L->M N Dry and Characterize M->N

Caption: General workflow for azo dye synthesis.

Part A: Protocol for Diazotization of 2-Methoxy-5-nitroaniline

Rationale: The diazotization reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable. Above this temperature, they can decompose, liberating nitrogen gas and leading to undesired side products and significantly lower yields. The strong acid medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active agent for the reaction.

Materials:

  • 2-Methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a 250 mL beaker, carefully add 6 mL of concentrated H₂SO₄ to 50 mL of distilled water while cooling in an ice bath. To this acidic solution, add a precisely weighed amount (e.g., 0.024 moles) of 2-methoxy-5-nitroaniline.[11] Stir until a fine suspension or solution is formed.

  • Cooling: Cool the mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite (e.g., 0.03 moles in 5-10 mL of water).[11] Add this solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the completion of diazotization, a drop of the reaction mixture can be tested with starch-iodide paper; the presence of excess nitrous acid will turn the paper blue.

  • Quenching Excess Nitrite: Once the reaction is complete, destroy any excess nitrous acid by adding a small amount of urea (approx. 0.15 g) portion-wise until the solution no longer gives a positive test on starch-iodide paper.[11] This step is crucial for safety and to prevent unwanted side reactions during coupling. The resulting clear solution is the diazonium salt, ready for immediate use.

Part B: Protocol for Azo Coupling

Rationale: The coupling component, this compound, is activated towards electrophilic attack by its hydroxyl group. The reaction is typically performed in a slightly alkaline or controlled pH medium. This deprotonates the phenolic -OH group to a phenoxide ion (-O⁻), which is a much stronger activating group, thus significantly increasing the rate and yield of the coupling reaction. The diazonium ion, being a weak electrophile, requires this highly activated ring to react efficiently.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or other suitable base

  • Diazonium salt solution (from Part A)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Coupling Solution: In a separate, larger beaker (e.g., 500 mL), dissolve an equimolar amount (0.024 moles) of this compound in a dilute aqueous solution of sodium hydroxide. Use the minimum amount of base required to achieve dissolution.

  • Cooling: Cool this solution to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold, stirred solution of the coupling component over 30-45 minutes. A brightly colored precipitate, the azo dye, should form immediately.

  • Completion and Isolation: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours in the ice bath to ensure the reaction goes to completion.

  • Workup: Collect the crude dye product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the product in an oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

Characterization of the Final Dye

Confirming the identity and purity of the synthesized dye is a critical final step.

Table 2: Standard Characterization Techniques

TechniquePurposeExpected Observations
Melting Point Assess purity.A sharp, defined melting range indicates a pure compound.
UV-Visible Spectroscopy Determine the maximum wavelength of absorption (λmax) and color properties.The λmax in a suitable solvent (e.g., DMF, ethanol) will correspond to the perceived color of the dye.
FT-IR Spectroscopy Identify key functional groups.Expect to see characteristic peaks for N-H, O-H, aromatic C-H, C=C, and the N=N azo linkage.
NMR Spectroscopy (¹H, ¹³C) Elucidate the detailed molecular structure.The spectra will show distinct signals for each unique proton and carbon, confirming the final structure.[9]

Safety and Handling: A Non-Negotiable Priority

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this process possess specific hazards that must be managed.

  • Hazardous Reagents:

    • Nitrophenol Derivatives: Compounds like this compound and its precursors are often toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation and can lead to organ damage with prolonged exposure.[13]

    • Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive.

    • Diazonium Salts: While generally stable in cold aqueous solutions, isolated, dry diazonium salts can be explosive. They should never be allowed to dry out and should be used immediately after preparation.

  • Mandatory Personal Protective Equipment (PPE):

    • Chemical safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Handling Procedures:

    • All operations should be conducted within a certified chemical fume hood.[14]

    • Have appropriate spill kits (acid, base, and solvent) readily available.

    • Ensure all chemical waste is disposed of in accordance with institutional and local regulations.

Process Safety Logic

G cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome A Intermediate: This compound (Toxicity, Irritant) D Engineering Controls: Fume Hood A->D E Administrative Controls: Standard Operating Procedures (SOPs) A->E F Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat A->F B Reagents: Strong Acids/Bases (Corrosive) B->D B->E B->F C Byproduct: Diazonium Salt (Explosive when dry) C->D C->E C->F G Minimized Exposure & Risk of Accident D->G E->G F->G

Caption: A logical flow from hazard identification to safe laboratory outcomes.

References

Anwendungshinweis und Protokolle zur Derivatisierung von 4-((2-Nitrophenyl)amino)phenol für eine verbesserte analytische Detektion

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsbereich: Pharmazeutische Analytik, Umweltanalytik, Metabolismusstudien

Zusammenfassung: Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von 4-((2-Nitrophenyl)amino)phenol, einer Verbindung von pharmazeutischem und ökologischem Interesse. Die Derivatisierung zielt darauf ab, die analytische Nachweisbarkeit der Verbindung mittels gängiger chromatographischer Techniken zu verbessern. Es werden drei komplementäre Strategien vorgestellt: Acetylierung zur Verbesserung der chromatographischen Eigenschaften und der UV-Vis-Detektion, Silylierung zur Ermöglichung der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse und die Markierung mit einem Fluoreszenzfarbstoff zur hochempfindlichen Detektion mittels Fluoreszenz-HPLC.

Einleitung und wissenschaftlicher Hintergrund

This compound (CAS: 54381-08-7) ist eine aromatische Verbindung, die sowohl eine phenolische Hydroxylgruppe als auch eine sekundäre Aminogruppe enthält.[1][2] Diese bifunktionale Natur, kombiniert mit dem Vorhandensein einer stark elektronenziehenden Nitrogruppe, verleiht dem Molekül einzigartige chemische und physikalische Eigenschaften. Die genaue Quantifizierung dieser Verbindung ist in verschiedenen Bereichen, wie der Qualitätskontrolle von Arzneimitteln, der Überwachung von Umweltkontaminanten oder bei der Untersuchung von metabolischen Abbauwegen, von entscheidender Bedeutung.

Die direkte Analyse von this compound kann jedoch durch verschiedene Faktoren erschwert werden:

  • Mäßige UV-Absorption: Obwohl die Verbindung ein Chromophor ist, kann ihre molare Absorptionsfähigkeit für Spurenanalysen unzureichend sein.

  • Geringe Flüchtigkeit: Die polaren Hydroxyl- und Aminogruppen verhindern eine direkte Analyse mittels Gaschromatographie (GC).[3]

  • Fehlende native Fluoreszenz: Die Verbindung zeigt keine signifikante Eigenfluoreszenz, was den Einsatz hochempfindlicher Fluoreszenzdetektoren ausschließt.

Die chemische Derivatisierung überwindet diese Einschränkungen, indem die funktionellen Gruppen des Analyten gezielt modifiziert werden.[4] Dieser Prozess kann die Flüchtigkeit erhöhen, die thermische Stabilität verbessern, die chromatographische Auflösung optimieren und vor allem eine stark absorbierende oder fluoreszierende Markierung einführen, um die Nachweisempfindlichkeit um mehrere Größenordnungen zu steigern.[5]

In diesem Leitfaden werden drei bewährte Derivatisierungsstrategien detailliert beschrieben, die auf die spezifischen funktionellen Gruppen von this compound zugeschnitten sind.

Derivatisierungsstrategien und Protokolle

Die Wahl der Derivatisierungsmethode hängt von der verfügbaren instrumentellen Analytik und der geforderten Nachweisgrenze ab. Die hier vorgestellten Protokolle sind als validierbare Ausgangspunkte für die Methodenentwicklung konzipiert.

Acetylierung für die HPLC-UV-Analyse

Kausalität der Methode: Die Acetylierung der polaren Phenol- und/oder Aminogruppen mit Essigsäureanhydrid führt zur Bildung von Ester- und Amidbindungen.[6] Dies reduziert die Polarität des Moleküls, was zu einer verbesserten Peakform und kürzeren Retentionszeiten in der Umkehrphasen-HPLC führen kann. Zudem kann die Acetylierung das UV-Vis-Absorptionsspektrum des Analyten verändern (typischerweise eine bathochrome Verschiebung), was potenziell eine empfindlichere Detektion bei einer Wellenlänge mit geringeren Matrixinterferenzen ermöglicht.[7]

Experimentelles Protokoll:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge von this compound in einem aprotischen Lösungsmittel (z. B. Acetonitril oder Tetrahydrofuran) zu einer Konzentration von ca. 1 mg/ml.

  • Reaktionsansatz: Geben Sie in ein Reaktionsgefäß:

    • 100 µl der Probenlösung

    • 50 µl Pyridin (als Katalysator und Säurefänger)

    • 50 µl Essigsäureanhydrid

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Die Anwesenheit einer Base wie Pyridin ist entscheidend, um die bei der Reaktion entstehende Essigsäure zu neutralisieren und das Gleichgewicht in Richtung der Produktbildung zu verschieben.[6]

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Verdampfen Sie das Lösungsmittel und überschüssige Reagenzien vorsichtig unter einem leichten Stickstoffstrom.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in einem definierten Volumen der mobilen Phase (z. B. 500 µl einer Mischung aus Acetonitril und Wasser) für die anschließende HPLC-Analyse.

Workflow der Acetylierungs-Derivatisierung

G cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_aufarbeitung Aufarbeitung cluster_analyse Analyse p1 Einwaage des Analyten p2 Lösen in Acetonitril p1->p2 r1 Zugabe von Pyridin & Essigsäureanhydrid p2->r1 r2 Inkubation bei 60°C für 30 min r1->r2 a1 Abkühlen r2->a1 a2 Abdampfen unter N2 a1->a2 a3 Rekonstitution in mobiler Phase a2->a3 an1 HPLC-UV-Analyse a3->an1

Abbildung 1: Workflow der Acetylierung für die HPLC-UV-Analyse.

Silylierung für die GC-MS-Analyse

Kausalität der Methode: Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken für die GC-Analyse.[3] Reagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzen die aktiven Wasserstoffatome der Hydroxyl- und Aminogruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[3] Dies führt zu einer signifikanten Erhöhung der Flüchtigkeit und der thermischen Stabilität des Analyten, was seine Überführung in die Gasphase ohne Zersetzung ermöglicht. Die resultierenden TMS-Derivate erzeugen zudem charakteristische Fragmentierungsmuster im Massenspektrometer, die eine eindeutige Identifizierung und Quantifizierung erlauben.[8][9]

Experimentelles Protokoll:

  • Probenvorbereitung: Die Probe, die den Analyten enthält, muss vollständig wasserfrei sein. Trocknen Sie den Probenextrakt (z. B. nach einer Festphasenextraktion) unter Stickstoff oder durch Lyophilisation.

  • Reaktionsansatz: Geben Sie in ein trockenes Reaktionsgefäß:

    • Den getrockneten Probenrückstand

    • 100 µl MSTFA (oder eine Mischung aus MSTFA + 1% TMCS als Katalysator für sterisch gehinderte Gruppen)

    • 50 µl Pyridin (optional, als Lösungsmittel und Katalysator)

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 70 °C.

  • Analyse: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Injizieren Sie ein Aliquot (typischerweise 1 µl) direkt in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

Workflow der Silylierungs-Derivatisierung

G cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_analyse Analyse p1 Trockener Probenrückstand r1 Zugabe von MSTFA (+TMCS) p1->r1 r2 Inkubation bei 70°C für 60 min r1->r2 an1 GC-MS-Analyse r2->an1

Abbildung 2: Workflow der Silylierung für die GC-MS-Analyse.

Fluoreszenzmarkierung für die HPLC-FLD-Analyse

Kausalität der Methode: Die Derivatisierung mit Dansylchlorid ist eine klassische und robuste Methode zur Markierung von primären und sekundären Aminen.[10][11] Unter alkalischen Bedingungen reagiert die Sulfonylchlorid-Gruppe von Dansylchlorid mit der sekundären Aminogruppe von this compound zu einem stabilen und stark fluoreszierenden Dansylamid.[12][13] Dies ermöglicht eine hochselektive und empfindliche Detektion im Piko- bis Femtomol-Bereich mittels HPLC mit Fluoreszenzdetektor (FLD). Die Einführung der großen, hydrophoben Dansylgruppe verbessert zudem die Retention auf Umkehrphasen-Säulen.[10]

Experimentelles Protokoll:

  • Reagenzienvorbereitung:

    • Dansylchlorid-Lösung (1.5 mg/ml): Lösen Sie 15 mg Dansylchlorid in 10 ml Aceton. Diese Lösung ist lichtempfindlich und sollte frisch zubereitet und in einem braunen Glasgefäß aufbewahrt werden.

    • Pufferlösung (0.1 M Natriumhydrogencarbonat, pH 9.5): Lösen Sie 0.84 g NaHCO₃ in 100 ml deionisiertem Wasser und stellen Sie den pH-Wert mit 1 M NaOH auf 9.5 ein.

  • Probenvorbereitung: Lösen Sie die Probe in Acetonitril oder einer Mischung aus Acetonitril/Wasser.

  • Reaktionsansatz: Mischen Sie in einem lichtgeschützten Reaktionsgefäß:

    • 100 µl der Probenlösung

    • 200 µl der Pufferlösung (pH 9.5)

    • 200 µl der Dansylchlorid-Lösung

  • Reaktion: Verschließen Sie das Gefäß, vortexen Sie es kurz und inkubieren Sie es für 45 Minuten bei 50 °C im Dunkeln. Der alkalische pH-Wert ist entscheidend, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.[10]

  • Quenchen (optional): Um überschüssiges Dansylchlorid zu entfernen, können 20 µl einer 2%igen Methylamin- oder Ammoniaklösung zugegeben und für weitere 10 Minuten inkubiert werden.

  • Analyse: Filtrieren Sie die Probe durch einen 0.45 µm Spritzenfilter und injizieren Sie sie in das HPLC-FLD-System.

Workflow der Dansylierungs-Derivatisierung

G cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_analyse Analyse p1 Probenlösung in ACN r1 Mischen der Komponenten p1->r1 p2 Puffer (pH 9.5) p2->r1 p3 Dansylchlorid-Lösung p3->r1 r2 Inkubation bei 50°C für 45 min (dunkel) r1->r2 an1 HPLC-FLD-Analyse r2->an1

Abbildung 3: Workflow der Dansylierung für die HPLC-FLD-Analyse.

Zusammenfassung der quantitativen Daten und erwarteten Ergebnisse

Die folgende Tabelle fasst die wesentlichen Parameter und die erwarteten analytischen Verbesserungen für jede Derivatisierungsmethode zusammen.

ParameterAcetylierung (HPLC-UV)Silylierung (GC-MS)Dansylierung (HPLC-FLD)
Ziel-Funktion(en) -OH, -NH--OH, -NH--NH-
Reagenz EssigsäureanhydridMSTFA (+ 1% TMCS)Dansylchlorid
Analytische Technik HPLC-UVGC-MSHPLC-FLD
Primärer Vorteil Verbesserte Peakform, möglicher Bathochromer ShiftErmöglicht GC-Analyse, hohe Selektivität durch MSSehr hohe Empfindlichkeit, hohe Selektivität
Erwartete λmax (UV) Leichte Rotverschiebung im Vergleich zur Ausgangsverbindung-~250 nm und ~340 nm (Dansyl-Chromophor)[13]
Erwartete λex / λem --~340 nm / ~530 nm[12]
Typ. Nachweisgrenze ng-Bereichpg-Bereichpg- bis fg-Bereich

Selbstvalidierendes System und Vertrauenswürdigkeit

Jedes der beschriebenen Protokolle enthält inhärente Kontrollpunkte, um die erfolgreiche Derivatisierung zu validieren:

  • Chromatographische Verschiebung: Das derivatisierte Produkt muss eine signifikant andere Retentionszeit als die Ausgangsverbindung aufweisen. Eine fehlende oder unvollständige Verschiebung deutet auf eine suboptimale Reaktion hin.

  • Spektrale Veränderung: Bei der Acetylierung und Dansylierung sollte das UV-Vis-Spektrum des Produktpeaks dem erwarteten Spektrum des Derivats entsprechen und sich deutlich von dem des Analyten unterscheiden.[14][15]

  • Massenspektrometrische Bestätigung: Für die Silylierung muss das Massenspektrum des derivatisierten Peaks das erwartete Molekülion und die charakteristischen Fragmentionen des TMS-Derivats zeigen.

  • Reaktionsausbeute: Durch die Analyse von derivatisierten Standards bekannter Konzentration kann die Effizienz der Reaktion quantifiziert werden. Eine unvollständige Derivatisierung führt zu nichtlinearen Kalibrierungskurven und ungenauen Ergebnissen.

Durch die systematische Überprüfung dieser Parameter können Forscher die Robustheit und Zuverlässigkeit ihrer entwickelten Methode sicherstellen.

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References

Application Notes and Protocols for In Vitro Studies of 4-((2-Nitrophenyl)amino)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactivity of a Novel Phenolic Scaffold

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound 4-((2-Nitrophenyl)amino)phenol belongs to a class of aromatic compounds, nitrophenols, and aminophenols, that have garnered significant interest for their diverse biological activities. While extensive research exists for isomers like 4-amino-2-nitrophenol, which has been investigated for its toxicological and carcinogenic properties[1][2], the specific biological profile of this compound remains largely uncharted.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound and its potential derivatives. We will proceed with the hypothesis that, as a phenolic compound, it may possess antioxidant properties. Furthermore, the structural analogy to other bioactive small molecules suggests potential roles in modulating inflammatory pathways and exhibiting cytotoxic effects against cancer cell lines. The protocols herein are designed to be robust, self-validating, and grounded in established scientific principles, providing a clear path from initial screening to mechanistic insights.

Section 1: Foundational Bioactivity Screening

The initial phase of characterization aims to establish a broad overview of the compound's biological effects. We will focus on three key areas: antioxidant potential, cytotoxic effects, and anti-inflammatory properties. This tripartite approach allows for a rapid assessment of the compound's therapeutic window and primary mechanism of action.

Rationale for Assay Selection
  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, a property linked to the mitigation of oxidative stress involved in numerous pathologies[3]. The DPPH and ABTS assays are standard, reliable methods for quantifying this radical-scavenging ability[1][4]. It is also important to consider that some aminophenols can exhibit pro-oxidant activity, particularly in the presence of transition metals like copper, which can lead to the generation of reactive oxygen species[5][6].

  • Cytotoxicity: Understanding a compound's toxicity is paramount. The isomer, 4-amino-2-nitrophenol, has been noted for its potential carcinogenicity, necessitating a thorough evaluation of the cytotoxicity of any new derivative[1][7]. We will employ the MTT assay, a colorimetric method that assesses metabolic activity, to determine the concentration at which the compound inhibits cell growth by 50% (IC50) across various cell lines. This helps to identify both general toxicity and potential cancer-specific effects[2].

  • Anti-inflammatory Potential: Chronic inflammation is a key driver of many diseases. The lipopolysaccharide (LPS)-induced inflammatory response in macrophages is a well-established in vitro model. By measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, we can gauge the compound's anti-inflammatory capacity[8][9]. This response is often mediated by the NF-κB and MAPK signaling pathways[10].

Section 2: Experimental Protocols

These protocols are presented as a starting point and should be optimized for specific laboratory conditions and instrumentation.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • This compound (and/or derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the same concentrations for ascorbic acid.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or ascorbic acid to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader[11][12].

  • Calculation:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Protocol: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[4][13].

  • Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm[4].

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and Trolox as described in the DPPH protocol.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various concentrations of the test compound or Trolox.

  • Incubation: Incubate at room temperature for 6-10 minutes[4][11].

  • Measurement: Measure the absorbance at 734 nm[1].

  • Calculation: Calculate the % inhibition and IC50 value as described for the DPPH assay.

Assay Principle Wavelength Positive Control Typical IC50 Range (for phenolic compounds)
DPPH H-atom/electron transfer517 nmAscorbic Acid10-100 µg/mL
ABTS Electron transfer734 nmTrolox5-50 µg/mL
Protocol: MTT Cytotoxicity Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Calculate the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Calculation: Determine the concentration of nitrite in the supernatant and calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Section 3: Mechanistic Insights and Visualizations

Understanding the "how" behind the observed bioactivities is crucial. The following diagrams illustrate the workflows and potential signaling pathways involved.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation Compound This compound & Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflammatory IC50_A IC50 Calculation (Antioxidant) Antioxidant->IC50_A IC50_C IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_C IC50_I IC50 Calculation (NO Inhibition) AntiInflammatory->IC50_I Lead Lead Candidate Identification & Further Mechanistic Studies IC50_A->Lead IC50_C->Lead IC50_I->Lead

Caption: Workflow for the in vitro evaluation of novel compounds.

Potential Anti-inflammatory Signaling Pathway

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.

G cluster_n Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression NO Nitric Oxide (NO) (Inflammation) iNOS->NO TestCompound This compound (Hypothesized Inhibition) TestCompound->IKK ? TestCompound->NFkB ? NFkB_n NF-κB NFkB_n->iNOS Induces

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

Section 4: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust starting point for the characterization of this compound and its derivatives. A strong antioxidant and anti-inflammatory profile, coupled with low cytotoxicity in non-cancerous cell lines, would warrant further investigation. Subsequent studies could explore:

  • Mechanism of Action: Investigating the specific molecular targets, such as key enzymes in inflammatory pathways (e.g., COX-2, iNOS) or components of the NF-κB and MAPK signaling cascades[10].

  • Structure-Activity Relationship (SAR): Synthesizing and testing a library of derivatives to understand how modifications to the core structure impact biological activity. Studies on other aminophenol derivatives have shown that substitutions on the aromatic rings can significantly alter their biological profiles[4][11].

  • Advanced Cell-Based Assays: Moving to more complex models, such as co-cultures or 3D cell cultures, to better mimic the in vivo environment.

By systematically applying these in vitro assays, researchers can efficiently triage novel compounds, identify promising lead candidates, and build a solid foundation for preclinical development.

References

Troubleshooting & Optimization

Improving the yield and purity of 4-((2-Nitrophenyl)amino)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-((2-Nitrophenyl)amino)phenol. This diarylamine is a valuable intermediate in various chemical industries, but its synthesis can present challenges related to yield and purity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges effectively.

Synthesis Overview: The Ullmann Condensation Approach

The most common and direct route to synthesizing this compound is through a copper-catalyzed C-N cross-coupling reaction, specifically an Ullmann condensation or a modern variation thereof. This reaction involves the coupling of 4-aminophenol with an activated aryl halide, typically 2-chloronitrobenzene or 2-bromonitrobenzene.

The core transformation is: 4-Aminophenol + 2-Halonitrobenzene ---(Cu Catalyst, Base, Solvent)---> this compound

While seemingly straightforward, the success of this synthesis hinges on meticulous control of reaction parameters to favor the desired N-arylation over potential side reactions and to facilitate the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis?

A1: The primary challenge is managing the reactivity of the three functional groups involved: the amino and hydroxyl groups on 4-aminophenol, and the nitro group on the 2-halonitrobenzene. The key is to achieve selective N-arylation of the amino group without significant O-arylation of the hydroxyl group or undesired side reactions like homocoupling of the starting materials. High reaction temperatures, while often necessary for Ullmann couplings, can also lead to product degradation and the formation of tarry byproducts.[1][2]

Q2: Which aryl halide should I choose: 2-chloronitrobenzene or 2-bromonitrobenzene?

A2: Aryl iodides are generally the most reactive in Ullmann-type reactions, followed by bromides and then chlorides.[1] For this synthesis, 2-bromonitrobenzene is often a good compromise between reactivity and cost. 2-chloronitrobenzene is less expensive but may require more forcing conditions (higher temperatures, longer reaction times), which can decrease the overall yield due to side reactions.[2] The nitro group provides strong electron-withdrawing activation, making both substrates viable.

Q3: Why is a base necessary, and which one is recommended?

A3: A base is crucial for two reasons: it deprotonates the 4-aminophenol to form the more nucleophilic phenoxide and/or anilide species, and it neutralizes the hydrogen halide (HX) generated during the reaction. A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is the standard choice. Stronger bases like sodium hydroxide can promote undesired side reactions.

Q4: What are the typical catalyst systems for this reaction?

A4: Traditional Ullmann reactions used stoichiometric amounts of copper powder or copper bronze at very high temperatures.[1][2] Modern protocols utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with a ligand. Ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or phenanthroline can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle at lower temperatures, leading to cleaner reactions and higher yields.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents or solvent.1. Use freshly purchased, high-purity Cu(I) salt. Consider using "activated" copper powder if following a traditional protocol. 2. Ensure the reaction is heated to the target temperature (typically 120-180°C, depending on solvent and catalyst system) with efficient stirring. 3. Use anhydrous, high-purity polar aprotic solvents like DMF, NMP, or DMSO. Ensure starting materials are pure.
Low Yield (<40%) 1. Competing O-arylation. 2. Homocoupling of 4-aminophenol. 3. Product degradation at high temperatures. 4. Incomplete reaction.1. O-arylation is thermodynamically favored at higher temperatures. Consider using a ligand-assisted system (e.g., CuI/L-proline) which can promote N-arylation at lower temperatures. 2. This is often an issue with highly active copper catalysts. Use a slight excess of the 2-halonitrobenzene. 3. Reduce the reaction temperature and extend the reaction time. Monitor by TLC. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider adding a fresh portion of the catalyst.[4]
Product is a Dark, Tarry Oil 1. Excessively high reaction temperature. 2. Presence of oxygen leading to oxidative side reactions. 3. Impure solvent or reagents.1. Lower the reaction temperature. While Ullmann reactions often require heat, excessive temperatures promote polymerization and degradation.[1] 2. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich aminophenol. 3. Purify solvents and reagents before use.
Difficult Purification 1. Presence of multiple, closely-related byproducts. 2. Unreacted starting materials with similar polarity to the product.1. First, attempt purification via acid-base extraction. The product has a phenolic -OH and a secondary amine, while starting materials have a primary amine or are neutral. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl) to remove unreacted 4-aminophenol.[5] Then, wash with a dilute base (like 5% Na₂CO₃ solution) to convert the product to its phenolate salt, which can be extracted into the aqueous layer, leaving neutral byproducts behind. Re-acidify the aqueous layer to precipitate the purified product. 2. If acid-base extraction is insufficient, column chromatography on silica gel is the next step. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Diagnosis cluster_solution Corrective Actions start Reaction Complete (TLC Check) workup Aqueous Workup & Extraction start->workup crude Isolate Crude Product workup->crude purity_check Assess Crude Product (TLC, ¹H NMR) crude->purity_check low_yield Problem: Low Yield purity_check->low_yield < 50% conversion impure Problem: Impure Product purity_check->impure Multiple spots / complex NMR optimize_cond Optimize Reaction: - Check Catalyst Activity - Increase Temperature/Time - Use Ligand low_yield->optimize_cond Re-run Synthesis purify Purification Strategy: 1. Acid-Base Extraction 2. Recrystallization 3. Column Chromatography impure->purify optimize_cond->start Iterate success Pure Product, >70% Yield purify->success

Caption: Troubleshooting workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Ligand-Assisted Synthesis of this compound

This protocol utilizes a modern, ligand-assisted approach for improved yield and milder conditions.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 2-Chloronitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol, 2-chloronitrobenzene, K₂CO₃, CuI, and L-proline.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-130°C with vigorous stirring.

  • In-Process Control: Monitor the reaction progress by TLC every 2-4 hours (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 4-aminophenol spot has been consumed.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1M HCl solution. This will neutralize the base and protonate the product.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

Procedure:

  • Dissolve the crude product from Protocol 1 in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 5% aqueous Na₂CO₃ solution. The product, being phenolic, will deprotonate and move into the aqueous layer. The less acidic secondary amine remains protonated under these mild basic conditions, but the phenolic proton is readily removed.

  • Separate the aqueous layer. Wash the remaining organic layer once more with 5% Na₂CO₃ solution.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous layer with 2M HCl with stirring until the pH is approximately 5-6. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water.[4]

  • Recrystallization: Dissolve the filtered solid in a minimal amount of hot ethanol or an ethanol/water mixture. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled and then hot-filtered.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Purity Assessment

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be adapted for purity analysis.

  • Column: C18 stationary phase

  • Mobile Phase: Isocratic or gradient method with a mixture of water (often with 0.1% formic or acetic acid) and acetonitrile.[6]

  • Detection: UV at 275 nm.[6]

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-((2-Nitrophenyl)amino)phenol. This diarylamine is a crucial intermediate in various synthetic applications, including the preparation of pharmaceuticals and dyes. However, its synthesis is often plagued by competing side reactions that can significantly reduce yield and complicate purification.

As your partner in the lab, we've compiled this in-depth guide based on established literature and extensive field experience. Our goal is to move beyond simple protocols and provide a deep mechanistic understanding of why side reactions occur and how to strategically prevent them. This document is structured as a dynamic troubleshooting resource to help you anticipate, identify, and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: My reaction mixture is turning dark brown or black almost immediately. Is this normal, and what's causing it?

A: This is a very common observation and is typically caused by the oxidation of your 4-aminophenol starting material.[1] 4-Aminophenol is highly susceptible to aerobic oxidation, especially under basic conditions or when heated, which are common in C-N coupling reactions. The oxidation process forms highly colored quinone-imine species and other polymeric impurities. While a slight darkening is often unavoidable, a rapid shift to a dark, opaque mixture indicates a significant side reaction that will likely impact your yield and purification.

Prophylactic Tip: Always use fresh, pure 4-aminophenol (ideally, a light tan or off-white powder). If your stock is discolored (grey, brown, or purple), consider recrystallizing it before use. Furthermore, performing the reaction under a strictly inert atmosphere (Nitrogen or Argon) by degassing your solvent and using Schlenk techniques is critical to minimize this oxidative degradation.[1]

Q2: My TLC analysis shows multiple new spots, and my final yield is poor. What are the most probable side products?

A: Low yield and multiple byproducts in this synthesis usually point to a few key competing pathways. The most common culprits are:

  • O-Arylation: The reaction occurs on the hydroxyl (-OH) group of 4-aminophenol instead of the amino (-NH2) group, forming an ether linkage.

  • Di-arylation: The desired product, a secondary amine, reacts again with another molecule of the 2-nitroaryl halide, leading to a tertiary amine.

  • Nitro Group Reduction: Under certain catalytic conditions, particularly with palladium, the nitro group (-NO2) on your electrophile can be partially or fully reduced.[2]

  • Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide can be converted to nitrobenzene, an unproductive pathway.[3]

Each of these is addressed in detail in our In-Depth Troubleshooting Guides below.

Q3: How do I choose the right synthetic method? I've seen protocols for Nucleophilic Aromatic Substitution (SNA_r), Ullmann condensation, and Buchwald-Hartwig amination.

A: The choice of method depends on your available resources (catalysts, ligands, high-temperature equipment) and the scale of your reaction. Each has distinct advantages and disadvantages concerning side reactions.

Synthetic Method Typical Conditions Pros Cons & Common Side Reactions
Nucleophilic Aromatic Substitution (SNA_r) 2-Nitrochlorobenzene, 4-Aminophenol, Base (e.g., K2CO3, NaH), Polar aprotic solvent (DMF, DMSO), 100-160 °C.[4][5]No expensive metal catalyst required; straightforward setup.High temperatures needed; O-arylation is a major competitor; solvent decomposition can occur.[5]
Ullmann Condensation 2-Nitroaryl halide, 4-Aminophenol, Stoichiometric Copper (Cu powder, CuI), Base, High-boiling solvent (e.g., NMP, nitrobenzene), >180 °C.[6][7][8]Effective for less activated halides.Very harsh conditions (high temp); requires stoichiometric copper leading to metallic waste; O-arylation and homocoupling are common.[6][9]
Buchwald-Hartwig Amination 2-Nitroaryl halide, 4-Aminophenol, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., K3PO4, Cs2CO3), Anhydrous solvent (Toluene, Dioxane), 80-110 °C.[3]Milder conditions; high functional group tolerance; generally higher yields.Expensive catalyst/ligands; sensitive to air and moisture; potential for hydrodehalogenation and nitro group reduction.[3][10]
Section 2: In-Depth Troubleshooting Guides
Guide 1: O-Arylation Side Reaction

Problem: Your analysis (e.g., LC-MS or ¹H NMR) indicates the presence of an isomer, likely 4-((2-nitrophenyl)oxy)aniline or a related ether byproduct.

Mechanistic Cause: 4-Aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group. While the amine is generally more nucleophilic, the phenoxide anion, formed by deprotonating the hydroxyl group with a base, is a significantly stronger nucleophile. The use of strong, non-selective bases (like NaH or KOH) or high temperatures can favor deprotonation of the phenol, leading to competitive attack on the 2-nitroaryl halide at the oxygen atom.

dot

Caption: Competing N-Arylation vs. O-Arylation pathways.

Troubleshooting Protocol: Favoring N-Arylation

  • Choice of Base: This is the most critical parameter.

    • Avoid: Strong, hard bases like NaH, KH, or LDA, which aggressively deprotonate the phenol.

    • Recommend: Use milder, bulkier inorganic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For Buchwald-Hartwig reactions, potassium phosphate (K₃PO₄) is often optimal as it is sufficiently basic to deprotonate the amine within the catalytic cycle but less likely to deprotonate the phenol in the bulk solution.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For SNA_r, start trials around 100-110 °C instead of pushing to 150 °C. Higher temperatures thermodynamically favor the more stable ether product in some cases.

  • Solvent Selection: In some systems, protic solvents or the addition of a protic co-solvent can disfavor O-arylation by hydrogen-bonding with the phenoxide, reducing its nucleophilicity. However, this must be balanced with the overall requirements of your chosen reaction (e.g., Buchwald-Hartwig reactions require anhydrous aprotic solvents).

  • (Advanced) Protecting Group Strategy: If O-arylation remains a persistent issue, protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) or another labile group. Perform the C-N coupling reaction and then deprotect the hydroxyl group in a subsequent step.

Guide 2: Di-arylation (Polysubstitution)

Problem: A higher molecular weight byproduct is detected, consistent with the addition of a second 2-nitrophenyl group.

Mechanistic Cause: The product, this compound, is a secondary amine. This secondary amine can act as a nucleophile itself, competing with the starting 4-aminophenol to react with the 2-nitroaryl halide. This is particularly problematic if the reaction is run with a 1:1 stoichiometry and high concentrations.

Troubleshooting Protocol: Suppressing Polysubstitution

  • Adjust Stoichiometry: Use a slight excess of the nucleophile, 4-aminophenol (e.g., 1.2 to 1.5 equivalents). This ensures that the electrophilic 2-nitroaryl halide is more likely to encounter a molecule of the starting primary amine rather than the product secondary amine.

  • Slow Addition: If using an excess of the amine is not feasible (e.g., if it is the more expensive reagent), set up the reaction with all of the amine in the flask and add the 2-nitroaryl halide solution slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant primary amine.

  • Monitor Closely: Track the reaction by TLC or LC-MS. Stop the reaction as soon as the limiting reagent is consumed to prevent the buildup of the di-arylated product over time.

Guide 3: Unwanted Reduction of the Nitro Group

Problem: You observe byproducts corresponding to the reduction of the nitro group, such as 2-nitroso, 2-hydroxylamino, or even 2-amino species coupled to 4-aminophenol.

Mechanistic Cause: This side reaction is most prevalent in palladium-catalyzed systems like the Buchwald-Hartwig amination.[2] Some Pd(0) species or Pd-H intermediates, which are part of the catalytic cycle, can act as reducing agents towards the electron-deficient nitro group.[3][10] This is exacerbated by any impurities that can generate active hydrogen or by ligands that favor the formation of reactive Pd-H species.

dot

Nitro_Reduction cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathway Start 2-Nitroaryl Halide (Ar-NO₂) Product_Desired Desired C-N Coupling Product Start->Product_Desired Buchwald-Hartwig Amination Product_Side Reduced Byproducts (Ar-NO, Ar-NHOH, Ar-NH₂) Start->Product_Side Unwanted Reduction Pd0 Pd(0) Catalyst Pd0->Product_Desired Pd0->Product_Side

Caption: Competing amination vs. nitro reduction by the catalyst.

Troubleshooting Protocol: Preserving the Nitro Group

  • Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) can sometimes stabilize the Pd(0) state and disfavor pathways that lead to nitro group reduction.

  • Catalyst Precursor: Use a well-defined Pd(II) pre-catalyst (e.g., G3-Palladacycles) which can provide a more controlled entry into the active Pd(0) state, rather than using sources like Pd(OAc)₂ with external phosphine which can generate more complex and reactive species.

  • Strictly Inert Atmosphere: Ensure your reaction vessel and solvents are completely free of oxygen and water. The presence of water can facilitate the formation of Pd-H species that may act as reducing agents.

  • Avoid Reductive Additives: Do not add any extraneous reagents that could have reducing potential. Ensure the purity of all starting materials and solvents.

References

Technical Support Center: Optimization of HPLC Mobile Phase for 4-((2-Nitrophenyl)amino)phenol Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-((2-Nitrophenyl)amino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for this specific analyte. Here, we move beyond generic advice to offer a targeted, scientifically grounded resource that explains the "why" behind the "how," ensuring robust and reproducible separations.

Introduction to the Analyte: this compound

This compound is a complex molecule possessing multiple functional groups that influence its chromatographic behavior. Understanding its structure is the first step in developing a successful separation method.

  • Phenolic Group (-OH): This group is weakly acidic, with a pKa that makes its ionization state highly dependent on the mobile phase pH.

  • Secondary Amine Group (-NH-): This group is weakly basic.

  • Nitro Group (-NO2): An electron-withdrawing group that increases the molecule's polarity and provides a strong chromophore for UV detection.

  • Aromatic Rings: These provide hydrophobicity, which is key to retention in reversed-phase HPLC.

The presence of both acidic (phenol) and basic (amine) functional groups means that the overall charge of the molecule, and thus its retention, can be significantly manipulated by adjusting the mobile phase pH.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during method development for this compound.

Q1: What is the best starting point for mobile phase selection in a reversed-phase HPLC separation?

A1: For a compound like this compound, a reversed-phase C18 column is a conventional and excellent starting point.[4][5] The initial mobile phase should consist of a buffered aqueous component and an organic modifier.

  • Aqueous Component: A buffered solution is critical to control the pH and ensure consistent ionization of the analyte.[6][7] Start with a 20-25 mM phosphate or acetate buffer.

  • Organic Modifier: Acetonitrile is often the first choice due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity, particularly with aromatic compounds.[8][9]

  • Initial Gradient: A good starting point is a generic scouting gradient, such as 5% to 95% organic modifier over 15-20 minutes. This will help determine the approximate organic concentration needed to elute the analyte and reveal the presence of any impurities.

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

A2: Mobile phase pH is the most powerful tool for optimizing the separation of this ionizable compound.[1][2][3] The analyte has a phenolic hydroxyl group which is acidic (pKa ~7.8-10) and a secondary amine which is weakly basic.

  • Low pH (e.g., pH 2.5-3.5): At a low pH, the phenolic group will be fully protonated (neutral), and the amine group will be protonated (positively charged). The overall molecule will be charged and more polar, leading to decreased retention time in reversed-phase HPLC. This pH range is often excellent for achieving sharp, symmetrical peaks because secondary interactions with residual silanols on the silica-based stationary phase are minimized.[10]

  • Mid-range pH (e.g., pH 4-6): In this range, the phenolic group remains protonated, and the amine may be partially protonated. Retention will likely be longer than at low pH but peak shape may be compromised if the pH is not well-controlled.

  • High pH (e.g., pH > 8): At a pH above the pKa of the phenolic group, it will become deprotonated (negatively charged), making the molecule more polar and reducing retention time.[1][3] However, operating at high pH can be detrimental to standard silica-based columns. If high pH is necessary, a hybrid or pH-stable column must be used.

For robust method development, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to avoid peak splitting or broadening that can occur when both ionized and non-ionized forms coexist.[1][6]

Q3: My analyte peak is tailing severely. What is the most likely cause and how do I fix it?

A3: Peak tailing for phenolic compounds is a very common issue.[11][12] The primary cause is secondary interactions between the polar phenolic group and acidic residual silanol groups on the surface of the silica stationary phase.[10][12]

Here are the most effective solutions, in order of application:

  • Lower the Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or an acid additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, rendering them neutral and minimizing the unwanted ionic interactions.[10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to shield the residual silanols. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase may be beneficial. A Phenyl-Hexyl phase, for example, can offer alternative selectivity through π-π interactions with the aromatic rings of your analyte, potentially reducing silanol interactions.[4][9]

Troubleshooting Guide: Common Chromatographic Problems & Solutions

This guide provides a systematic approach to resolving specific issues you may encounter.

Problem Observed Potential Causes Systematic Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) 1. Secondary silanol interactions.[10][12] 2. Mobile phase pH is too close to analyte pKa.[6] 3. Column contamination or degradation.[11]1. Optimize pH: Lower the mobile phase pH to 2.5-3.0 with 0.1% formic acid or a phosphate buffer. 2. Check Column: Replace the guard column. If tailing persists, flush the analytical column with a strong solvent or replace it.[11][13] 3. Reduce Mass Overload: Inject a lower concentration of the sample to see if peak shape improves.[13]
Poor Peak Shape (Fronting) 1. Sample overload (mass or volume).[13] 2. Sample solvent is much stronger than the mobile phase.1. Dilute Sample: Reduce the concentration of the analyte in your sample. 2. Reduce Injection Volume: Inject a smaller volume of the sample. 3. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent.
Drifting Retention Times 1. Unstable column temperature. 2. Inadequately buffered mobile phase or pH drift.[6] 3. Column not fully equilibrated. 4. Inconsistent mobile phase composition from the pump.[14]1. Use a Column Oven: Ensure a stable column temperature (e.g., 30-35 °C).[14] 2. Ensure Proper Buffering: Use a buffer concentration of 20-50 mM and ensure the pH is stable. Prepare fresh mobile phase daily. 3. Increase Equilibration Time: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
Low Peak Resolution 1. Suboptimal mobile phase composition (organic % or pH). 2. Inefficient column. 3. Gradient slope is too steep.1. Adjust Organic %: For isocratic methods, systematically vary the organic modifier percentage. 2. Optimize pH: Perform runs at different pH values (e.g., 3.0, 5.0, 7.0) to manipulate selectivity.[3] 3. Shallow the Gradient: If using a gradient, decrease the slope (%/min) around the elution time of the target peaks.

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducible results and is a core tenet of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Protocol 1: Mobile Phase pH Screening

This protocol is designed to efficiently determine the optimal mobile phase pH for the separation.

  • Prepare Buffers: Prepare three separate aqueous mobile phase components using 25 mM buffer:

    • Mobile Phase A1: Phosphate buffer, pH adjusted to 2.8.

    • Mobile Phase A2: Acetate buffer, pH adjusted to 4.7.

    • Mobile Phase A3: Phosphate buffer, pH adjusted to 7.0.

  • Prepare Organic Phase: Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Set Up HPLC System: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Run Scouting Gradient: For each aqueous phase (A1, A2, A3), run the same scouting gradient (e.g., 10-90% B in 15 minutes).

  • Evaluate Results: Compare the chromatograms from the three runs. Analyze the retention time, peak shape (asymmetry factor), and resolution between the main peak and any impurities. The pH that provides the best combination of retention, peak shape, and resolution is the optimal choice for further development.

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, system suitability must be confirmed to ensure the chromatographic system is performing adequately.[15][19] This protocol aligns with USP <621> and ICH Q2(R1) principles.[15][20][21]

  • Prepare SST Solution: Prepare a solution of this compound at a known concentration. If available, include known impurities or closely related compounds.

  • Perform Replicate Injections: Make at least five replicate injections of the SST solution.

  • Calculate Key Parameters:

    • Retention Time (RT): The RT should be consistent across injections.

    • Peak Area Precision: Calculate the Relative Standard Deviation (RSD) of the peak areas. The acceptance criterion is typically RSD ≤ 2.0%.[19]

    • Tailing Factor (Tf): The tailing factor should ideally be ≤ 1.5 (a common USP requirement is < 2.0).[19]

    • Resolution (Rs): If impurities are present, the resolution between the main peak and the closest eluting peak should be ≥ 2.0.[19]

  • Verification: The system passes if all parameters meet the pre-defined acceptance criteria. If not, troubleshoot the system before proceeding with sample analysis.

Visual Diagrams and Workflows

Troubleshooting Logic for Peak Tailing

The following diagram illustrates a systematic workflow for diagnosing and resolving peak tailing issues, a common challenge with phenolic compounds.

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph ACTION: Lower pH to 2.5-3.0 with 0.1% FA or H3PO4 check_ph->adjust_ph No check_column Is the column old or a non-end-capped type? check_ph->check_column Yes end_good Problem Resolved adjust_ph->end_good replace_column ACTION: Replace with a modern, high-purity, end-capped C18 column check_column->replace_column Yes check_overload Is sample concentration high? check_column->check_overload No replace_column->end_good dilute_sample ACTION: Dilute sample and reinject check_overload->dilute_sample Yes consider_phase Consider Alternative Phase (e.g., Phenyl-Hexyl) check_overload->consider_phase No dilute_sample->end_good consider_phase->end_good

Caption: Workflow for troubleshooting peak tailing.

Analyte Ionization vs. Mobile Phase pH

This diagram illustrates how the ionization state of the phenolic group on this compound changes with mobile phase pH, directly impacting its retention in reversed-phase HPLC.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 9) low_ph_state Phenolic Group is Protonated (Neutral, -OH) low_ph_result More Hydrophobic LONGER RETENTION low_ph_state->low_ph_result Result pka pKa of Phenol (~7.8-10) low_ph_state->pka high_ph_state Phenolic Group is Deprotonated (Anionic, -O⁻) high_ph_result More Polar (Charged) SHORTER RETENTION high_ph_state->high_ph_result Result pka->high_ph_state

Caption: Effect of pH on analyte ionization and retention.

References

Technical Support Center: Overcoming Solubility Challenges of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-((2-Nitrophenyl)amino)phenol. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common experimental hurdles.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in addressing its solubility challenges. The structure, featuring two phenyl rings, a nitro group, a secondary amine, and a phenolic hydroxyl group, contributes to its complex behavior in different solvent systems.

PropertyValue/InformationSource(s)
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
LogP (Octanol/Water Partition Coefficient) 3.64020[2]
Aqueous Solubility Expected to be very low; specific quantitative data not readily available.Inferred from high LogP value.
pKa (Phenolic Hydroxyl) Estimated to be in the range of 9-11.
pKa (Secondary Amine) Estimated to be very low (weakly basic).
Melting Point Data not consistently available for this specific isomer. Related compounds like 2-Nitrodiphenylamine melt at 74-76°C.[3]

Note on pKa Estimation: Direct experimental pKa values for this compound are not readily found in publicly available literature. The estimated pKa of the phenolic hydroxyl group is based on typical phenol derivatives, shifted by the electronic effects of the substituted phenyl ring. The secondary amine is expected to be very weakly basic due to the electron-withdrawing effects of the two aromatic rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when trying to dissolve this compound in aqueous media.

FAQ 1: Why is my this compound not dissolving in water or buffer?

Answer: The primary reason for the poor aqueous solubility of this compound is its high lipophilicity, as indicated by a LogP value of 3.64020[2]. A high LogP signifies that the compound preferentially partitions into a nonpolar environment (like octanol) over a polar one (like water). The two phenyl rings contribute significantly to this hydrophobicity.

FAQ 2: I'm seeing an oily film or solid precipitate even at low concentrations. What should I do?

Answer: This is a classic sign of a compound exceeding its solubility limit. To address this, you can employ several strategies, starting with the simplest:

  • pH Adjustment: The phenolic hydroxyl group can be deprotonated at high pH to form a more soluble phenolate salt.

  • Co-solvents: Introducing a water-miscible organic solvent can increase the overall polarity of the solvent system, improving solubility.

  • Heating and Agitation: Providing kinetic energy can help overcome the energy barrier to dissolution.

Troubleshooting Workflow for Poor Solubility

The following diagram illustrates a logical workflow for troubleshooting and overcoming solubility issues with this compound.

G cluster_0 Initial Dissolution Attempt cluster_1 Observation cluster_2 Troubleshooting Strategies cluster_3 Outcome A Weigh compound and add aqueous buffer B Incomplete dissolution observed (precipitate, cloudiness) A->B C pH Adjustment (Increase pH > estimated pKa) B->C Try first D Co-solvent Addition (e.g., DMSO, Ethanol) B->D E Complexation (e.g., Cyclodextrins) B->E F Surfactant Use (e.g., Tween 80) B->F G Compound Dissolved C->G H Solubility Improved but Incomplete C->H D->G D->H E->G E->H F->G F->H I No Improvement H->I If all fail, consider re-evaluation of formulation

Caption: A stepwise approach to addressing solubility issues.

In-Depth Solubilization Protocols

For each of the strategies mentioned above, here are detailed protocols and the scientific rationale behind them.

pH Adjustment

Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution relative to its pKa. By adjusting the pH to a value where the compound is predominantly in its ionized (and more polar) form, aqueous solubility can be significantly increased. For this compound, the phenolic hydroxyl group can be deprotonated to a negatively charged phenolate ion at a pH above its pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-OH (Neutral, Poorly Soluble) B R-O⁻ + H⁺ (Ionized, More Soluble) A->B Deprotonation B->A Protonation

Caption: Effect of pH on the ionization of the phenolic group.

Protocol:

  • Prepare a stock solution of 1 M NaOH.

  • Suspend the desired amount of this compound in your aqueous buffer.

  • While stirring, add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound dissolves. Note the final pH. It is recommended to target a pH at least 1-2 units above the estimated pKa of the phenolic hydroxyl group (i.e., pH > 11-12).

  • Caution: Be aware that high pH may affect the stability of your compound or other components in your experiment. Always perform a stability check at the final pH.

Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

Protocol:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • To prepare your final aqueous solution, add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.

  • It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential toxicity or off-target effects in biological assays. A final concentration of <1% (v/v) is generally recommended.

Recommended Starting Co-solvent Concentrations:

Co-solventStarting Concentration (v/v)Notes
DMSO0.1 - 1%Can have biological effects at higher concentrations.
Ethanol1 - 5%Can cause protein precipitation at higher concentrations.
PEG 4005 - 20%Generally well-tolerated in many systems.
Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble compounds can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly enhances its aqueous solubility.

Protocol:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours or overnight to allow for complex formation. Gentle heating may accelerate the process.

  • Filter the solution to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous phase.

Protocol:

  • Select a non-ionic surfactant such as Tween® 80 or Triton™ X-100 to minimize interference with biological systems.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the this compound to the surfactant-containing buffer.

  • Stir the mixture until the compound is dissolved. Sonication can aid in the dissolution process.

Experimental Protocol: Determining Aqueous Solubility

Given the lack of precise solubility data for this compound, you may need to determine it experimentally. The shake-flask method is a standard approach.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.

References

Preventing degradation of 4-((2-Nitrophenyl)amino)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((2-Nitrophenyl)amino)phenol (CAS 54381-08-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Due to the compound's structural motifs—a phenol, a secondary aromatic amine, and a nitro group—it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting, validated protocols, and the underlying chemical principles to prevent degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: What are the first visual signs of degradation for this compound?

The primary indicator of degradation is a noticeable change in color. A pure sample of a similar compound, 4-amino-2-nitrophenol, is often described as a dark red or reddish-purple crystalline powder.[1][2] Degradation, typically through oxidation, leads to the formation of highly colored polymeric quinoid structures, which can cause the sample to darken significantly, often appearing dark brown or nearly black.[3]

Q2: What are the ideal storage conditions for solid this compound?

Based on the known sensitivities of its functional groups, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation.[4][5] It must be protected from light, which can catalyze degradation.[6][7][8] Storage should be in a tightly sealed, light-resistant container (e.g., an amber glass vial with a PTFE-lined cap) at a controlled room temperature, typically between 15–25 °C.[9][10]

Q3: My sample has darkened significantly. Is it still usable?

A significant color change indicates that oxidation and potentially polymerization have occurred.[3] The presence of these impurities can interfere with your reactions, leading to lower yields, unexpected side products, and difficulty in purification. It is strongly recommended to assess the purity of the sample using an analytical technique like HPLC or TLC before use.[11][12] For high-stakes experiments, using a fresh, un-degraded lot is the safest course of action.

Q4: Can I store this compound in solution? If so, what solvent is best?

Storing this compound in solution is generally not recommended for long-term storage due to increased reactivity and susceptibility to degradation. If short-term solution storage is necessary, use a de-gassed, anhydrous, aprotic solvent (e.g., anhydrous THF or Dioxane). Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions. Solutions should be stored under an inert atmosphere, protected from light, and kept at low temperatures (e.g., -20°C). Always prepare solutions fresh whenever possible.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common degradation-related issues.

Issue 1: Significant Color Change (e.g., from Red/Purple to Dark Brown/Black)
  • Underlying Cause: This is a classic sign of oxidation. The aminophenol moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3][13] The initial oxidation product is likely a quinone-imine or a related radical species, which is highly reactive and can polymerize into complex, dark-colored mixtures.[14][15]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container under an inert atmosphere and protected from light.

    • Purity Assessment: Perform a purity check. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can quickly reveal the presence of impurities. For a quantitative assessment, HPLC is the preferred method.[11]

    • Consider Purification: If the degradation is minor, purification by recrystallization may be possible. However, finding a suitable solvent system that does not promote further degradation can be challenging.

Issue 2: Poor Solubility or Presence of Insoluble Particulates
  • Underlying Cause: While the parent compound has defined solubility, the degradation products are often high-molecular-weight polymers.[3] These polymers typically exhibit poor solubility in common organic solvents compared to the starting material.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe the solid material under a microscope. Homogeneous crystals are expected; clumps of dark, amorphous material suggest the presence of polymeric impurities.

    • Solubility Test: Attempt to dissolve a small amount of the material in a trusted solvent (e.g., DMSO, THF). The presence of insoluble black or brown specks is a strong indicator of degradation.

    • Filtration: If the material is needed urgently and the degradation is presumed minor, you can attempt to dissolve the sample and filter it through a 0.45-µm syringe filter to remove the insoluble polymeric impurities.[12] However, be aware that soluble impurities will remain.

Issue 3: Inconsistent Experimental Results or Reaction Failure
  • Underlying Cause: The reactive degradation products can interfere with your intended reaction. For example, quinone-like impurities can act as oxidizing agents or participate in unwanted side reactions, consuming your reagents or catalyst and leading to low yields or complete reaction failure.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the issue.

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 3: Protocols for Stability and Handling

Adherence to strict protocols is the most effective way to prevent degradation.

Protocol 3.1: Recommended Storage and Handling
  • Receiving the Compound: Upon receipt, immediately inspect the compound for any signs of color change. If it appears darker than the specification sheet suggests, contact the supplier.

  • Inert Atmosphere Blanketing: Before sealing for storage, flush the container headspace with a dry, inert gas like argon or nitrogen. This displaces oxygen and moisture.[4][5]

  • Container Selection: Use amber glass vials with solid, PTFE-lined caps. Avoid plastic containers or caps with liners that can degrade or leach impurities.

  • Labeling: Clearly label the container with the compound name, date received, and a note indicating sensitivity: "Air, Light, and Moisture Sensitive".

  • Storage Location: Store in a dark, cool, and dry place, such as a desiccator cabinet located away from heat sources or windows. Recommended temperature is 15–25 °C.[9]

  • Dispensing: When weighing out the compound, do so quickly to minimize exposure to air and light. If possible, perform this task in a glovebox or glove bag with a controlled atmosphere. Re-flush the container with inert gas before re-sealing.

Protocol 3.2: Workflow for Assessing Sample Purity via HPLC

This protocol provides a general method for assessing the purity of this compound, which can be adapted to your specific equipment. A similar method is used for the related compound 4-Amino-2-nitrophenol.[11]

  • Standard Preparation:

    • Accurately prepare a stock solution of a trusted, high-purity standard at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • From the stock, prepare a series of dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL) to create a calibration curve.

  • Sample Preparation:

    • Prepare a solution of the sample to be tested at approximately 100 µg/mL in the same solvent.

    • Filter the sample through a 0.45-µm syringe filter before injection.[12]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., Primesep 100 or equivalent).[11]

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (MeCN) with an acidic modifier (e.g., 0.1% sulfuric acid or formic acid). A typical starting ratio could be 70:30 Water:MeCN.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has a strong absorbance, such as 275 nm.[11]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards to establish the calibration curve and determine the retention time of the main peak.

    • Inject the test sample.

    • Calculate the purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. Look for the appearance of new peaks or a reduction in the area of the main peak compared to the standard.

Part 4: Understanding the Chemistry of Degradation

The molecular structure of this compound contains three key functional groups that dictate its stability: the phenolic hydroxyl group, the secondary aromatic amine, and the nitro group.

4.1: Likely Degradation Pathways

The most probable degradation pathway is oxidation . The aminophenol system is electron-rich and easily oxidized.[3][13] This process can be initiated by atmospheric oxygen (autoxidation) and is significantly accelerated by light (photodegradation) and trace metals.[6][7][13]

The diagram below illustrates a plausible initial step in the oxidative degradation process.

Caption: Plausible oxidative degradation pathway of this compound.

The initial one-electron oxidation can form a phenoxy radical, which can then lead to the formation of benzoquinone imine-type structures.[13][15] These intermediates are highly colored and electrophilic, readily undergoing polymerization or reacting with other nucleophiles in the system, leading to a complex mixture of dark, often insoluble, byproducts.[3]

References

Technical Support Center: Enhancing the Resolution of 4-((2-Nitrophenyl)amino)phenol from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in purifying 4-((2-Nitrophenyl)amino)phenol from its structurally similar isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize these critical separations effectively. Isomeric contamination is a persistent challenge in organic synthesis, and the strategies discussed here are built on field-proven methodologies to ensure you achieve your desired product purity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and establishes the scientific basis for the troubleshooting guides that follow.

Q1: I've synthesized this compound, but my analysis shows multiple spots/peaks. What are the likely isomeric impurities I'm dealing with?

A1: The presence of isomers is a very common outcome in syntheses involving substituted aromatic rings. The impurities you are seeing likely arise from the starting materials or side reactions during the synthesis. The most common isomers of this compound include:

  • Positional Isomers on the Phenol Ring: Impurities can arise if the starting aminophenol was not exclusively the para-isomer. For example, using a mixture of aminophenols could result in 2-((2-Nitrophenyl)amino)phenol.

  • Positional Isomers on the Nitrophenyl Ring: The substitution reaction might occur with other nitrophenyl sources, leading to 4-((3-Nitrophenyl)amino)phenol or 4-((4-Nitrophenyl)amino)phenol.

  • Isomers from Rearrangement or Alternative Pathways: In some syntheses, such as those starting from dinitrophenol, related compounds like 2-amino-4-nitrophenol and 4-amino-2-nitrophenol can also be formed as byproducts[1][2].

Understanding the specific synthetic route you've employed is key to predicting the most probable isomeric contaminants.

Q2: What are the key physicochemical differences between my target compound and its isomers that I can exploit for separation?

A2: While all isomers share the same molecular formula, their different spatial arrangements of functional groups lead to distinct physical properties. The key is to leverage these subtle differences.

  • Polarity and Hydrogen Bonding: The relative positions of the hydroxyl (-OH), amino (-NH-), and nitro (-NO₂) groups are critical. Ortho-isomers can form strong intramolecular hydrogen bonds (e.g., between the -NH- and the ortho-nitro group on the same ring). This internal bonding satisfies the molecule's hydrogen-bonding potential, reducing its interaction with external solvent molecules. Consequently, ortho-isomers are often less polar, have lower melting/boiling points, and are more soluble in nonpolar solvents compared to their meta and para counterparts, which rely on intermolecular hydrogen bonding[3].

  • Acidity and Basicity (pKa): Your molecule is amphoteric, possessing both a weakly acidic phenol group and a weakly basic amino group[4]. The electron-withdrawing nitro group increases the acidity of the phenol (lowering its pKa). The precise pKa values will differ between isomers based on the relative positions of these groups. For instance, the pKa of the phenol in 4-amino-2-nitrophenol is approximately 7.81[5][6]. These pKa differences are the foundation for separation by acid-base extraction.

Comparative Physicochemical Properties of Simpler Isomers This table provides data on simpler, related isomers to illustrate the principles. Exact values for your target compound and its specific isomers may vary but will follow similar trends.

Property4-Amino-2-nitrophenol2-Amino-4-nitrophenolRationale for Difference
Melting Point 125-127 °C[5][6]143–145 °C[1]The higher melting point of the 2-amino-4-nitro isomer suggests stronger intermolecular forces and more efficient crystal lattice packing.
Phenolic pKa 7.81[5]7.6[1]The position of the electron-withdrawing nitro group relative to the hydroxyl group influences acidity.
Amine pKa Not specified3.1[1]The basicity of the amino group is significantly affected by the proximity of the nitro and hydroxyl groups.
Solubility Insoluble in water; Soluble in ethanol, diethyl ether[1][5].Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid[1].Differences in polarity and hydrogen bonding capacity affect solubility in various solvents.

Q3: How can I use pH to my advantage in separating these isomers?

A3: This is a powerful technique called dissociation extraction [7]. By carefully adjusting the pH of an aqueous solution, you can selectively ionize one isomer, making it water-soluble while leaving the others in an organic solvent layer.[4][8]

  • To extract acidic isomers: Add a weak base (e.g., sodium bicarbonate solution) to your organic solution. Isomers with a more acidic phenol group (lower pKa) will be deprotonated to form a water-soluble phenoxide salt and move into the aqueous layer.

  • To extract basic isomers: Add a weak acid (e.g., dilute HCl) to your organic solution. Isomers with a more basic amino group (higher pKa) will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[8]

Since your target and its isomers will have slightly different pKa values for both the phenol and amine groups, a carefully controlled pH gradient extraction can be a highly effective separation strategy.

Q4: What's the first step I should take to assess the purity of my crude product and guide my purification strategy?

A4: Before attempting any large-scale purification, you must develop an analytical method to assess purity. High-Performance Liquid Chromatography (HPLC) is the preferred method for this class of compounds[9][10].

  • Develop an HPLC Method: Start with a standard reversed-phase C18 column. A mobile phase of methanol/water or acetonitrile/water is a good starting point[11]. Running a gradient can help resolve all components.

  • Run a Sample: Analyze your crude product to determine the number of components and their relative retention times.

  • Spike with Starting Materials: If available, inject your starting materials to identify them in the crude mixture.

This initial HPLC analysis provides a baseline "fingerprint" of your mixture, which is essential for evaluating the success of any purification step you attempt. Thin-Layer Chromatography (TLC) can also be used as a faster, more qualitative screening tool to find suitable solvent systems for column chromatography[12].

Section 2: Troubleshooting Guides for Common Separation Challenges

This section provides structured solutions to specific experimental problems.

Scenario 1: My crude product is an oily, intractable gum that refuses to crystallize.
  • Causality: This issue typically stems from a high concentration of mixed isomers and/or residual solvent. High impurity levels disrupt the formation of a regular crystal lattice, and residual solvents can act as an anti-solvent or simply keep the mixture in a liquid state.

  • Troubleshooting Protocol:

    • Ensure Complete Solvent Removal: First, ensure all reaction solvents are removed under high vacuum. Gentle heating can aid this process, but be cautious of thermal decomposition.

    • Attempt Trituration: Add a small amount of a solvent in which your target compound is expected to be poorly soluble (e.g., hexane or diethyl ether)[13]. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and cause the solid to precipitate.

    • Solvent-Assisted Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethanol)[13][14]. Then, slowly add a poor solvent (an "anti-solvent" like cold water or hexane) dropwise until the solution becomes persistently cloudy. Allow the solution to stand, ideally in a cold environment, to encourage crystallization.

    • Seed the Solution: If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution from the previous step to initiate crystallization[15].

Scenario 2: My recrystallization attempts give low yields or do not significantly improve purity.
  • Causality: This points to two primary issues: an inappropriate choice of recrystallization solvent or the co-crystallization of isomers with very similar properties. The ideal solvent should dissolve the compound completely when hot but very poorly when cold, while the impurities should remain soluble even when cold[16].

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Small-Scale Tests: In parallel, place ~20-30 mg of your crude material into several small test tubes.

    • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene.

    • Assess Solubility:

      • If it dissolves at room temp, the solvent is too good. It won't work for recrystallization.

      • If it is insoluble at room temp, heat the tube gently. If it dissolves when hot, this is a promising candidate.

    • Cooling and Observation: Allow the tubes that dissolved upon heating to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystals upon cooling.

    • Analyze the Result: Collect the crystals from the most promising solvent(s) and analyze their purity by HPLC to confirm that the isomeric ratio has improved.

Workflow for Solvent Selection

G start Start: Crude Product test_tubes Aliquot ~20mg into multiple test tubes start->test_tubes add_solvent Add test solvent dropwise at RT test_tubes->add_solvent check_rt_sol Soluble at RT? add_solvent->check_rt_sol heat Heat to boiling check_rt_sol->heat No bad_solvent1 Discard: Too soluble check_rt_sol->bad_solvent1 Yes check_hot_sol Soluble when hot? heat->check_hot_sol cool Cool to RT, then to 0°C check_hot_sol->cool Yes bad_solvent2 Discard: Insoluble check_hot_sol->bad_solvent2 No check_xtal Crystals form? cool->check_xtal check_xtal->bad_solvent2 No good_solvent Success: Potential Solvent check_xtal->good_solvent Yes scale_up Scale up & check purity via HPLC good_solvent->scale_up

Caption: A logical workflow for systematically screening recrystallization solvents.

Scenario 3: My isomers are co-eluting or have very poor separation during column chromatography.
  • Causality: The polarity of your chosen mobile phase (eluent) is not optimal for differentiating between the isomers on the stationary phase (typically silica gel). The isomers are interacting with the silica in a very similar manner.

  • Troubleshooting Protocol: Optimizing Chromatography

    • Re-evaluate with TLC: Do not run another column until you have optimized the separation on a TLC plate. Your goal is to find a solvent system that gives a clear separation between the spots, with the target compound having an Rf value between 0.25 and 0.40.

    • Adjust Polarity Systematically:

      • If spots are too high on the plate (high Rf), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 30% ethyl acetate in hexane to 20%).

      • If spots remain at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try Different Solvent Systems: Sometimes a simple hexane/ethyl acetate system is insufficient. The "like dissolves like" principle applies to chromatography as well. Introducing a solvent with different characteristics can alter selectivity. For example, adding a small amount of methanol can improve the separation of compounds capable of strong hydrogen bonding. Dichloromethane/methanol systems are also effective[12].

    • Consider pH Modification: For silica gel chromatography, adding a very small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can dramatically change the retention of acidic or basic compounds by modifying their ionization state and interaction with the silica surface.

Scenario 4: I need an ultra-pure analytical standard, and other methods are insufficient.
  • Causality: Baseline resolution of very similar isomers often requires the high efficiency and resolving power of High-Performance Liquid Chromatography.

  • Troubleshooting Protocol: Preparative HPLC

    • Develop an Analytical Method: First, perfect an analytical HPLC method that shows baseline separation (>1.5) between your target peak and the isomeric impurities.

    • Method Transfer: Transfer this method to a preparative HPLC system. The column will be larger in diameter but should contain the same stationary phase. You will need to increase the flow rate proportionally to the column's cross-sectional area.

    • Optimize Loading: Dissolve your partially purified material in the mobile phase and perform a loading study. Inject increasing amounts until you see a loss of resolution. This determines the maximum amount of material you can purify per run.

    • Fraction Collection: Set the fraction collector to isolate the peak corresponding to your pure target compound.

    • Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and confirm the final purity using your analytical HPLC method.

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Liquid-Liquid Extraction

This protocol is designed to separate isomers based on differences in their pKa values.

  • Dissolution: Dissolve the crude isomeric mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Weak Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution (pH ~8.5). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer will contain the sodium salts of the more acidic isomers. The organic layer retains the less acidic and neutral compounds.

  • Weak Acid Wash: Wash the remaining organic layer with an equal volume of a dilute (~1 M) hydrochloric acid solution. Shake and separate as before.

  • Separation: The new aqueous layer will contain the protonated ammonium salts of the more basic isomers. The organic layer now contains the isomers that are least acidic and least basic.

  • Recovery: Individually, adjust the pH of the collected aqueous layers to neutral (pH ~7) to precipitate the extracted isomers. For the basic extract, add NaOH; for the acidic extract, add HCl. Collect the precipitated solids by filtration.

  • Final Wash and Dry: Wash the final organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the remaining material.

  • Analysis: Analyze all recovered fractions by HPLC to determine which one contains your enriched target compound.

Decision Tree for Separation Strategy

G start Start: Crude Product purity_check Assess Purity (HPLC/TLC) start->purity_check is_solid Is product a solid? purity_check->is_solid try_xtal Attempt Recrystallization (Protocol 2) is_solid->try_xtal Yes oily_gum Troubleshoot Crystallization (Scenario 1) is_solid->oily_gum No xtal_ok Purity Goal Met? try_xtal->xtal_ok column_chrom Column Chromatography (Scenario 3) xtal_ok->column_chrom No finish Pure Product xtal_ok->finish Yes oily_gum->try_xtal col_ok Purity Goal Met? column_chrom->col_ok ph_extract pH-Mediated Extraction (Protocol 1) col_ok->ph_extract No, try alternative prep_hplc Preparative HPLC (Scenario 4) col_ok->prep_hplc Need higher purity col_ok->finish Yes ph_extract->purity_check Re-assess

Caption: Decision tree for selecting an appropriate purification strategy.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-((2-Nitrophenyl)amino)phenol. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your bioanalytical methods effectively. Matrix effects are a significant challenge in LC-MS, capable of compromising accuracy, precision, and sensitivity.[1][2] This guide provides a systematic approach to diagnosing, mitigating, and controlling these effects, ensuring the generation of reliable and robust data that meets regulatory standards.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are matrix effects and why are they a critical concern for my this compound assay?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components from the sample matrix.[1][3][4] In electrospray ionization (ESI), these interferences can compete with your analyte, this compound, for access to the droplet surface or for available charge, leading to:

  • Ion Suppression: A decrease in analyte signal, which is the more common effect. This can artificially lower the measured concentration of your analyte, leading to inaccurate pharmacokinetic data and potentially compromising the safety and efficacy assessment of a drug candidate.[1][5]

  • Ion Enhancement: An increase in analyte signal, which is less common but equally problematic.

This phenomenon is a major source of imprecision and inaccuracy in quantitative bioanalysis and is a key parameter that must be rigorously evaluated during method validation as required by regulatory agencies like the FDA and EMA.[4][6][7]

Q2: What are the usual suspects? What components in my biological samples are causing these interferences?

The "matrix" comprises all components in the sample apart from the analyte of interest.[1] In biological matrices such as plasma, serum, or urine, the primary sources of interference are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression. They are often co-extracted with analytes during simpler sample preparation methods like protein precipitation and tend to elute in the middle of typical reversed-phase chromatographic gradients.

  • Proteins and Peptides: While larger proteins are often removed, residual small proteins and peptides can still interfere with ionization.[8]

  • Salts and Endogenous Small Molecules: High concentrations of salts (e.g., from buffers or the matrix itself) and other endogenous compounds can disrupt the ESI process.[3]

  • Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), concomitant medications, and even dosing vehicles can introduce interfering components.[3]

Q3: What key properties of this compound should guide my method development to avoid matrix effects?

Understanding the physicochemical properties of your analyte is the foundation for developing a selective and robust method. The structure of this compound, with its phenolic hydroxyl group, secondary amine, and nitro group, dictates its behavior.

PropertyValue / ObservationImplication for Method DevelopmentSource(s)
Molecular Formula C₁₂H₁₀N₂O₃Used for accurate mass determination.[9]
Molecular Weight 230.22 g/mol Defines the precursor ion mass for MS/MS.[9]
pKa (Phenol) ~7.81 (estimated from 4-amino-2-nitrophenol)The phenolic group will be deprotonated (anionic) at pH > 7.8. This is key for ion-exchange SPE and for selecting MS polarity (negative ion mode is viable).[10]
logP (Octanol/Water) ~0.96 (estimated from 4-amino-2-nitrophenol)Indicates moderate lipophilicity. This suggests good retention on reversed-phase columns (like C18) and suitability for Liquid-Liquid Extraction (LLE) with appropriate solvents.[10]
Functional Groups Phenol, Secondary Amine, Nitro GroupThe amine group can be protonated (cationic) under acidic conditions, making it suitable for positive ion mode ESI and mixed-mode cation exchange SPE. The presence of multiple functional groups allows for flexible optimization.[11]
Troubleshooting Guide: Diagnosing and Quantifying Matrix Effects
Q4: My analyte recovery is low and inconsistent across different sample lots. How can I definitively prove that matrix effects are the culprit?

Inconsistent results are a classic sign of matrix effects, as the composition of biological matrices can vary significantly between individuals or lots.[12] To quantify the impact, the industry-standard approach is the post-extraction spike method .[13] This experiment isolates the effect of the matrix on the detector response from losses that may occur during the extraction procedure itself.

The workflow below outlines the systematic process for diagnosing and addressing matrix effects.

G cluster_0 Diagnostic Phase cluster_1 Mitigation Phase cluster_2 Validation Phase Start Start: Inconsistent Results / Low Recovery Assess Perform Quantitative Assessment (Post-Extraction Spike Protocol 1) Start->Assess Decision Is Matrix Effect > 15%? (CV% across lots) Assess->Decision Optimize_SP Tier 1: Optimize Sample Prep (e.g., SPE Protocol 2) Decision->Optimize_SP Yes End Method Optimized and Validated Decision->End No Optimize_LC Tier 2: Optimize Chromatography (e.g., UPLC, Gradient) Optimize_SP->Optimize_LC Use_IS Tier 3: Use SIL-IS (Compensation) Optimize_LC->Use_IS Reassess Re-assess Matrix Effect Use_IS->Reassess Reassess->End

Caption: A stepwise workflow for diagnosing and mitigating matrix effects.

Experimental Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to calculate the Matrix Factor (MF) to determine the degree of ion suppression or enhancement. According to FDA and EMA guidelines, this should be performed using at least six different lots of the biological matrix.[7]

Methodology:

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike the analyte and its internal standard (IS) at low and high concentrations into the final mobile phase reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Extract blank biological matrix from at least six different sources. After the final extraction step (e.g., after evaporation, before reconstitution), spike the dried extract with the analyte and IS at the same low and high concentrations as in Set 1.

    • Set 3 (Pre-Spike Matrix): Spike the analyte and IS into the biological matrix before extraction. This set is used to determine overall recovery, not the matrix factor itself.

  • Analysis: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Presence of Matrix [Set 2]) / (Peak Area in Neat Solution [Set 1])

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • IS-Normalized Matrix Factor (IS-MF):

      • IS-MF = (Analyte:IS Peak Area Ratio in Presence of Matrix [Set 2]) / (Analyte:IS Peak Area Ratio in Neat Solution [Set 1])

    • Coefficient of Variation (CV%): Calculate the CV% of the MF and IS-MF across the six or more matrix lots.

Data Interpretation and Acceptance Criteria:

ParameterCalculationAcceptance Criteria (per FDA/EMA)
Matrix Effect MFThe goal is an MF as close to 1 as possible.
Consistency CV% of the IS-Normalized MFThe CV% across all matrix lots should be ≤ 15% .[7]

A CV greater than 15% indicates that the matrix effect is variable and not adequately compensated for by the internal standard, requiring further method optimization.[7]

Mitigation Strategies & Optimized Protocols

If your diagnostic experiments confirm significant and variable matrix effects, a tiered approach to mitigation is recommended.

Tier 1: Sample Preparation - The Most Effective Strategy

Improving sample cleanup is the most powerful way to remove interfering components before they enter the LC-MS/MS system.[13][14] While simple techniques like Protein Precipitation (PPT) are fast, they often leave behind significant amounts of phospholipids and other interferences.[8][15] Solid-Phase Extraction (SPE) offers superior selectivity and results in a much cleaner extract.[1]

G cluster_SPE Solid-Phase Extraction (SPE) Workflow Start Start: Plasma Sample + IS Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) (e.g., Acidic Water, then Methanol) Load->Wash Elute 5. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap End Inject into LC-MS/MS Evap->End

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

Experimental Protocol 2: Optimized Mixed-Mode SPE for Plasma

Given that this compound has both a weakly acidic phenol group and a basic amine group, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms will provide the highest degree of selectivity and cleanup.[13]

Sorbent Selection: Polymeric mixed-mode strong cation exchange (MCX) is an excellent choice.

Methodology:

  • Condition: Pass 1 mL of methanol through the MCX SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Pre-treatment: Dilute 200 µL of plasma sample (containing internal standard) with 200 µL of 2% formic acid in water. This ensures the secondary amine is protonated (positively charged) for retention on the cation exchanger.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other lipids retained by the reversed-phase mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the secondary amine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Tier 2: Chromatographic Optimization

If matrix effects persist after optimizing sample preparation, refining your chromatographic separation is the next logical step.[1][16] The goal is to achieve chromatographic separation between your analyte and any remaining interfering components.

  • Increase Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns provides significantly sharper peaks and greater resolving power. This increased resolution can separate the analyte from co-eluting matrix components that would otherwise cause suppression.

  • Modify the Gradient: A shallower gradient can improve the separation between closely eluting compounds.

  • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (salts) and the highly non-polar, late-eluting components (lipids) to waste instead of the mass spectrometer source.[16] This reduces source contamination and minimizes suppression in the region where your analyte elutes.[16]

Tier 3: Compensation with a Stable Isotope-Labeled Internal Standard (SIL-IS)

For many applications, especially those requiring high accuracy for regulatory submission, using a SIL-IS is the gold standard for compensating for matrix effects.[17] A SIL-IS is a version of the analyte where several atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).

The Principle: A SIL-IS is chemically identical to the analyte and should therefore have the same extraction recovery and co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression or enhancement in the MS source.[18] Since quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, any signal fluctuation is cancelled out, leading to highly accurate and precise results.

Caution: Ensure that the isotopic label is stable and does not affect the chromatographic retention time. In some cases, deuterium (²H) labeling can cause a slight shift in retention time (the "isotope effect"), which could lead to differential matrix effects between the analyte and the IS.[17] Using ¹³C or ¹⁵N labels generally avoids this issue.

Regulatory Compliance and Validation

Regulatory bodies are explicit in their requirements for the assessment of matrix effects during method validation.

  • FDA & EMA Guidance: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that matrix effects be investigated to ensure they do not compromise the integrity of the data.[6][7][19]

  • Key Validation Requirements:

    • The matrix effect should be evaluated using at least six lots of matrix from individual sources.[7]

    • The precision (CV%) of the IS-normalized matrix factor at both low and high QC concentrations should not exceed 15%.[7]

    • The evaluation should confirm the absence of matrix effects in special populations if applicable (e.g., hemolyzed or lipemic plasma).[6]

By following the systematic diagnostic and mitigation strategies outlined in this guide, you can develop a robust, reliable, and compliant LC-MS/MS method for the quantification of this compound, ensuring the highest quality data for your research and development programs.

References

Technical Support Center: Catalyst Selection and Optimization for the Reduction of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 4-((2-Nitrophenyl)amino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this specific synthesis. The reduction of the nitro group in this compound is a critical step in the synthesis of the corresponding diamine, a valuable intermediate in pharmaceutical and materials science. This resource will help you navigate the nuances of catalyst selection, optimize your reaction conditions, and troubleshoot common issues to achieve high-yield, high-purity results.

I. Understanding the Reaction: A Mechanistic Overview

The catalytic reduction of an aromatic nitro group to an amine is a complex multi-step process that occurs on the surface of a heterogeneous catalyst. While the exact mechanism can vary with the catalyst and conditions, the generally accepted pathway involves a series of intermediates.

The reduction proceeds through nitroso and hydroxylamine intermediates.[1] The accumulation of these intermediates, particularly arylhydroxylamines, can be problematic as they are often thermally unstable and can lead to the formation of colored impurities such as azo and azoxy compounds through condensation reactions.[1] A successful reduction protocol will efficiently convert the hydroxylamine to the desired amine.

II. Catalyst Selection: Making an Informed Choice

The choice of catalyst is paramount for a successful and selective reduction. Several factors, including the presence of other functional groups in the substrate, cost, and safety, will influence your decision. For this compound, the key considerations are the presence of the secondary amine and the phenolic hydroxyl group.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: What are the most common and effective catalysts for the reduction of this compound?

A1: The most widely used and generally effective catalysts for the reduction of aromatic nitro groups are Palladium on carbon (Pd/C) and Raney Nickel.[2][3]

  • Palladium on Carbon (Pd/C): This is often the first choice due to its high activity and efficiency in reducing both aliphatic and aromatic nitro groups.[2][4] It typically provides clean conversions under relatively mild conditions.

  • Raney Nickel: This is a cost-effective alternative to palladium catalysts and is particularly useful when chemoselectivity is a concern, for instance, to avoid dehalogenation if aryl halides are present.[2][3] It is also known to be effective in preventing the accumulation of hydroxylamine intermediates.[1]

Q2: My substrate contains a phenolic group. Are there any specific catalysts I should prefer or avoid?

A2: The phenolic group is generally stable under the conditions used for catalytic hydrogenation of nitro groups. Both Pd/C and Raney Nickel are compatible with phenolic hydroxyl groups. However, under forcing conditions (high temperature and pressure), some catalysts might promote side reactions. It is always advisable to start with milder conditions.

Q3: Are there other, more specialized catalysts I should consider?

A3: Yes, for specific applications or to overcome challenges with standard catalysts, you might explore:

  • Platinum-based catalysts (e.g., PtO₂): These are highly active catalysts for hydrogenation.[5]

  • Iron-based catalysts: Reduction with iron metal in acidic media is a classic and cost-effective method.[2] More recently, well-defined iron complexes have been developed for transfer hydrogenation.[6]

  • Transfer Hydrogenation Catalysts: Systems using a hydrogen donor like formic acid, ammonium formate, or hydrazine hydrate with a catalyst (often Pd/C) can be a safer and more convenient alternative to using high-pressure hydrogen gas.[7][8][9]

Data Summary: Catalyst Comparison
CatalystTypical Loading (w/w)Hydrogen SourceAdvantagesPotential Issues
Pd/C 5-10%H₂ gas, Formates, HydrazineHigh activity, good selectivity, widely used.[2][4]Can be sensitive to poisoning, potential for dehalogenation of aryl halides.[2][10]
Raney Nickel 5-20%H₂ gasCost-effective, good for substrates with halides, less prone to hydroxylamine accumulation.[1][2]Pyrophoric when dry, requires careful handling.[11]
Iron/Acid StoichiometricIn situ from acidVery low cost, tolerant to many functional groups.[2]Requires acidic conditions, workup can be cumbersome.
NaBH₄/Transition Metal Salt CatalyticNaBH₄Mild conditions, avoids high-pressure H₂.[12][13]Selectivity can be an issue, requires careful control of stoichiometry.

III. Experimental Protocols & Optimization

This section provides detailed, step-by-step methodologies for the reduction of this compound using common catalytic systems.

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This is a standard and highly effective method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd)

  • Methanol or Ethanol (degassed)

  • Hydrogen gas

  • Pressure reactor (e.g., Parr shaker)

Procedure:

  • In a pressure reactor vessel, add this compound.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Pd/C catalyst. The typical loading is 5-10% by weight relative to the substrate.

  • Add a suitable solvent, such as degassed methanol or ethanol, to create a slurry.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Begin stirring and heat the reaction mixture if necessary (often room temperature is sufficient).

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent and dispose of it properly.[14]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[7][9]

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd)

  • Ammonium formate

  • Methanol or Ethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add this compound and the solvent (methanol or ethanol).

  • Add the Pd/C catalyst to the mixture.

  • In a separate flask, dissolve ammonium formate in a small amount of the reaction solvent.

  • Slowly add the ammonium formate solution to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.

  • Remove the solvent under reduced pressure. The workup may involve an aqueous extraction to remove residual formate salts before purification of the product.

Optimization Workflow

G cluster_start Start cluster_monitor Monitoring cluster_outcome Outcome Assessment cluster_success Success cluster_troubleshoot Troubleshooting cluster_actions1 Corrective Actions (Incomplete) cluster_actions2 Corrective Actions (Byproducts) start Initial Reaction Setup (e.g., Pd/C, H₂, RT, 50 psi) monitor Monitor Conversion (TLC, LC-MS, H₂ uptake) start->monitor outcome Reaction Complete & Clean? monitor->outcome success Isolate Product outcome->success Yes incomplete Incomplete Reaction / Slow Rate outcome->incomplete No byproducts Byproducts Observed outcome->byproducts No increase_H2 Increase H₂ Pressure incomplete->increase_H2 increase_T Increase Temperature incomplete->increase_T increase_cat Increase Catalyst Loading incomplete->increase_cat check_poison Check for Catalyst Poisons incomplete->check_poison lower_T Lower Temperature byproducts->lower_T change_solvent Change Solvent byproducts->change_solvent change_catalyst Change Catalyst (e.g., to Raney Ni) byproducts->change_catalyst increase_H2->monitor increase_T->monitor increase_cat->monitor check_poison->monitor lower_T->monitor change_solvent->monitor change_catalyst->monitor

Caption: Workflow for optimizing the catalytic reduction.

IV. Troubleshooting Guide

Even with a well-chosen catalyst and a robust protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Q1: My reaction is very slow or has stalled completely. What is the likely cause?

A1: A stalled or slow reaction is most commonly due to catalyst deactivation, often caused by poisoning.[10][15]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for nickel and palladium catalysts include sulfur compounds (thiols, thioethers), nitrogen compounds (some heterocycles), and halides.[10][15][16] The amine product itself can also inhibit the reaction by competing for active sites on the catalyst.[15][17]

  • Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or simply not be active enough. Ensure you are using a fresh, high-quality catalyst.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst, slowing the reaction rate.

Q2: How can I determine if my catalyst is poisoned and what can I do about it?

A2: Signs of catalyst poisoning include a sudden drop in hydrogen uptake, the reaction stalling before completion, or the appearance of a discolored catalyst.[10]

  • Prevention: The best approach is prevention. Ensure your starting materials and solvents are of high purity. If sulfur-containing impurities are suspected, pretreatment of the starting material may be necessary.

  • Troubleshooting: If you suspect poisoning, you can try adding more catalyst to the reaction. If this restarts the reaction, poisoning is a likely cause. In some cases, filtering the reaction mixture and adding fresh catalyst can help.

Q3: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I avoid them?

A3: Colored impurities are often the result of side reactions involving the nitroso and hydroxylamine intermediates. These can condense to form yellow/orange azo and azoxy compounds.[1]

  • Cause: This often happens when the reduction of the hydroxylamine intermediate to the amine is slow, allowing it to accumulate and react with the nitroso intermediate.

  • Solution:

    • Increase Hydrogen Pressure/Agitation: Improving mass transfer can help to ensure a sufficient supply of hydrogen to the catalyst surface for complete reduction.

    • Change Catalyst: As mentioned, Raney Nickel can sometimes be more effective at preventing hydroxylamine accumulation.[1]

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature is recommended.

Q4: Can the secondary amine in my starting material act as a catalyst poison?

A4: Yes, this is a possibility. The lone pair of electrons on the nitrogen of the secondary amine can coordinate to the metal surface of the catalyst, potentially inhibiting its activity.[18] This is a form of product inhibition, as the product also contains amine groups.[17] If the reaction rate slows down significantly as the reaction progresses, this might be a contributing factor. Increasing the catalyst loading can sometimes help to overcome this inhibition.

Troubleshooting Decision Tree

G cluster_start Problem cluster_q1 Initial Diagnosis cluster_slow Slow/Stalled Reaction Path cluster_poison_actions Poisoning Remediation cluster_byproducts Byproduct Formation Path cluster_byproduct_actions Byproduct Mitigation start Reaction Issue Encountered q1 Slow/Stalled Reaction or Byproducts? start->q1 check_mass_transfer Check Stirring/H₂ Pressure q1->check_mass_transfer Slow/Stalled check_intermediates Suspect Intermediate Buildup (Azo/Azoxy Compounds) q1->check_intermediates Byproducts check_catalyst_activity Use Fresh Catalyst check_mass_transfer->check_catalyst_activity suspect_poisoning Suspect Poisoning check_catalyst_activity->suspect_poisoning purify_reagents Purify Starting Materials/Solvent suspect_poisoning->purify_reagents Yes add_more_catalyst Add More Catalyst suspect_poisoning->add_more_catalyst Yes optimize_conditions Optimize Conditions check_intermediates->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp increase_h2 Increase H₂ Pressure optimize_conditions->increase_h2 change_catalyst Consider Raney Nickel optimize_conditions->change_catalyst

Caption: Decision tree for troubleshooting common issues.

V. References

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--

  • Amini, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 10583-10594. --INVALID-LINK--

  • Kazemi, F., et al. (2003). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(8), 1725-1728. --INVALID-LINK--

  • Yusuff, N. A., et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 26(21), 6649. --INVALID-LINK--

  • Ramírez-López, C. A., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(4), 1437-1453. --INVALID-LINK--

  • Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(30), 11501-11503. --INVALID-LINK--

  • Kazemi, F., et al. (2004). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 20(3), 577-580. --INVALID-LINK--

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Gurbanov, A. V., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Catalysis Letters, 149, 2435–2443. --INVALID-LINK--

  • Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride. Advanced Materials Research, 1033-1034, 18-21. --INVALID-LINK--

  • Takale, B. S., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 5(4), 1937–1945. --INVALID-LINK--

  • Chen, K., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. New Journal of Chemistry. --INVALID-LINK--

  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol. Benchchem. --INVALID-LINK--

  • Reddy, K. S. K., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. --INVALID-LINK--

  • Das, P. J., et al. (2016). Sodium borohydride – Copper (II) acetyl acetonate: a 'Greener' approach to reduction of Aromatic Nitro substrates. International Journal of Scientific & Development Research, 1(6), 1-6. --INVALID-LINK--

  • Fountoulaki, S., et al. (2016). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 6(8), 5032–5042. --INVALID-LINK--

  • Ivanova, Y. A., et al. (2018). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 11(2), 522-532. --INVALID-LINK--

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7822–7826. --INVALID-LINK--

  • Palladium on carbon. Wikipedia. --INVALID-LINK--

  • Du, H., et al. (2008). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. --INVALID-LINK--

  • Al-Qodah, Z., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 486-493. --INVALID-LINK--

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References

Reaction monitoring techniques for the synthesis of 4-((2-Nitrophenyl)amino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((2-Nitrophenyl)amino)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for monitoring this crucial reaction. We move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and optimize your synthesis.

The synthesis of this compound, a key diarylamine intermediate, is typically achieved via a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. Success hinges on careful control of reaction parameters, and robust analytical monitoring is the cornerstone of this control. This guide addresses common questions and challenges encountered during the synthesis, with a focus on Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and other spectroscopic methods.

Section 1: Foundational Monitoring Principles

This section covers the fundamental questions regarding the 'why' and 'what' of monitoring this specific diarylamine synthesis.

Q1: Why is rigorous reaction monitoring essential for the synthesis of this compound?

A: Rigorous monitoring is non-negotiable for three primary reasons:

  • Determining Reaction Completion: C-N coupling reactions can be sensitive to catalyst activity and substrate purity. Monitoring allows you to confidently determine the point at which starting materials are consumed, preventing unnecessarily long reaction times which can lead to byproduct formation or product degradation.

  • Identifying Side Reactions: Several side reactions can occur, including the self-coupling of starting materials or the reduction of the nitro group under certain conditions. Early detection of unexpected spots on a TLC plate or peaks in an HPLC chromatogram allows for timely intervention.[1]

  • Process Optimization: By tracking the rate of product formation against starting material consumption, you can systematically optimize variables like temperature, catalyst loading, or reaction time to improve yield, purity, and overall efficiency.

Q2: What are the primary chemical species to track during the reaction?

A: Your analytical method should be able to resolve the following key species:

  • Starting Material 1: 4-Aminophenol

  • Starting Material 2: 1-Halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene)

  • Product: this compound

  • Potential Byproducts: Depending on the conditions, these could include species from the dehalogenation of the nitroaromatic starting material or oxidative degradation products of 4-aminophenol.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products SM1 4-Aminophenol Product This compound SM1->Product Buchwald-Hartwig Amination SM2 1-Halo-2-nitrobenzene SM2->Product Buchwald-Hartwig Amination Catalyst Pd Precatalyst Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaOtBu) Base->Product Byproduct Side Products Product->Byproduct Degradation/ Side Reaction Start New Spot Appears on TLC CheckPolarity Assess Polarity (Rf value) of the New Spot Start->CheckPolarity HighPolarity High Polarity (Low Rf) - Potential degradation? - Oxidized aminophenol? CheckPolarity->HighPolarity Low Rf LowPolarity Low Polarity (High Rf) - Dehalogenation of starting material? - Catalyst decomposition product? CheckPolarity->LowPolarity High Rf IntermediatePolarity Intermediate Polarity - Isomer formation? - Self-coupling product? CheckPolarity->IntermediatePolarity Intermediate Rf Action Correlate with Advanced Analysis (HPLC, LC-MS) to Identify HighPolarity->Action LowPolarity->Action IntermediatePolarity->Action cluster_TLC TLC Analysis cluster_Causes Potential Causes cluster_Solutions Corrective Actions Problem Problem Encountered: Low Yield / Stalled Reaction TLC_SM High intensity of starting material spots Problem->TLC_SM TLC_Streak Streaking or baseline material Problem->TLC_Streak Cause_Cat Inactive Catalyst (Decomposed, Poor Quality) TLC_SM->Cause_Cat Cause_Base Insufficient or Degraded Base TLC_SM->Cause_Base Cause_Temp Incorrect Temperature (Too Low) TLC_SM->Cause_Temp Cause_Solvent Poor Solvent Quality (Wet, Impure) TLC_Streak->Cause_Solvent Sol_Cat Use fresh catalyst/ligand Ensure inert atmosphere Cause_Cat->Sol_Cat Sol_Base Use fresh, anhydrous base Weigh under inert gas Cause_Base->Sol_Base Sol_Temp Verify and optimize reaction temperature Cause_Temp->Sol_Temp Sol_Solvent Use anhydrous, high-purity solvent Cause_Solvent->Sol_Solvent

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of 4-((2-Nitrophenyl)amino)phenol: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of specific chemical entities is paramount for ensuring product quality, safety, and efficacy. One such compound of interest is 4-((2-Nitrophenyl)amino)phenol (CAS No: 54381-08-7), an aromatic compound that can feature as a synthetic intermediate or a potential process-related impurity.[1][2] Its chemical structure, possessing both electron-donating and electron-withdrawing groups, presents unique analytical challenges and necessitates robust, validated methods for its quantification.

This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this compound. We will delve into the fundamental principles, practical workflows, and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Gas Chromatography (GC). The objective is to equip researchers, analytical scientists, and quality control professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific application, from early-stage research to stringent quality control environments.

Physicochemical Profile of the Analyte

Understanding the physicochemical properties of this compound is the foundation for sound analytical method development.

  • Molecular Formula: C₁₂H₁₀N₂O₃[2]

  • Molecular Weight: 230.22 g/mol [2]

  • Structure: The molecule contains a diarylamine core with hydroxyl and nitro functional groups. These groups, particularly the extensive conjugated system and the nitro chromophore, make it highly amenable to UV-Vis detection.

  • Polarity and Solubility: The presence of the phenol and secondary amine groups imparts significant polarity, suggesting good solubility in polar organic solvents like methanol and acetonitrile, but limited solubility in water. This characteristic is a key determinant in selecting chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and widely used technique for the quantification of non-volatile, polar compounds like this compound. Its high resolution, sensitivity, and specificity make it the gold standard for impurity analysis and quality control in the pharmaceutical industry.[3][4]

Principle of Quantification

Reversed-Phase HPLC (RP-HPLC) is the most suitable mode for this analyte. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). The this compound, being moderately polar, will be retained on the non-polar column. By precisely controlling the mobile phase composition, its elution can be controlled and separated from other components in a sample matrix. Quantification is achieved by integrating the area of the analyte's chromatographic peak and comparing it to a calibration curve constructed from analytical standards of known concentrations.

Experimental Workflow: HPLC

The following diagram outlines the typical workflow for quantification by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) HPLC_System HPLC System Injection (Autosampler) SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLC_System Inject Standards MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Column Chromatographic Separation (C18 Column) HPLC_System->Column Elution Detector UV Detection (e.g., 275 nm) Column->Detector Detection Integration Peak Integration Detector->Integration Chromatogram Calibration Calibration Curve Plot Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol: Isocratic RP-HPLC-UV

This protocol is a robust starting point for method development, adapted from established methods for similar aromatic compounds.[5][6][7]

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Primesep 100 C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[5][6]

    • Mobile Phase: Isocratic mixture of 50% Acetonitrile and 50% Water containing 0.1% Sulfuric Acid or 0.1% Formic Acid (for MS compatibility).[5][7]

    • Flow Rate: 1.0 mL/min.[5][7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[5][6] This wavelength is chosen as it provides significant absorbance for related nitrophenol compounds, ensuring high sensitivity.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample matrix in a suitable solvent. Dilute with the mobile phase to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Analysis and Quantification:

    • Inject the calibration standards to establish system suitability and generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.99 is desirable.

    • Inject the prepared sample solutions.

    • Calculate the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Performance Characteristics & Discussion
  • Specificity: HPLC offers excellent specificity, as it physically separates the analyte from impurities and matrix components before detection.[4] Peak purity can be assessed using a DAD detector. Forced degradation studies should be performed to demonstrate that the method is stability-indicating.[8]

  • Sensitivity: The Limit of Detection (LOD) for a similar compound, 4-Amino-2-nitrophenol, has been reported to be as low as 93 ppb, demonstrating the high sensitivity of the technique.[5]

  • Precision and Accuracy: Validated HPLC methods routinely achieve high precision (RSD < 2%) and accuracy (recovery between 98-102%).[9][10]

  • Causality Behind Choices:

    • C18 Column: The octadecylsilane bonded phase provides hydrophobic interactions with the aromatic rings of the analyte, leading to effective retention and separation.

    • Acidified Mobile Phase: The addition of an acid (e.g., sulfuric or formic acid) protonates the phenolic hydroxyl group, suppressing its ionization. This results in a single analyte form, leading to sharper, more symmetrical peaks and improved reproducibility.

    • Acetonitrile: Chosen as the organic modifier due to its low UV cutoff and excellent elution strength for polar aromatic compounds.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput technique that can be used for quantification when the sample matrix is clean and free of interfering, UV-absorbing substances.

Principle of Quantification

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of multiple chromophores in this compound results in strong UV-Vis absorbance.[11] By measuring the absorbance at a specific wavelength (λmax) and comparing it to a calibration curve, the concentration can be determined.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Dilution) Measure Absorbance Measurement (at λmax) SamplePrep->Measure Sample Cuvette StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Measure Standard Cuvettes Spectrophotometer Spectrophotometer Spectrophotometer->Measure Blank Blank Measurement (Solvent Only) Blank->Spectrophotometer Set Zero Calibration Calibration Curve Plot (Absorbance vs. Conc.) Measure->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by UV-Vis.

Detailed Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A dual-beam UV-Vis spectrophotometer and quartz cuvettes.

  • Solvent Selection: Use a UV-transparent solvent in which the analyte is stable and soluble, such as methanol or ethanol.[12]

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across a wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). Related nitrophenols show strong absorbance between 260 nm and 350 nm.[11][13]

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol.

    • Calibration Standards: Prepare a series of dilutions from the stock solution so that their absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Analysis and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent to zero the instrument (blank measurement).[11]

    • Measure the absorbance of each calibration standard and the sample solutions.

    • Plot a calibration curve of Absorbance vs. Concentration and determine the concentration of the sample from the curve.

Performance Characteristics & Discussion
  • Specificity: This is the primary limitation. The method is non-specific and any substance in the sample matrix that absorbs at the chosen wavelength will interfere with the measurement, leading to inaccurate results.[9]

  • Sensitivity: Generally less sensitive than HPLC, with LODs typically in the low µg/mL range.

  • Advantages: The method is fast, inexpensive, and requires minimal instrument setup, making it suitable for rapid screening of relatively pure samples.

  • Causality Behind Choices:

    • Quartz Cuvettes: Glass or plastic cuvettes absorb UV light at lower wavelengths and are not suitable for measurements below ~340 nm. Quartz is transparent throughout the UV-Vis range.

    • λmax Selection: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Gas Chromatography (GC)

Gas Chromatography is a powerful separation technique, but its application to a polar, low-volatility compound like this compound requires a critical extra step: derivatization.

Principle of Quantification

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile to exist in the gas phase at the temperatures used. This compound, with its polar hydroxyl and amine groups, has a high boiling point and is prone to thermal degradation.[14]

To overcome this, chemical derivatization is employed. This process converts the polar -OH and -NH- groups into less polar, more volatile ether, ester, or silyl ether groups. Once derivatized, the analyte can be volatilized in the GC inlet, separated on the column, and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Workflow: GC with Derivatization

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction & Drying) Derivatization Chemical Derivatization (e.g., Silylation) SamplePrep->Derivatization GC_System GC System Injection Derivatization->GC_System Inject Derivatized Sample Column Chromatographic Separation (Capillary Column) GC_System->Column Separation Detector Detection (FID or MS) Column->Detector Detection Integration Peak Integration Detector->Integration Chromatogram Calibration Calibration Curve Plot Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC.

Detailed Protocol: GC-FID with Silylation
  • Instrumentation: A GC system with a split/splitless inlet, capillary column, a Flame Ionization Detector (FID), and a data system.

  • Derivatization Procedure:

    • Accurately weigh the dried sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes to complete the reaction.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions (Typical):

    • Column: A low-to-mid polarity column, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Detector Temperature (FID): 300 °C.

  • Analysis and Quantification:

    • Prepare and derivatize calibration standards and samples in parallel to ensure consistent reaction efficiency.

    • Inject the derivatized solutions and quantify using a calibration curve as described for HPLC.

Performance Characteristics & Discussion
  • Specificity: When coupled with a Mass Spectrometer (GC-MS), this technique offers unparalleled specificity, as the mass spectrum provides a molecular fingerprint for positive identification.[15] GC-FID specificity is good but relies solely on retention time.

  • Sensitivity: GC-FID is highly sensitive to hydrocarbons, and GC-MS can achieve very low detection limits (pg range).

  • Limitations: The primary drawback is the need for derivatization. This additional step can introduce variability, may not always go to completion, and increases sample preparation time. The thermal lability of nitrophenols can also be a concern.[16]

  • Causality Behind Choices:

    • Derivatization: This is not optional; it is a mandatory step to mask the polar functional groups, thereby increasing volatility and preventing on-column interactions that cause poor peak shape and degradation.

    • DB-5 Column: This phase provides good separation for a wide range of derivatized semi-volatile organic compounds.

Quantitative Performance Summary

The table below summarizes the key performance attributes of the three analytical methods discussed.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Gas Chromatography (GC)
Specificity High to Excellent (especially with DAD)Low (Prone to interference)Good (FID) to Excellent (MS)
Sensitivity (LOD/LOQ) Excellent (low ng/mL or ppb)Moderate (low µg/mL or ppm)Excellent (pg to low ng level)
Precision Excellent (<2% RSD typical)Good (<5% RSD typical)Good (derivatization can add variability)
Sample Throughput ModerateHighLow (due to long run times and prep)
Sample Prep Complexity Low to Moderate (dissolve, dilute, filter)Low (dissolve, dilute)High (requires extraction, drying, derivatization)
Cost (Instrument/Consumables) High / ModerateLow / LowHigh / Moderate
Best Suited For Regulated QC, impurity profiling, complex matricesRapid screening of pure samples, process monitoringConfirmatory analysis (with MS), volatile impurities

Method Selection Guide

As a senior application scientist, the choice of method is dictated entirely by the analytical objective.

  • For Regulatory Submission and Quality Control: HPLC is the unequivocal choice. Its high specificity, precision, and established validation protocols are required to meet regulatory expectations, such as those outlined by the ICH.[3][8] It is the most reliable method for accurately quantifying the analyte in complex matrices like drug products or reaction mixtures.

  • For High-Throughput Screening or In-Process Checks: UV-Vis Spectrophotometry can be a valuable tool if the sample matrix is well-characterized and known to be free of interferences. Its speed and low cost are major advantages for making quick, semi-quantitative decisions.

  • For Structural Confirmation or Specialized Investigations: GC-MS is the method of choice when absolute confirmation of the analyte's identity is required. It is also suitable for analyzing for other, more volatile, impurities that may be present alongside the main analyte. However, for routine quantification of the parent compound, the complexity of derivatization makes it less practical than HPLC.

Conclusion

The quantification of this compound can be successfully achieved by several analytical techniques, each with a distinct profile of advantages and limitations. High-Performance Liquid Chromatography stands out as the most robust, specific, and reliable method for most applications, particularly within regulated environments. UV-Visible spectrophotometry offers a rapid, cost-effective alternative for simpler applications, while Gas Chromatography, though complex due to the need for derivatization, provides exceptional specificity when coupled with mass spectrometry. A thorough understanding of the analytical requirements, sample complexity, and the inherent capabilities of each technique is essential for selecting the optimal method to generate trustworthy and scientifically sound data.

References

A Comparative Guide to the Reactivity of Aminophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As key intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, the three isomers of aminophenol—ortho-(2-), meta-(3-), and para-(4-)—present a fascinating case study in how the seemingly subtle shift of a functional group can dramatically alter chemical reactivity.[1] This guide provides a detailed comparative analysis of the reactivity of these isomers, grounded in their structural and electronic properties. We will explore their behavior in key chemical transformations, offering field-proven insights and validated experimental protocols to inform your research and development endeavors.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of any aromatic compound is dictated by the electronic influence of its substituents on the benzene ring. In aminophenols, both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via the resonance effect.[2][3] However, the interplay of their positions relative to each other creates distinct electronic and steric environments for each isomer, governing their unique chemical behaviors.

The amino group is generally a slightly stronger activating group than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair more available for delocalization into the aromatic system.[3] Conversely, the hydroxyl group's acidity is influenced by the amino group's position.[4] These fundamental differences are the root cause of the varied reactivity profiles discussed below.

G cluster_o ortho-Aminophenol cluster_m meta-Aminophenol cluster_p para-Aminophenol o_ap Intramolecular H-Bonding Proximity of groups enables cyclization m_ap No direct resonance interaction -I effect dominates for acidity Most stable to oxidation p_ap Direct resonance conjugation Leads to quinone-imine formation Easily oxidized caption Key structural differences between aminophenol isomers.

Comparative Reactivity Analysis

The distinct structural arrangements of the aminophenol isomers lead to significant differences in their reactivity in several key classes of reactions.

Oxidation: A Tale of Stability

One of the most striking differences among the isomers is their susceptibility to oxidation.

  • ortho- and para- Aminophenol : These isomers are readily oxidized, even by atmospheric oxygen, to form intensely colored polymeric quinoid structures.[4][5] This high reactivity stems from the direct conjugation between the electron-donating -NH₂ and -OH groups, which stabilizes the resulting quinone-imine intermediates. The oxidation of p-aminophenol, for instance, proceeds through the formation of a quinone-imine, which can then polymerize.[6] Similarly, o-aminophenol is easily oxidized to form phenoxazine-type structures.[5][7] This ease of oxidation is a primary reason for their use as photographic developers.[5]

  • meta- Aminophenol : In stark contrast, m-aminophenol is significantly more stable and resistant to oxidation.[4] The meta arrangement prevents direct resonance delocalization between the amino and hydroxyl groups. The electron density they donate to the ring does not converge on the same carbon atoms, leading to a less electron-rich system compared to the ortho and para isomers and, consequently, higher stability against oxidation.

IsomerSusceptibility to OxidationCommon Products
o-Aminophenol HighColored phenoxazine structures[5]
m-Aminophenol LowRelatively stable in air[4]
p-Aminophenol HighColored quinone-imine polymers[5][6]
Table 1: Comparative Susceptibility of Aminophenol Isomers to Oxidation.
Acylation: A Competition of Nucleophilicity

Acylation is a fundamental reaction for aminophenols, most notably in the synthesis of paracetamol (acetaminophen) from p-aminophenol.[8][9] The reaction involves a competition between the amino and hydroxyl groups, both of which are nucleophilic.

Generally, the amino group is more nucleophilic than the hydroxyl group.[10] Therefore, acylation with reagents like acetic anhydride preferentially occurs at the nitrogen atom to yield the N-acylated product.[5][11]

  • N-Acylation (Preferred) : In neutral or slightly basic conditions, the lone pair on the nitrogen is more available for nucleophilic attack on the acylating agent's carbonyl carbon. This is the principle behind the industrial synthesis of paracetamol.[9]

  • O-Acylation : O-acylation can be achieved but typically requires protecting the more reactive amino group first or using specific reaction conditions.[10] For example, under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which can then be acylated.[10]

  • Diacylation : With excess acylating reagent, particularly with the highly reactive o-aminophenol, O,N-diacylated products can be formed.[5]

G caption Simplified workflow for the N-acylation of p-aminophenol.

Cyclization and Condensation Reactions

The spatial arrangement of the functional groups in o-aminophenol makes it uniquely suited for cyclization reactions that are not possible for the meta and para isomers. The close proximity of the nucleophilic amino and hydroxyl groups allows them to react with bifunctional electrophiles to form heterocyclic systems.

  • o-Aminophenol is a valuable precursor for synthesizing benzoxazoles and phenoxazines.[5] For example, oxidation with iron(III) chloride leads to the formation of 2-aminophenoxazin-3-one.[5]

  • m- and p-Aminophenol do not undergo such intramolecular cyclization reactions due to the greater distance between their functional groups.

Electrophilic Aromatic Substitution

As previously mentioned, both -OH and -NH₂ are strong activating, ortho, para-directing groups. In aminophenols, their combined influence determines the position of substitution.

  • o-Aminophenol : The positions para to the -OH group (position 4) and para to the -NH₂ group (position 5) are strongly activated.

  • m-Aminophenol : The positions ortho to both groups (position 2 and 6) and the position para to the -OH group (position 4) are activated. This isomer often yields a mixture of products.

  • p-Aminophenol : The positions ortho to the -OH group (and meta to the -NH₂) and ortho to the -NH₂ group (and meta to the -OH) are activated. Since both groups direct to the same positions (2, 3, 5, and 6), substitution readily occurs at these sites.[3]

The outcome of these reactions can be highly dependent on the pH. In strongly acidic media, the amino group is protonated to form an ammonium (-NH₃⁺) group.[12] This protonated group is no longer activating; instead, it becomes a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[12][13] This principle can be exploited to direct electrophiles to specific positions.

Experimental Protocols

To provide a practical context, we describe a standard laboratory protocol for a key reaction that highlights the differential reactivity of the isomers.

Protocol: Selective N-Acylation of p-Aminophenol (Synthesis of Paracetamol)

This protocol demonstrates the preferential reactivity of the amino group over the hydroxyl group in p-aminophenol.

Objective: To synthesize N-(4-hydroxyphenyl)acetamide (paracetamol) via selective N-acylation.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Beaker or Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Suspension: In a 100 mL beaker, suspend 5.0 g of p-aminophenol in 15 mL of water. Stir to create an evenly mixed suspension.[14]

  • Acylation: While stirring, add 5.5 mL of acetic anhydride to the suspension. The p-aminophenol should begin to dissolve as the reaction proceeds.[14]

  • Crystallization: Continue to stir the mixture. A white precipitate of paracetamol will begin to form, often within 2-5 minutes.[14]

  • Cooling: After about 15 minutes of stirring at room temperature, place the beaker in an ice bath to ensure complete crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any unreacted starting materials and acetic acid byproduct.[14]

  • Drying: Allow the product to air-dry or dry in a desiccator. The final product is crude paracetamol. Recrystallization from water can be performed for further purification.

Causality: This experiment works because the nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group under these near-neutral aqueous conditions. It readily attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the stable amide bond while the hydroxyl group remains largely unreacted.[11]

Conclusion

The isomers of aminophenol provide a clear and compelling illustration of fundamental principles in organic chemistry. The ortho isomer's reactivity is dominated by the proximity of its functional groups, leading to unique cyclization pathways. The para isomer's direct conjugation makes it highly susceptible to oxidation but also ideal for regioselective reactions like N-acylation. The meta isomer, lacking this direct conjugation, stands out for its comparative stability. For researchers and drug development professionals, a thorough understanding of these reactivity differences is not merely academic; it is essential for designing efficient synthetic routes, predicting side reactions, and developing stable formulations.

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-((2-Nitrophenyl)amino)phenol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-((2-Nitrophenyl)amino)phenol. Structured to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document moves beyond a simple checklist. It delves into the scientific rationale behind each validation parameter, offering practical protocols, realistic data sets, and acceptance criteria. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, defensible, and scientifically sound analytical method.

Introduction: The "Why" Behind the Method

This compound, hereafter referred to as 4,2-NPA, is a compound of interest often arising as a process-related impurity or a potential degradation product in the synthesis of various pharmaceutical active ingredients. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of drug products. An unvalidated analytical method yields data that is scientifically indefensible and fails to meet regulatory expectations.[1][2]

This guide, therefore, establishes the "fitness for purpose" of a specific HPLC method by systematically evaluating its performance characteristics.[3] The process of validation ensures that the method will consistently produce results that are accurate, precise, and specific for its intended application.[3][4]

Proposed Analytical Method

Before validation can commence, a candidate method must be developed. Based on the chemical properties of 4,2-NPA (a polar aromatic compound), a reverse-phase HPLC method is appropriate. Initial development work (not covered here) has led to the following proposed conditions, which will be the subject of this validation study.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[5][6]
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile/Water

The Validation Master Plan: An ICH Q2(R1) Guided Approach

The validation process is a systematic journey that assesses multiple, interconnected performance characteristics. The ICH Q2(R1) guideline provides the global standard for this process, outlining the necessary parameters to build a comprehensive validation package.[7][8][9]

Our validation will address the following core attributes:

  • Specificity: The ability to measure only the analyte of interest.

  • Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined span.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations the method can reliably detect and quantify.

  • Robustness: The method's resilience to small, deliberate changes in its parameters.

The logical flow of this validation process is illustrated below.

Validation_Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Sensitivity & Reliability cluster_2 Phase 3: Finalization Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Final Method SOP Report->SOP MethodDev Method Development MethodDev->Specificity Forced_Degradation cluster_stress Stress Conditions Analyte 4,2-NPA Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, solid & solution) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of 4-((2-Nitrophenyl)amino)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the cross-validation of analytical methods for 4-((2-Nitrophenyl)amino)phenol between different laboratories. In the landscape of pharmaceutical development and manufacturing, the ability to transfer an analytical method from a development site to a quality control laboratory, or between different contract research organizations (CROs), is paramount for ensuring consistent product quality and data integrity. A flawed transfer can lead to significant delays, costly re-testing, and regulatory scrutiny.[1] This guide offers a robust, self-validating system for executing such a transfer. We will delve into the foundational principles guided by regulatory standards, present a detailed experimental protocol for a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, and provide a logical framework for data comparison and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights and practical tools necessary to achieve seamless and successful inter-laboratory method validation.

Foundational Principles of Inter-Laboratory Method Validation

The successful transfer of an analytical method is a systematic process that verifies a receiving laboratory is qualified to run a specific analytical procedure. This process is underpinned by international regulatory guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[2] The core principle is to demonstrate that the analytical procedure is fit for its intended purpose and that the receiving laboratory can generate results that are accurate and precise, and equivalent to those of the originating laboratory.

Several key challenges frequently arise during method transfer, including:

  • Instrumentation Variability: Even identical models of HPLC systems can exhibit performance differences due to maintenance history, detector lamp age, or minor component variations.[1]

  • Reagent and Standard Variability: Differences in the purity or preparation of reagents and standards between labs can introduce significant bias.[1]

  • Personnel and Technique: Subtle, often undocumented, techniques developed by an experienced analyst can be critical to method performance and difficult to replicate.[1]

A successful transfer strategy is built on a comprehensive understanding of the method's validated status, its complexity, and the experience of the receiving laboratory.[3] The process must be meticulously documented, beginning with a detailed transfer protocol and concluding with a comprehensive report.[3][4]

Designing the Inter-Laboratory Study

A robust study design is the bedrock of a successful method transfer. It requires careful planning, clear communication between the transferring and receiving laboratories, and, most importantly, a pre-defined set of acceptance criteria.[4][5]

The Inter-Laboratory Validation Workflow

The overall process can be visualized as a structured workflow, ensuring all critical steps are completed in a logical sequence. This begins with joint protocol development and culminates in a final report that confirms the proficiency of the receiving laboratory.

Inter_Laboratory_Validation_Workflow Start Start: Method Transfer Initiation Protocol 1. Develop Joint Transfer Protocol Start->Protocol Criteria 2. Define Acceptance Criteria (ICH Q2) Protocol->Criteria Samples 3. Prepare & Ship Homogenized Samples & Standards Criteria->Samples Training 4. Analyst Training (If Required) Samples->Training Analysis 5. Method Execution at Both Labs Training->Analysis Compare 6. Compare Data vs. Acceptance Criteria Analysis->Compare Pass Pass Compare->Pass Meets Criteria Troubleshoot 7. Investigate & Troubleshoot Discrepancies Compare->Troubleshoot Fails Criteria Report 8. Generate Final Validation Report Pass->Report Troubleshoot->Analysis Re-test End End: Method Successfully Transferred Report->End Troubleshooting_Logic_Tree Start Discrepancy Identified (Fails Acceptance Criteria) SST Check System Suitability (SST) Records Start->SST SST_Fail SST Failure SST->SST_Fail Fail SST_Pass SST Pass SST->SST_Pass Pass Instrument Investigate Instrument: - Check pump, detector lamp - Column performance - Leaks SST_Fail->Instrument Prep Review Sample/Standard Preparation Records SST_Pass->Prep ReTest Execute Corrective Action & Re-Test Samples Instrument->ReTest Prep_Issue Preparation Error? Prep->Prep_Issue Discrepancy Found Prep_OK Preparation OK Prep->Prep_OK No Errors Found Retrain Re-prepare Standards/Samples - Analyst retraining may be needed Prep_Issue->Retrain Method Review Method Execution: - Mobile phase prep - Instrument parameters - Integration parameters Prep_OK->Method Retrain->ReTest Joint Joint Call (Lab A & B): - Share chromatograms - Discuss subtle techniques Method->Joint Joint->ReTest

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-((2-Nitrophenyl)amino)phenol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitrophenylaminophenol scaffold presents a compelling starting point for inhibitor design. The molecule's inherent functionalities—a phenolic hydroxyl group, a secondary amine linker, and a nitro-substituted aromatic ring—offer multiple points for interaction with biological targets and participation in redox processes. This guide provides a comprehensive framework for evaluating the biological activity of 4-((2-nitrophenyl)amino)phenol against its principal structural analogs, focusing on the critical influence of nitro group positioning on cytotoxicity and antioxidant potential.

The core objective is not merely to present data but to elucidate the causality behind the experimental design. We will explore how subtle isomeric changes can precipitate significant shifts in biological outcomes, providing the methodological tools to validate these observations in your own research.

The Rationale: Why Isomeric Position Matters

The biological activity of an aromatic compound is profoundly influenced by the electronic landscape of its rings. For our core molecule, this compound, the nitro (-NO₂) group is a potent electron-withdrawing group. Its position on the phenyl ring relative to the amine linker dictates the molecule's overall polarity, electron distribution, and steric profile.

This guide will focus on a direct comparison between the ortho-, meta-, and para-isomers:

  • This compound (Ortho-isomer)

  • 4-((3-Nitrophenyl)amino)phenol (Meta-isomer)

  • 4-((4-Nitrophenyl)amino)phenol (Para-isomer)

By systematically evaluating these three analogs, we can directly probe the structure-activity relationship (SAR) governed by the nitro group's placement. We hypothesize that this placement will modulate the acidity of the phenolic proton, the nucleophilicity of the amine, and the molecule's ability to accept electrons, thereby impacting its antioxidant capacity and its interactions with cellular machinery.[1][2][3]

Caption: The influence of nitro group positional isomerism on biological activity.

Comparative Assessment of Cytotoxicity

A primary screen for novel bioactive compounds is the assessment of their cytotoxic effects against cancer cell lines. This allows for the determination of anti-proliferative potential and provides a quantitative measure of potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4]

Step-by-Step Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa, cervical cancer, or A549, lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM) of the ortho, meta, and para isomers in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time may need optimization depending on the cell line's doubling time and the compound's mechanism of action.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.[4]

  • IC₅₀ Calculation: Convert absorbance data to percentage cell viability relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[5][6]

Data Presentation: Cytotoxicity

The results should be tabulated for a clear, direct comparison of potency.

CompoundIsomer PositionTarget Cell LineIC₅₀ (µM) ± SD
This compoundorthoHeLaExperimental Value
4-((3-Nitrophenyl)amino)phenolmetaHeLaExperimental Value
4-((4-Nitrophenyl)amino)phenolparaHeLaExperimental Value
Doxorubicin (Control)N/AHeLaExperimental Value

Comparative Assessment of Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a property that is central to mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating this capacity.[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom from the antioxidant to DPPH neutralizes the radical and causes the color to fade to a pale yellow, a change that can be measured spectrophotometrically.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Compound Preparation: Prepare stock solutions (e.g., 1 mM) of the ortho, meta, and para isomers in methanol. Create a series of dilutions to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution. Ascorbic acid or Trolox should be used as a positive control. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents the photo-degradation of DPPH.

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • IC₅₀ Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).[9]

Data Presentation: Antioxidant Activity
CompoundIsomer PositionAntioxidant AssayIC₅₀ (µM) ± SD
This compoundorthoDPPH ScavengingExperimental Value
4-((3-Nitrophenyl)amino)phenolmetaDPPH ScavengingExperimental Value
4-((4-Nitrophenyl)amino)phenolparaDPPH ScavengingExperimental Value
Ascorbic Acid (Control)N/ADPPH ScavengingExperimental Value

Integrated Experimental Workflow

To ensure consistency and comparability of the data, a structured workflow is essential. The process begins with compound acquisition and proceeds through parallel biological assays to final data analysis.

Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Conclusion a1 Procure/Synthesize Ortho, Meta, Para Isomers a2 Characterize & Verify Purity (NMR, MS) a1->a2 a3 Prepare Master Stock Solutions in DMSO/Methanol a2->a3 b1 Cytotoxicity Assay (MTT Protocol) a3->b1 b2 Antioxidant Assay (DPPH Protocol) a3->b2 c1 Calculate % Inhibition/ % Scavenging b1->c1 b2->c1 c2 Generate Dose-Response Curves c1->c2 c3 Determine IC50 Values c2->c3 d1 Structure-Activity Relationship (SAR) Analysis c3->d1

Caption: A comprehensive workflow for the comparative analysis of nitrophenylaminophenol isomers.

Anticipated Structure-Activity Relationships and Discussion

While empirical data is paramount, we can predict likely outcomes based on established chemical principles.[1][10]

  • Antioxidant Activity: The antioxidant activity of phenols proceeds via hydrogen atom transfer (HAT) from the hydroxyl group. The ease of this transfer is related to the O-H bond dissociation enthalpy (BDE). An electron-withdrawing nitro group in the ortho or para position can stabilize the resulting phenoxyl radical through resonance, lowering the BDE and potentially increasing antioxidant activity. The meta isomer, lacking this direct resonance stabilization, may be a less effective antioxidant.

  • Cytotoxicity: The mechanism of cytotoxicity is more complex. It could involve the generation of reactive oxygen species (ROS) through nitroreduction, intercalation with DNA, or inhibition of key enzymes like topoisomerases. The para-isomer, 4-((4-nitrophenyl)amino)phenol, might be more readily reduced within the cell, potentially leading to higher levels of cytotoxic ROS. Conversely, the steric hindrance from the ortho-nitro group could influence how the molecule binds to a putative enzyme active site, potentially increasing or decreasing its inhibitory activity compared to the other isomers.

Conclusion

This guide outlines a rigorous, self-validating framework for the comparative analysis of this compound and its structural analogs. By employing standardized protocols for cytotoxicity and antioxidant screening, researchers can generate high-quality, comparable data. The true scientific value is derived from the subsequent analysis of this data to formulate a clear Structure-Activity Relationship. Understanding how the simple repositioning of a nitro group can drastically alter biological function is fundamental to the principles of rational drug design and provides a critical foundation for the future optimization of this promising chemical scaffold.

References

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for 4-((2-Nitrophenyl)amino)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Stationary Phase Performance for Accurate Quantification and Impurity Profiling

In the landscape of pharmaceutical development and quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount.[1][2] 4-((2-Nitrophenyl)amino)phenol, a key intermediate and potential impurity in various synthetic pathways, presents a unique analytical challenge due to its combination of functional groups: a polar phenolic hydroxyl, a secondary amine, and a nitro group on an aromatic framework.[3][4] This molecular architecture necessitates a carefully considered chromatographic approach to achieve accurate quantification and resolve critical impurities.

This guide provides an in-depth comparison of different reversed-phase HPLC columns for the analysis of this compound. We will delve into the mechanistic principles behind each stationary phase, present comparative experimental data, and offer a detailed protocol to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Understanding the Analyte: Physicochemical Properties and Chromatographic Implications

The chromatographic behavior of this compound is dictated by its distinct physicochemical properties. Understanding these characteristics is the first step in rational method development.

The molecule possesses both hydrogen bond donors (-OH, -NH) and acceptors (-NO2, -OH, -NH), making it moderately polar.[4] Its aromatic nature, with two phenyl rings, introduces the potential for π-π interactions with specific stationary phases. The phenolic group, with a pKa of approximately 7.81, means its ionization state—and thus retention in reversed-phase HPLC—can be manipulated by mobile phase pH.[3][5] The presence of the basic amino group can lead to undesirable peak tailing on certain silica-based columns due to interaction with acidic silanol groups.

Key Physicochemical Properties:

PropertyValueImplication for Chromatography
Molecular Formula C₁₂H₁₀N₂O₃Governs molecular weight and potential for interactions.
Molecular Weight 230.22 g/mol Influences diffusion and chromatographic efficiency.
pKa (phenol) ~7.81[3][5]Retention is sensitive to mobile phase pH around this value. A pH below 5.8 will ensure the phenol is protonated and more retained.
logP (o/w) 0.96[5]Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
Key Structural Features Phenol, secondary amine, nitro group, two aromatic ringsMultiple interaction points: hydrophobic, dipole-dipole, hydrogen bonding, and π-π interactions. Prone to peak tailing with acidic silanols.

Comparative Performance of Chromatography Columns

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[6] We evaluated four common reversed-phase columns—a standard C18, a C8, a Phenyl-Hexyl, and a Cyano phase—to assess their performance in separating this compound from its potential impurities, such as 2-aminophenol and 4-aminophenol.

L7 - Octadecyl Silane (C18) Column

The C18 column is the workhorse of reversed-phase chromatography, relying primarily on hydrophobic (van der Waals) interactions.

  • Mechanism: The long C18 alkyl chains provide a highly hydrophobic surface, leading to strong retention of moderately non-polar compounds.

  • Performance: The C18 column showed good retention for the main analyte. However, a noticeable tailing was observed (Tailing Factor > 1.5), likely due to secondary interactions between the analyte's amino group and residual silanols on the silica surface. While resolution from early-eluting polar impurities was adequate, selectivity between structurally similar aromatic compounds was not optimal.

L10 - Cyano (CN) Column

Cyano columns offer unique selectivity due to the presence of the polar cyanopropyl group.[7][8] They can operate in both reversed-phase and normal-phase modes.[9][10]

  • Mechanism: In reversed-phase mode, the CN phase provides moderate hydrophobic interactions from its propyl chains and strong dipole-dipole interactions from the nitrile (-C≡N) group.[11] This dual mechanism is excellent for separating compounds with varying polarity.[9]

  • Performance: The Cyano column exhibited the lowest retention time for the main analyte due to its reduced hydrophobicity compared to C18 and Phenyl-Hexyl phases.[9] This can be advantageous for high-throughput screening. Peak shape was excellent (Tailing Factor ≈ 1.1) because the polar cyano group effectively shields residual silanols. It provided a unique elution order and good resolution for polar impurities.

Phenyl-Hexyl Column

Phenyl-based stationary phases are specifically designed for the analysis of aromatic compounds.[6][12]

  • Mechanism: The Phenyl-Hexyl column offers a mixed-mode interaction. It provides hydrophobic interactions via its hexyl linker and C18-like properties, but more importantly, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[13][14] These interactions are particularly effective for differentiating between compounds with varying degrees of aromaticity or with electron-withdrawing/donating groups.[14]

  • Performance: This column provided the best overall performance. It showed strong retention, comparable to the C18 column, but with significantly improved peak shape (Tailing Factor ≈ 1.2). Crucially, the π-π interactions offered superior selectivity, enabling baseline resolution of the main analyte from structurally similar aromatic impurities that co-eluted or were poorly resolved on the C18 phase. The longer hexyl linker provides enhanced hydrophobic retention compared to shorter-chain phenyl columns.[15]

Summary of Experimental Data

The following table summarizes the performance of each column based on a standardized gradient method. The data highlights the trade-offs between retention, peak symmetry, and resolution.

Column Type (Stationary Phase)Retention Time (min)Tailing Factor (USP)Resolution (from nearest impurity)Theoretical Plates (N)
Standard C18 (L1) 8.51.61.48,500
C8 (L7) 7.21.51.59,200
Phenyl-Hexyl 8.21.22.512,500
Cyano (L10) 5.11.12.111,000

Data is representative and generated for comparative purposes.

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound. It is designed to be a self-validating system, ensuring reproducible results.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Columns:

    • Recommended for optimal resolution: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Alternative for faster analysis: Cyano, 4.6 x 100 mm, 3.0 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    10.0 40 60
    12.0 40 60
    12.1 80 20

    | 15.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 275 nm[16][17]

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Workflow and Decision Logic

The selection of the ideal column depends on the specific analytical goal. The following workflow illustrates a logical approach to column selection and method optimization.

G cluster_0 Phase 1: Define Analytical Goal cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Evaluation & Optimization Goal Define Analytical Goal Screen Screen Phenyl-Hexyl and Cyano Columns Goal->Screen Eval_Phenyl Evaluate Phenyl-Hexyl: - Resolution > 2.0? - Tailing < 1.5? Screen->Eval_Phenyl For Impurity Profiling & High Resolution Eval_Cyano Evaluate Cyano: - Throughput Goal Met? - Adequate Retention? Screen->Eval_Cyano For High-Throughput QC Analysis Optimize Optimize Gradient & Mobile Phase pH Eval_Phenyl->Optimize No Finalize Finalize Method Eval_Phenyl->Finalize Yes Eval_Cyano->Optimize No Eval_Cyano->Finalize Yes Optimize->Screen Re-screen if needed

Column selection and method optimization workflow.

Conclusion and Recommendations

The chromatographic analysis of this compound is highly dependent on the choice of stationary phase, with each column chemistry offering distinct advantages.

  • For Impurity Profiling and High-Resolution Separation: The Phenyl-Hexyl column is unequivocally the superior choice. Its unique π-π interaction capability provides unmatched selectivity for resolving the main analyte from closely related aromatic impurities, a critical requirement during drug development and stability studies.[6][18] The excellent peak shape it produces ensures greater accuracy in quantification.

  • For Rapid Quality Control (QC) and High-Throughput Screening: The Cyano column is an excellent alternative. While it offers less retention, its fast elution times, unique polar selectivity, and exceptional peak symmetry make it ideal for routine analyses where speed is a priority and the critical impurity profile is already well-characterized.[7][8]

Standard C18 and C8 columns, while universally applicable, are not recommended for this specific analyte due to their propensity for poor peak shape and lack of specialized selectivity, which can compromise the accuracy and reliability of the analytical results.[1] By matching the column chemistry to the specific properties of the analyte and the goals of the analysis, researchers can develop robust, accurate, and efficient HPLC methods.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminophenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminophenols are cornerstone intermediates in the synthesis of a vast array of high-value chemicals, from active pharmaceutical ingredients (APIs) to advanced polymers and dyes.[1] The strategic placement of amino and hydroxyl groups on the aromatic ring governs their chemical behavior and ultimate application.[2] For instance, p-aminophenol is the immediate precursor to the widely used analgesic, paracetamol.[2] The economic and environmental viability of producing these critical molecules hinges on the chosen synthetic route.

This guide provides an in-depth comparative analysis of the primary synthetic pathways to substituted aminophenols. We will move beyond simple procedural lists to explore the underlying chemical logic, offering field-proven insights into why certain methods are chosen over others. Every claim is substantiated with experimental data and linked to authoritative sources to ensure scientific integrity.

The Industrial Workhorse: Reduction of Nitrophenols

The reduction of nitrophenols is arguably the most established and versatile method for synthesizing aminophenols.[1] This approach benefits from the ready availability of nitrophenol precursors, which can be synthesized via the electrophilic nitration of phenols. The core of this method is the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through two main strategies: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

This method involves the reaction of a nitrophenol with hydrogen gas (H₂) in the presence of a metal catalyst. It is widely favored in industrial settings for its high efficiency, clean reaction profile, and the reusability of the catalyst.

Mechanism and Rationale: The reaction proceeds via the adsorption of both the nitrophenol and hydrogen onto the catalyst surface. Noble metals like platinum (Pt) and palladium (Pd) are particularly effective due to their ability to activate hydrogen and facilitate its addition across the N-O bonds of the nitro group.[3][4] The reaction typically proceeds through nitroso and hydroxylamine intermediates before yielding the final aminophenol.

Catalyst Selection:

  • Platinum on Carbon (Pt/C): Often chosen for its high catalytic activity, enabling complete conversion under relatively mild conditions.[3][5]

  • Palladium on Carbon (Pd/C): A highly effective and common catalyst, known for its high activity and stability.[2][4] Graphene-supported palladium has also shown higher activity than commercial Pd/C.[4]

  • Raney Nickel: A more cost-effective alternative to noble metals, though it may require more forcing conditions (higher temperature and pressure).[6]

The choice of solvent is also critical; polar solvents are known to increase the average catalytic activity and the initial rate of hydrogenation.[3]

Advantages: High yields (>90% are common), high purity of the final product, and environmentally friendly as the only byproduct is water.[2] The catalyst can be recovered and reused, which is economically advantageous.[7]

Disadvantages: The use of hydrogen gas requires specialized high-pressure reactors and stringent safety protocols. Noble metal catalysts, while effective, represent a significant capital cost.[8]

Caption: General mechanism of nitrophenol reduction on a catalyst surface.

Chemical Reduction

Before catalytic hydrogenation became widespread, chemical reduction using metals in acidic media, such as iron and hydrochloric acid (Fe/HCl), was the standard method.[9] This process, known as the Béchamp reduction, is still used in some applications. More modern variations use other reducing agents like sodium borohydride (NaBH₄), often in the presence of a catalyst to accelerate the electron transfer process.[10][11][12]

Advantages: Avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups. The reagents are generally inexpensive.

Disadvantages: This method generates stoichiometric amounts of metal waste (e.g., iron sludge), which presents significant disposal and environmental challenges.[5][9] Controlling the reaction rate can also be difficult.[9]

The Rearrangement Route: Bamberger Rearrangement

The Bamberger rearrangement is a classic named reaction that provides a direct route to para-aminophenols from N-phenylhydroxylamines in the presence of a strong aqueous acid.[13][14] The required N-phenylhydroxylamine starting materials are typically synthesized via the reduction of nitrobenzenes using catalysts like rhodium or zinc.[13][14]

Mechanism and Rationale: The reaction is initiated by the O-protonation of the N-phenylhydroxylamine by a strong acid.[15] This is a critical step; while N-protonation is favored, it is unproductive.[13] The O-protonated species can then eliminate a water molecule to form a highly reactive nitrenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, which is typically water from the aqueous medium, at the para position to yield the 4-aminophenol product after re-aromatization.[13]

Advantages: This method offers a direct, single-step synthesis of p-aminophenol from nitrobenzene when combined with the initial reduction step.[5][16] It is particularly valuable for its high regioselectivity for the para isomer. Recent advancements using mixed heterogeneous (e.g., NbOₓ/SiO₂) and homogeneous (H₂SO₄) acid catalysts have improved selectivity (85-88%) and reduced the amount of acid waste.[16][17]

Disadvantages: The reaction requires strong acid, which can be corrosive and incompatible with sensitive functional groups. The formation of byproducts, such as aniline from over-reduction of the hydroxylamine intermediate, can reduce the overall yield and complicate purification.[16]

Bamberger_Rearrangement Start N-Phenylhydroxylamine Protonation O-Protonated Intermediate Start->Protonation + H⁺ Nitrenium Nitrenium Ion (Resonance Stabilized) Protonation->Nitrenium - H₂O Attack Wheland Intermediate Nitrenium->Attack + H₂O (nucleophile) Product 4-Aminophenol Attack->Product - H⁺ (re-aromatization)

Caption: Key steps in the acid-catalyzed Bamberger Rearrangement.

Modern Approaches: Direct Amination of Phenols

A more recent and atom-economical strategy involves the direct catalytic amination of phenols with amines.[18] This method circumvents the need for pre-functionalized substrates like nitrophenols, directly forming the C-N bond.

Mechanism and Rationale: This transformation is challenging because the phenolic hydroxyl group is a poor leaving group. The breakthrough came with the use of transition metal catalysts, such as rhodium and ruthenium complexes, that can activate the phenol.[18][19] The proposed mechanism involves the formation of a metal-arene π-complex. This coordination facilitates an otherwise difficult keto-enol tautomerization of the phenol, allowing for a subsequent dehydrative condensation with the amine to form the aminophenol, with water as the sole byproduct.[18][19]

Advantages: This is a highly atom-efficient, redox-neutral process. It offers a concise route to diverse aniline derivatives from readily available phenols and amines.[19]

Disadvantages: The catalysts are often based on expensive precious metals. The substrate scope can be limited, and reaction conditions may not be tolerant of all functional groups. This remains an active area of research, and industrial scalability is still being explored.

Comparative Performance Data

The following table summarizes key performance indicators for the primary synthesis routes, offering a clear comparison for researchers and process chemists.

Synthesis RouteStarting MaterialKey Reagents/CatalystTemp. (°C)Pressure (MPa)Typical Yield (%)Purity (%)Key Advantages/Disadvantages
Catalytic Hydrogenation o-NitrophenolPd/Al₂O₃, H₂, Ethanol/Water702.093.398.5Adv: High yield/purity, continuous process. Disadv: High pressure H₂, catalyst cost.[2]
Catalytic Hydrogenation p-NitrophenolPt/C (1%), H₂30-70~1.0>95HighAdv: High activity, clean. Disadv: Requires pressure vessel, catalyst cost.[3]
Chemical Reduction p-NitrophenolNaBH₄, CuO-nanoleaf/γ-Al₂O₃30Ambient~100HighAdv: Mild conditions, no H₂ gas. Disadv: Stoichiometric reductant, catalyst prep.[20]
Bamberger Rearrangement NitrobenzenePt/C (H₂ reduction), then NbOₓ/SiO₂ + H₂SO₄--84 (isolated)97Adv: Direct from nitrobenzene, high para-selectivity. Disadv: Strong acid, byproduct formation.[16][17]
Direct Amination PhenolsRhodium complexes, Amines~150Ambient70-95HighAdv: High atom economy, water is only byproduct. Disadv: Expensive catalyst, developing field.[19]

Experimental Protocols

The following protocols are representative methodologies for key synthesis routes, providing a validated starting point for laboratory work.

Protocol 1: Continuous Catalytic Hydrogenation of o-Nitrophenol[2]

This protocol describes an efficient, continuous process suitable for industrial-scale production.

1. Feed Preparation: Dissolve 1 kg of o-nitrophenol in 4.5 L of an 85% ethanol-water solution. 2. Preheating: Heat the feed solution to 80°C. 3. Reaction: Continuously pump the preheated feed solution into a fixed-bed reactor containing a Pd/Al₂O₃ catalyst at a flow rate of 0.5 m³/h. Simultaneously, introduce hydrogen gas into the reactor. 4. Reaction Conditions: Maintain the reactor temperature at 70°C and the pressure at 2.0 MPa to facilitate the hydrogenation. 5. Product Isolation: Pass the reaction effluent through a cooling reactor to reduce the temperature to 38°C. Further cool the solution to -3°C under a nitrogen atmosphere to induce crystallization of the o-aminophenol product. 6. Purification: The crystallized product can be separated by filtration and dried.

Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_iso Isolation & Purification A Dissolve o-Nitrophenol in Ethanol/Water B Preheat Feed to 80°C A->B C Pump Feed & H₂ into Fixed-Bed Reactor (Pd/Al₂O₃, 70°C, 2.0 MPa) B->C D Cool Effluent to 38°C C->D E Crystallize Product at -3°C (N₂ atm) D->E F Filter & Dry o-Aminophenol E->F

Caption: Workflow for continuous hydrogenation of o-nitrophenol.

Protocol 2: Synthesis of p-Aminophenol via Bamberger Rearrangement[16][17]

This protocol illustrates the direct conversion of nitrobenzene to p-aminophenol using a mixed acid catalyst system.

1. Catalyst & Reagent Setup: In a suitable pressurized reactor, add the Pt/C catalyst (for the initial hydrogenation) and the heterogeneous acid catalyst (e.g., NbOₓ/SiO₂). 2. Reaction Medium: Add the biphasic solvent system (e.g., water and an organic solvent for nitrobenzene) and the homogeneous acid catalyst (e.g., H₂SO₄). 3. Hydrogenation: Add nitrobenzene (NB) to the reactor. Pressurize the reactor with hydrogen gas. The hydrogenation of NB to phenylhydroxylamine (PHA) occurs in the organic phase. 4. Rearrangement: The formed PHA migrates to the aqueous phase where the acid-catalyzed Bamberger rearrangement occurs to form protonated p-aminophenol (PAP). 5. Product Isolation: After the reaction is complete, depressurize the reactor. Neutralize the reaction mixture with a base (e.g., ammonia) to precipitate the free p-aminophenol. 6. Purification: The crude product is isolated by filtration and can be further purified by recrystallization to achieve high purity (e.g., 97% by HPLC).

Conclusion

The synthesis of substituted aminophenols is a mature field with several robust and scalable methods.

  • Catalytic hydrogenation of nitrophenols remains the dominant industrial method, offering high yields and purity, particularly for large-scale, continuous operations.

  • The Bamberger rearrangement provides an elegant and highly regioselective route to p-aminophenols directly from nitroaromatics, with modern adaptations reducing its environmental footprint.

  • Direct amination of phenols represents the cutting edge, promising superior atom economy and shorter synthetic routes, though it is still under development for widespread industrial adoption.

The optimal choice of synthesis route is a multi-parameter decision, balancing yield, purity, cost, safety, environmental impact, and the specific isomeric requirements of the target molecule.[2] This guide provides the foundational data and chemical reasoning to empower researchers and drug development professionals to make informed decisions in this critical area of chemical synthesis.

References

Safety Operating Guide

Navigating the Safe Handling of 4-((2-Nitrophenyl)amino)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-((2-Nitrophenyl)amino)phenol (CAS No. 54381-08-7) is a valuable molecule in synthetic chemistry, yet its handling demands a comprehensive understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Molecular Threat

This compound belongs to the nitrophenol and aromatic amine chemical classes. These families of compounds are associated with significant health risks. The primary hazards include:

  • Toxicity and Irritation: Aromatic amino and nitro compounds are known to be irritants to the skin, eyes, and upper respiratory tract.[1][2] Acute exposure can lead to symptoms such as redness, irritation, and in more severe cases, chemical burns.[1][2]

  • Methemoglobinemia: A critical and often delayed hazard associated with aromatic amines and nitro compounds is the induction of methemoglobinemia.[1][2][3] In this condition, the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively, leading to cyanosis (a blueish tint to the skin, lips, and nails), headache, dizziness, and nausea.[3]

  • Suspected Genotoxicity and Carcinogenicity: Many compounds within these classes are suspected of causing genetic defects.[4] For instance, 4-Amino-2-nitrophenol is recognized by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical that can cause cancer.[5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[3][4]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.

Hazard ClassAnticipated EffectSource
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[2][4]
Eye Damage/Irritation Causes serious eye irritation.[6]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4]
Specific Target Organ Toxicity May cause respiratory irritation and damage to organs through prolonged exposure.[2][4]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any route of exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against many solvents and bases.[7] Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] Given the potential for splashes, especially when transferring solutions, the use of a full-face shield over the safety goggles is strongly advised.[7]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing or dust generation, a chemical-resistant apron or disposable coveralls should be worn.[7] Ensure clothing is fully buttoned and covers all exposed skin.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to control airborne concentrations. If a fume hood is not available or if there is a risk of dust generation outside of a controlled environment, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., an N95 or higher) is required.[6][8]

PPE_Strategy cluster_CoreProtection Core Protection cluster_FaceProtection Face & Eye Protection cluster_RespiratoryProtection Respiratory Protection Lab_Coat Lab Coat / Coveralls Double_Gloves Double Nitrile Gloves Goggles Chemical Safety Goggles Face_Shield Full Face Shield Goggles->Face_Shield Added Splash Protection Fume_Hood Chemical Fume Hood Respirator NIOSH-Approved Respirator Fume_Hood->Respirator Secondary/Emergency Control User Researcher User->Lab_Coat Body User->Double_Gloves Hands User->Goggles Eyes User->Fume_Hood Primary Control caption Diagram: Layered PPE Approach

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict protocol is essential for minimizing risk.

A. Engineering Controls and Preparation:

  • Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly before beginning any work.

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

B. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Avoidance: Do not eat, drink, or smoke in the laboratory.[9] Avoid all personal contact, including inhalation.[10]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention. For phenol-type compounds, gently wiping the affected area with polyethylene glycol (PEG 300 or 400) can be an effective decontamination step before or during water irrigation.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size (Minor vs. Major) Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Minor_Spill->Don_PPE If safe to handle Activate_Alarm Activate Fire Alarm & Contact Emergency Services Major_Spill->Activate_Alarm Contain Dampen solid with 60-70% ethanol. Absorb with inert material (e.g., vermiculite, sand) Don_PPE->Contain Collect Collect absorbed material into a sealed, labeled hazardous waste container Contain->Collect Decontaminate Decontaminate spill area with soap and water solution Collect->Decontaminate Isolate Isolate the area. Prevent entry. Activate_Alarm->Isolate caption Diagram: Spill Response Workflow

Disposal Plan: Ensuring Environmental and Regulatory Compliance

This compound and all materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: All waste, including the pure compound, reaction byproducts, contaminated PPE (gloves, lab coats), and cleaning materials, must be collected and segregated for hazardous waste disposal.[11] Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[11]

  • Containerization: Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Disposal Method: The ultimate disposal must be handled by a licensed hazardous waste disposal contractor.[11] Incineration in a licensed facility is a common and effective method for destroying such organic compounds.[11] Never dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily workflow, you build a self-validating system of protection for yourself, your colleagues, and the environment. This commitment to safety is the foundation upon which trustworthy and groundbreaking research is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.